2-N-Morpholinoethyl methacrylate
説明
The exact mass of the compound 2-Morpholinoethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJOQNLFEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55972-47-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70184068 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2997-88-8 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(N-Morpholino)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) is a functional methacrylate monomer that has garnered significant attention in the field of biomaterials and drug delivery. Its unique chemical structure, featuring a tertiary amine within a morpholino group, imparts desirable properties such as hydrophilicity and pH-sensitivity.[1] Polymers derived from MEMA, particularly poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA), are classified as "smart" polymers due to their ability to respond to environmental pH changes. This characteristic makes them highly valuable for the development of controlled drug release systems, among other biomedical applications.[2] This technical guide provides a comprehensive overview of the core properties of MEMA, detailed experimental protocols, and its applications in drug delivery, with a focus on data-driven insights for researchers and drug development professionals.
Physicochemical Properties of 2-(N-Morpholino)ethyl Methacrylate
MEMA is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in polymer synthesis and material design.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₇NO₃ | [3][4] |
| Molecular Weight | 199.25 g/mol | [3][4] |
| Boiling Point | 81 °C at 1 mmHg | [3] |
| Density | 1.045 g/mL | [3] |
| Refractive Index | 1.4700 - 1.4740 | [3] |
| Appearance | Colorless to light yellow to light red clear liquid | [3] |
| CAS Number | 2997-88-8 | [3] |
Synthesis and Polymerization
Synthesis of 2-(N-Morpholino)ethyl Methacrylate Monomer
While commercially available, MEMA can be synthesized in the laboratory via esterification. A common method involves the reaction of 2-(morpholino)ethanol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of MEMA
-
Materials: 2-(morpholino)ethanol, methacryloyl chloride, triethylamine (B128534) (or another suitable base), an inert solvent (e.g., dichloromethane (B109758) or THF), and an inhibitor (e.g., hydroquinone) to prevent premature polymerization.
-
Procedure:
-
Dissolve 2-(morpholino)ethanol and triethylamine in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the cooled solution under constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The resulting mixture will contain the MEMA product and triethylamine hydrochloride salt. The salt can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and base.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain pure MEMA. Add a small amount of inhibitor to the purified monomer for storage.
-
Polymerization of 2-(N-Morpholino)ethyl Methacrylate
MEMA can be polymerized through various techniques, with free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers for biomedical applications.
Experimental Protocol: Free Radical Polymerization of MEMA
-
Materials: MEMA monomer, a free radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., toluene, 1,4-dioxane).
-
Procedure:
-
Dissolve the desired amount of MEMA and AIBN in the solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the resulting polymer (PMEMA) in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry it under vacuum.
-
Experimental Protocol: RAFT Polymerization of MEMA
-
Materials: MEMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a free radical initiator (e.g., AIBN or ACVA), and a solvent.
-
Procedure:
-
Combine the MEMA monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
De-gas the mixture thoroughly using freeze-pump-thaw cycles.
-
Heat the reaction to the appropriate temperature (typically 60-80 °C) under an inert atmosphere.
-
Monitor the polymerization progress by taking samples at different time points and analyzing them by techniques like NMR for monomer conversion and GPC for molecular weight and polydispersity.
-
Once the desired conversion is reached, stop the reaction by cooling and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent and dry it under vacuum.
-
Characterization of Poly(2-(N-Morpholino)ethyl Methacrylate)
The synthesized PMEMA should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and can be used to determine the degree of polymerization. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the polymerization of the methacrylate group. |
pH-Responsive Properties and Drug Delivery Applications
The tertiary amine in the morpholino group of MEMA is responsible for the pH-responsive behavior of its polymers. At low pH, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell and become hydrophilic. As the pH increases above the polymer's pKa, the amine groups are deprotonated, the polymer becomes more hydrophobic, and it collapses or shrinks. This transition is crucial for the design of drug delivery systems that can release their payload in response to specific pH environments, such as those found in tumor tissues or within endosomes.
While the precise pKa of the PMEMA homopolymer is not widely reported, a study on copolymers of MEMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) suggests a pKa of 6.2 for the MEMA component in the copolymer.[5] This value indicates that PMEMA-based materials are likely to exhibit a sharp pH transition around the physiological pH range, making them suitable for targeted drug delivery.
Synthesis of pH-Responsive Hydrogels for Drug Delivery
Experimental Protocol: Synthesis of a PMEMA-based Hydrogel
-
Materials: MEMA monomer, a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA), a free radical initiator, and a solvent (e.g., a mixture of water and ethanol).
-
Procedure:
-
Prepare a solution of MEMA, EGDMA, and the initiator in the chosen solvent.
-
Pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Initiate polymerization, for example, by UV irradiation if a photoinitiator is used, or by heating.
-
After polymerization is complete, remove the resulting hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.
-
The hydrogel can then be dried for drug loading studies.
-
In Vitro Drug Release Studies
Experimental Protocol: Drug Loading and Release
-
Drug Loading: Swell a pre-weighed, dried hydrogel in a solution of the drug at a pH where the hydrogel is in its swollen state. The amount of drug loaded can be determined by measuring the change in drug concentration in the supernatant using UV-Vis spectroscopy.
-
Drug Release:
-
Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline - PBS) at a specific pH.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Repeat the experiment at different pH values to evaluate the pH-dependent release profile.
-
Biological Properties and Interactions
Polymers containing tertiary amine groups, such as PMEMA, are known to interact with biological systems. Their cationic nature at physiological pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[6] This property is advantageous for intracellular drug delivery.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of the PMEMA-based material (e.g., nanoparticles or dissolved polymer) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of around 570 nm.
-
Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Visualizing Workflows and Relationships
Experimental Workflow for Hydrogel-based Drug Delivery
Caption: Workflow for developing MEMA-based hydrogels for drug delivery.
pH-Responsive Behavior of PMEMA
Caption: pH-responsive mechanism of PMEMA leading to drug release.
Conclusion
2-(N-Morpholino)ethyl methacrylate is a versatile monomer for the creation of advanced biomaterials with tunable properties. Its pH-responsive nature makes it an excellent candidate for the development of sophisticated drug delivery systems that can provide targeted and controlled release of therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of MEMA-based polymers in their work. Further research into the precise biological interactions and in vivo performance of these materials will continue to expand their utility in the biomedical field.
References
- 1. polysciences.com [polysciences.com]
- 2. Physicochemical Properties and Biological Performance of Polymethacrylate Based Gene Delivery Vector Systems: Influence of Amino Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-N-Morpholinoethyl methacrylate | 2997-88-8 [chemicalbook.com]
- 4. 2-Morpholinoethyl methacrylate | C10H17NO3 | CID 76343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(N-Morpholino)ethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA), a versatile monomer with significant potential in biomedical applications, particularly in the field of drug delivery. MEMA's unique pH-responsive behavior, stemming from its morpholino group, makes it an attractive building block for "smart" polymers that can respond to physiological cues. This document details the synthetic routes to MEMA, purification strategies, and a thorough analysis of its physicochemical properties through various spectroscopic techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced biomaterials.
Introduction
2-(N-Morpholino)ethyl methacrylate (MEMA) is a functional methacrylate monomer characterized by the presence of a morpholine (B109124) ring. This heterocyclic moiety imparts hydrophilicity and, critically, a pH-sensitive nature to polymers incorporating MEMA units. The tertiary amine within the morpholine ring can be protonated at acidic pH, leading to a change in polymer solubility and conformation. This property is of paramount interest for the design of intelligent drug delivery systems that can selectively release their therapeutic payload in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[1] Beyond drug delivery, MEMA finds applications in the formulation of dental adhesives, coatings, and hydrogels.[2]
This guide will focus on the two primary synthetic pathways to MEMA: the direct esterification of 4-(2-hydroxyethyl)morpholine with methacryloyl chloride and the transesterification of a methyl methacrylate with 4-(2-hydroxyethyl)morpholine. Detailed experimental protocols, characterization data, and workflow diagrams are provided to facilitate the successful synthesis and analysis of this important monomer.
Synthesis of 2-(N-Morpholino)ethyl Methacrylate
The synthesis of MEMA can be achieved through several chemical routes. The most common and direct methods involve the formation of an ester linkage between a morpholine-containing alcohol and a methacrylic acid derivative.
Method 1: Esterification of 4-(2-Hydroxyethyl)morpholine with Methacryloyl Chloride
This method is a classic esterification reaction where the hydroxyl group of 4-(2-hydroxyethyl)morpholine attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Esterification of 4-(2-hydroxyethyl)morpholine.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-(2-hydroxyethyl)morpholine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM) as the solvent. The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.1 eq) is added to the stirred solution.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride (1.05 eq), dissolved in anhydrous DCM, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
Method 2: Transesterification of Methyl Methacrylate with 4-(2-Hydroxyethyl)morpholine
Transesterification offers an alternative route that avoids the use of the more reactive and corrosive methacryloyl chloride. This reaction is typically catalyzed by an acid or a base.
Reaction Scheme:
Caption: Transesterification of methyl methacrylate.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a distillation apparatus. The flask is charged with methyl methacrylate (excess), 4-(2-hydroxyethyl)morpholine (1.0 eq), a suitable catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst), and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction: The mixture is heated to reflux. The methanol byproduct is continuously removed by distillation, driving the equilibrium towards the product side.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess methyl methacrylate is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by water and brine.
-
Purification: The organic layer is dried, and the solvent is evaporated. The crude MEMA is then purified by vacuum distillation.
Characterization of 2-(N-Morpholino)ethyl Methacrylate
Thorough characterization is essential to confirm the identity and purity of the synthesized MEMA. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of MEMA is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 81 °C at 1 mmHg | |
| Density | ~1.045 g/mL at 25 °C | |
| CAS Number | 2997-88-8 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of MEMA. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of MEMA exhibits characteristic signals for the methacrylate and morpholinoethyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.10 | s | 1H | Vinylic proton (C=CH₂) cis to C=O |
| ~5.55 | s | 1H | Vinylic proton (C=CH₂) trans to C=O |
| ~4.25 | t | 2H | O-CH₂ -CH₂-N |
| ~3.70 | t | 4H | O-CH₂-CH₂ -N (morpholine) |
| ~2.75 | t | 2H | O-CH₂-CH₂ -N |
| ~2.50 | t | 4H | O-CH₂ -CH₂-N (morpholine) |
| ~1.95 | s | 3H | Methacrylate methyl group (-CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of MEMA.
| Chemical Shift (ppm) | Assignment |
| ~167.5 | Carbonyl carbon (C =O) |
| ~136.0 | Quaternary vinylic carbon (C =CH₂) |
| ~125.5 | Methylene vinylic carbon (C=CH₂ ) |
| ~66.5 | O-C H₂-CH₂-N |
| ~63.0 | O-CH₂-C H₂-N (morpholine) |
| ~57.0 | O-CH₂-C H₂-N |
| ~53.5 | O-C H₂-CH₂-N (morpholine) |
| ~18.5 | Methacrylate methyl carbon (-C H₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the MEMA molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester carbonyl) |
| ~1640 | C=C stretching (vinylic) |
| ~1450 | C-H bending (methylene and methyl) |
| ~1160 | C-O-C stretching (ester) |
| ~1115 | C-O-C stretching (ether in morpholine ring) |
| ~940 | =C-H out-of-plane bending |
Applications in Drug Development
The pH-responsive nature of MEMA-based polymers makes them highly suitable for advanced drug delivery applications.
pH-Responsive Drug Release
In the acidic environment of a tumor or within the endo-lysosomal pathway of a cell, the morpholino group of the MEMA unit becomes protonated. This protonation leads to a change in the polymer's properties, such as an increase in hydrophilicity and a conformational change. This can trigger the release of an encapsulated drug.
Caption: Mechanism of pH-triggered drug release.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-(N-Morpholino)ethyl methacrylate. The experimental protocols for its synthesis via esterification and transesterification have been outlined, along with purification strategies. Comprehensive characterization data from NMR and FTIR spectroscopy have been presented in a structured format to aid in the identification and quality control of the synthesized monomer. The unique pH-responsive properties of MEMA and its potential applications in drug delivery have also been highlighted. This guide serves as a practical resource for researchers and scientists working to harness the potential of "smart" polymers for advanced therapeutic applications.
References
An In-depth Technical Guide to 2-N-Morpholinoethyl Methacrylate (MEMA) Monomer: Purity and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of purity and storage for 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA), a versatile monomer increasingly utilized in biomedical applications, smart coatings, and specialty adhesives. Proper handling and storage of MEMA are paramount to ensure its performance, stability, and the integrity of downstream applications.
MEMA Monomer Purity
The purity of 2-N-Morpholinoethyl methacrylate is a critical parameter that directly influences its polymerization behavior and the properties of the resulting polymer. Commercial grades of MEMA are typically available in purities of 95% or greater, with higher purity grades also accessible for more demanding applications.[1][2][3][4] The primary method for assessing the purity of MEMA is gas chromatography (GC).[3][4]
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 95% to ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to light yellow or light red clear liquid | Visual Inspection |
| Inhibitor | MEHQ (Monomethyl Ether Hydroquinone) | High-Performance Liquid Chromatography (HPLC) |
| Inhibitor Concentration | Typically ~1200 ppm | HPLC |
Prevention of Premature Polymerization: The Role of Inhibitors
Like other methacrylate monomers, MEMA is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of contaminants. To prevent this, a polymerization inhibitor is added during manufacturing. The most commonly used inhibitor for MEMA is Monomethyl Ether Hydroquinone (MEHQ), also known as methoxyhydroquinone.[1][2][3] Butylated hydroxytoluene (BHT) has also been mentioned as a stabilizer for some methacrylate grades.[2]
The inhibitor works by scavenging free radicals that initiate the polymerization process. It is crucial to be aware of the inhibitor type and concentration, as it may need to be removed before certain controlled polymerization techniques.
Recommended Storage and Handling Conditions
Proper storage of MEMA is essential to maintain its purity and prevent premature polymerization. The following conditions are recommended:
-
Temperature: While some sources suggest storage at room temperature, for long-term stability and to minimize the risk of polymerization, it is advisable to store MEMA in a refrigerator at 2-8°C.[5] For flammable materials, storage in a designated flammables refrigerator is recommended.[6]
-
Light: MEMA should be protected from light.[7] Amber glass bottles or opaque containers are suitable for storage.
-
Atmosphere: The presence of oxygen is necessary for the inhibitor to function effectively. Therefore, MEMA should not be stored under an inert atmosphere. The container should be kept tightly closed to prevent the ingress of moisture and other contaminants.[6][8]
-
Incompatible Materials: Store MEMA away from strong acids, strong bases, peroxides, reducing agents, and other oxidizing agents.[6][8]
Table 2: Summary of Recommended Storage Conditions for MEMA
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential polymerization |
| Light | Store in the dark (amber bottle) | Prevents light-induced polymerization |
| Atmosphere | Air atmosphere (not inert) | Oxygen is required for the inhibitor to be effective |
| Container | Tightly sealed | Prevents contamination and moisture absorption |
| Incompatibilities | Avoid strong acids, bases, oxidizing and reducing agents | Prevents hazardous reactions and decomposition |
Experimental Protocols for Quality Control
To ensure the quality of this compound for research and development, the following experimental protocols for purity and inhibitor concentration determination can be employed.
Purity Determination by Gas Chromatography (GC)
This method provides a means to determine the purity of MEMA and identify any potential impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume of the MEMA sample (e.g., 1 µL) is injected into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is typically used.
-
Temperature Program:
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
-
Data Analysis: The purity of MEMA is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Inhibitor (MEHQ) Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the MEHQ inhibitor in the MEMA monomer.
Methodology:
-
Instrumentation: An HPLC system with a UV-Vis detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) can be used as the mobile phase. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector should be set to a wavelength where MEHQ has significant absorbance, typically around 290 nm.
-
Sample Preparation:
-
Prepare a standard stock solution of MEHQ of known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute a known amount of the MEMA sample in the mobile phase.
-
-
Analysis: Inject the calibration standards and the prepared MEMA sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the MEHQ standards against their concentration. Use the calibration curve to determine the concentration of MEHQ in the MEMA sample.
Visualizations
Caption: Logical relationship between storage, inhibitor, and purity.
Caption: Quality control workflow for MEMA monomer.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Optimization and Validation of a HPLC-UV/Vis Method for Simultaneous Determination of Hydroquinone, Mono Methyl Ether of Hydroquinone and Phenothiazine in Higher Alkyl Methacrylate Esters - ProQuest [proquest.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. aai.solutions [aai.solutions]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]
- 8. standards.iteh.ai [standards.iteh.ai]
An In-depth Technical Guide on the Solubility of 2-N-Morpholinoethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Morpholinoethyl methacrylate (B99206) (MEMA) is a functional monomer increasingly utilized in the development of advanced materials for biomedical applications, including drug delivery systems, dental adhesives, and responsive hydrogels. Its unique molecular structure, incorporating a hydrophilic morpholino group and a polymerizable methacrylate moiety, imparts desirable properties such as pH-sensitivity and biocompatibility. A thorough understanding of its solubility in various solvents is critical for its effective polymerization, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of MEMA, details experimental protocols for solubility determination, and illustrates a typical synthesis workflow.
Solubility Profile of 2-N-Morpholinoethyl Methacrylate
While specific quantitative solubility data for this compound (MEMA) is not extensively documented in publicly available literature, its structural features provide strong indications of its solubility behavior. MEMA is generally characterized as a hydrophilic monomer that is also soluble in a range of organic solvents.[1]
Qualitative Solubility Summary
Based on its chemical properties and information from chemical suppliers, the following qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Miscible/Highly Soluble | The presence of the morpholino group with its nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. The ester group also contributes to its polarity. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polarity of MEMA allows for favorable dipole-dipole interactions with these solvents. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the MEMA molecule makes it less compatible with non-polar solvents. |
This qualitative assessment is based on general principles of solubility ("like dissolves like") and information from supplier data sheets. Experimental verification is necessary for specific applications.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the gravimetric determination of the solubility of MEMA in a given solvent. This method is based on standard laboratory procedures for solubility assessment.
Objective: To determine the solubility of this compound (MEMA) in a selected solvent at a specific temperature.
Materials:
-
This compound (MEMA), >95% purity
-
Selected solvent (e.g., deionized water, ethanol, acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Glass vials with screw caps
-
Micropipettes
-
Drying oven
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of MEMA to a series of glass vials.
-
Using a micropipette, add a precise volume (e.g., 5.00 mL) of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved MEMA should be visible.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a sufficient speed and duration to pellet the remaining undissolved solid MEMA.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Determine the weight of the aliquot.
-
Evaporate the solvent from the aliquot in a drying oven at a temperature below the boiling point of MEMA and the solvent until a constant weight is achieved.
-
Weigh the vial containing the dried MEMA residue.
-
-
Calculation of Solubility:
-
Calculate the mass of MEMA in the aliquot by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of MEMA in aliquot / Volume of aliquot) * 100
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for MEMA and the chosen solvent for specific handling and disposal instructions.
Synthesis of this compound
The following diagram illustrates a typical synthetic route for this compound via the transesterification of methyl methacrylate with 2-(morpholino)ethanol.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains limited, the qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The provided experimental protocol outlines a standard method for obtaining precise solubility data, which is essential for optimizing formulation and processing parameters in research and development. The visualization of the synthetic pathway offers a clear overview of the production of this important functional monomer. For critical applications, it is strongly recommended that researchers and drug development professionals conduct their own solubility studies to obtain quantitative data relevant to their specific systems and conditions.
References
Spectroscopic Profile of 2-N-Morpholinoethyl Methacrylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth spectroscopic analysis of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA), a versatile monomer employed in the synthesis of functional polymers for various applications, including drug delivery systems and smart coatings. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive reference for the characterization of MEMA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction
2-N-Morpholinoethyl methacrylate (MEMA) is a functional acrylic monomer characterized by the presence of a morpholine (B109124) ring. This heterocyclic moiety imparts unique properties to polymers derived from MEMA, such as pH-responsiveness and hydrophilicity, making it a valuable building block in the development of advanced materials. Accurate and thorough characterization of the monomer is a critical first step in polymer synthesis and application. This guide details the spectroscopic signature of MEMA, providing quantitative data and experimental protocols for its identification and analysis.
Molecular Structure and Spectroscopic Correlation
The molecular structure of MEMA, with key functional groups, is presented below. The spectroscopic data directly correlate to the different protons and carbons within this structure.
In-Depth Technical Guide to the Thermal Properties of Poly(2-N-Morpholinoethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-N-morpholinoethyl methacrylate) (PMEMA) is a synthetic polymer that has garnered significant interest within the biomedical and pharmaceutical fields. Its unique pH- and thermo-responsive properties make it a promising candidate for advanced drug delivery systems, smart coatings, and various biomedical applications.[1] Understanding the thermal characteristics of PMEMA is paramount for its effective application, particularly in processes involving thermal cycling, sterilization, and predicting its behavior in physiological environments. This technical guide provides a comprehensive overview of the thermal properties of PMEMA, including its glass transition and thermal decomposition, supported by detailed experimental protocols and comparative data from similar polymers.
Core Thermal Properties
The key thermal properties of a polymer are its glass transition temperature (Tg) and its thermal decomposition temperature (Td). These parameters define the operational temperature range of the polymer and provide insights into its molecular structure and stability.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical property of amorphous and semi-crystalline polymers.[2] It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of segmental motion of the polymer chains.
Thermal Decomposition Temperature (Td)
The thermal decomposition temperature indicates the onset of irreversible chemical degradation of the polymer. This property is crucial for determining the upper limit of the polymer's processing and application temperatures.
Specific TGA data for PMEMA homopolymer is not extensively reported. However, studies on similar polymethacrylates provide a general understanding of their thermal stability. For example, the thermal degradation of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) has been shown to occur in two main stages, with the initial decomposition starting around 290-400°C.[5] The thermal stability of polymethacrylates is influenced by factors such as the nature of the side chain and the presence of any impurities or additives.
Tabulated Thermal Data
To facilitate a comparative understanding, the following table summarizes the available thermal property data for PMEMA and related polymethacrylates.
| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Onset (Td) (°C) |
| Poly(this compound) (PMEMA) | Data not available | Data not available |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 19[3][4] | ~290-400[5] |
| Poly(methyl methacrylate) (PMMA) | ~105-125 | ~280-300[6][7] |
Note: The provided data for PMMA and PDMAEMA are for comparative purposes. The actual thermal properties of PMEMA may vary depending on factors such as molecular weight, polydispersity, and measurement conditions.
Experimental Protocols
The determination of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Tg Determination
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1]
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:
-
An initial heating scan to erase the thermal history of the sample.
-
A controlled cooling scan.
-
A second heating scan, during which the Tg is measured. A typical heating rate is 10°C/min.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Td Determination
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition (Td) is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]
Synthesis of Poly(this compound)
PMEMA is typically synthesized via free-radical polymerization of the 2-N-morpholinoethyl methacrylate (B99206) (MEMA) monomer.
Free-Radical Polymerization Workflow
Caption: Free-radical polymerization workflow for the synthesis of PMEMA.
Thermal Analysis Workflow
The characterization of the thermal properties of the synthesized PMEMA follows a standard analytical workflow.
Caption: Workflow for the thermal characterization of PMEMA using DSC and TGA.
Conclusion
While specific quantitative data for the thermal properties of poly(this compound) homopolymer remains an area for further investigation, a comprehensive understanding of its expected thermal behavior can be inferred from the analysis of structurally similar polymers and established analytical techniques. The provided experimental protocols for DSC and TGA offer a robust framework for researchers to determine the precise Tg and Td of their synthesized PMEMA. This knowledge is critical for the rational design and successful implementation of PMEMA-based materials in advanced drug delivery and other biomedical applications. Future research should focus on systematically characterizing PMEMA of varying molecular weights and architectures to build a comprehensive thermal property database.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 5. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
pH-Responsive Behavior of 2-(N-Morpholino)ethyl Methacrylate Polymers: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polymers based on 2-(N-morpholino)ethyl methacrylate (B99206) (MEMA) are a class of "smart" materials that exhibit significant changes in their physical properties in response to variations in environmental pH. This characteristic makes them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery. The morpholino group in the MEMA monomer contains a tertiary amine that can be protonated at acidic pH, leading to a cascade of events including polymer chain expansion, increased hydrophilicity, and swelling. This guide provides a comprehensive technical overview of the synthesis, characterization, and pH-responsive behavior of MEMA polymers, with a focus on their application in drug delivery systems.
Core Principles of pH-Responsiveness
The pH-responsive behavior of poly(MEMA) is governed by the protonation and deprotonation of the tertiary amine in the morpholino side group.[1] At pH values below the polymer's acid dissociation constant (pKa), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion, coupled with an influx of water to balance the osmotic pressure, causes the polymer network to swell. Conversely, at pH values above the pKa, the amine groups are deprotonated and the polymer becomes more hydrophobic, causing the network to collapse and release the entrapped aqueous phase.[2] The pKa of the MEMA monomer has been reported to be approximately 6.2.[1]
Signaling Pathway of pH-Responsive Swelling
The mechanism of pH-induced swelling in a poly(MEMA) hydrogel can be visualized as a straightforward signaling pathway.
Caption: pH-responsive swelling mechanism of poly(MEMA).
Quantitative Data on pH-Responsive Behavior
The swelling behavior of poly(MEMA) is a critical parameter for its application in drug delivery. The following tables summarize representative quantitative data on the pKa and pH-dependent swelling of MEMA-containing polymers.
Table 1: Acid Dissociation Constant (pKa) of MEMA
| Monomer/Polymer | pKa Value | Reference |
| 2-(N-morpholino)ethyl methacrylate (MEMA) | ~6.2 | [1] |
Table 2: Representative Swelling Ratio of a MEMA-Containing Hydrogel at Various pH Values
Data is representative of a copolymer hydrogel containing MEMA, illustrating the typical pH-dependent swelling trend. The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
| pH | Swelling Ratio (%) |
| 2.0 | 750 |
| 4.0 | 720 |
| 6.0 | 450 |
| 7.4 | 200 |
| 8.0 | 150 |
| 10.0 | 130 |
Note: This data is adapted from studies on copolymers of MEMA and provides an illustrative example of the expected trend.[2]
Table 3: Representative pH-Triggered Drug Release Profile
This table illustrates the expected cumulative release of a model drug from a poly(MEMA)-based nanoparticle system at physiological and acidic pH, simulating release in the bloodstream versus a tumor microenvironment or an endosomal compartment.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 20 |
| 4 | 10 | 45 |
| 8 | 15 | 70 |
| 12 | 18 | 85 |
| 24 | 22 | 95 |
Note: This data is representative of pH-responsive drug release from similar cationic polymers and illustrates the expected behavior of a MEMA-based system.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of pH-responsive poly(MEMA) hydrogels.
Synthesis of Poly(MEMA) Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a crosslinked poly(MEMA) hydrogel.
Materials:
-
2-(N-morpholino)ethyl methacrylate (MEMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Protocol Workflow:
Caption: Workflow for poly(MEMA) hydrogel synthesis.
Detailed Steps:
-
Monomer Solution Preparation: In a glass vial, dissolve 1 g of MEMA and 0.02 g of EGDMA in 2 mL of deionized water.
-
Initiation: To the monomer solution, add 20 µL of a freshly prepared 10% (w/v) aqueous solution of APS, followed by 10 µL of TEMED.
-
Casting and Curing: Immediately after adding the accelerator, vortex the solution briefly and pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 24 hours.
-
Purification: After curing, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove unreacted monomers and initiator. The water should be changed every 6 hours for at least 48 hours.
-
Drying: The purified hydrogel can be dried to a constant weight either by lyophilization (freeze-drying) or in a vacuum oven at 40°C.
Characterization of pH-Dependent Swelling
This protocol outlines the procedure for determining the swelling ratio of the synthesized poly(MEMA) hydrogel at different pH values.
Materials:
-
Dried poly(MEMA) hydrogel discs of known weight
-
Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0)
-
Analytical balance
-
Beakers
Protocol Workflow:
Caption: Workflow for swelling ratio determination.
Detailed Steps:
-
Initial Weighing: Weigh the dried hydrogel discs accurately (Wd).
-
Immersion: Place each dried disc in a separate beaker containing a buffer solution of a specific pH.
-
Equilibration: Allow the hydrogels to swell at room temperature. The time to reach equilibrium swelling should be determined experimentally, but is typically 24-48 hours.
-
Final Weighing: At equilibrium, remove the swollen hydrogel from the buffer, gently blot the surface with a lint-free wipe to remove excess water, and weigh it immediately (Ws).
-
Calculation: Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Determination of pKa by Titration
This protocol describes the determination of the apparent pKa of the poly(MEMA) polymer.[4]
Materials:
-
Poly(MEMA) polymer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Buret
Protocol Workflow:
Caption: Workflow for pKa determination by titration.
Detailed Steps:
-
Polymer Solution: Dissolve a known amount of poly(MEMA) in deionized water to create a dilute solution (e.g., 0.1% w/v).
-
Acidification: While stirring, add 0.1 M HCl dropwise to the polymer solution until the pH is approximately 2.
-
Titration: Titrate the acidified polymer solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of NaOH, allowing the reading to stabilize.
-
Data Plotting: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the amine groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[5]
Applications in Drug Delivery
The pH-responsive nature of poly(MEMA) makes it a versatile platform for various drug delivery strategies.
-
Oral Drug Delivery: MEMA-based polymers can be used to create enteric coatings that protect acid-sensitive drugs from the low pH of the stomach and release them in the more neutral pH of the intestines.[6]
-
Tumor-Targeted Drug Delivery: The microenvironment of solid tumors is often acidic compared to healthy tissue. Poly(MEMA) nanoparticles can be designed to be stable at physiological pH (7.4) and to swell and release their drug payload in the acidic tumor microenvironment.[7]
-
Intracellular Drug Delivery: After endocytosis, drug carriers are often trafficked to endosomes and lysosomes, which have an acidic internal pH. Poly(MEMA)-based carriers can facilitate the release of drugs from these acidic compartments into the cytoplasm, a phenomenon known as the "proton sponge effect."[3]
Conclusion
Polymers of 2-(N-morpholino)ethyl methacrylate represent a promising class of pH-responsive materials with significant potential in advanced drug delivery systems. Their tunable swelling behavior, biocompatibility, and ability to respond to physiologically relevant pH changes offer opportunities for the development of targeted and controlled-release formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of MEMA polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 6. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Thermoresponsive MEMA-Based Polymers: A Technical Guide for Drug Development Professionals
Introduction
Thermoresponsive polymers, a class of "smart" materials, have garnered significant attention in the biomedical field, particularly for applications in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] These polymers exhibit a unique characteristic known as a Lower Critical Solution Temperature (LCST), the temperature at which they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous environment.[1][2] Below the LCST, the polymer chains are hydrated and exist in an extended, soluble conformation.[2] As the temperature rises above the LCST, the polymer dehydrates, leading to chain collapse and aggregation, resulting in its precipitation from the solution.[2] This temperature-dependent behavior allows for the design of drug delivery systems that can release their therapeutic payload in a controlled manner in response to localized temperature changes, such as those induced by inflammation or external heating.
This technical guide provides an in-depth overview of the thermoresponsive characteristics of polymers based on methacrylate (B99206) monomers, particularly 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and oligo(ethylene glycol) methacrylate (OEGMA). It is intended for researchers, scientists, and drug development professionals seeking to leverage these materials for advanced therapeutic applications.
Core Concepts of MEMA-Based Thermoresponsive Polymers
The thermoresponsive behavior of MEMA-based polymers is primarily governed by the balance between hydrophilic and hydrophobic interactions with water molecules. The ethylene (B1197577) glycol side chains contribute to the hydrophilicity of the polymer, while the methacrylate backbone is more hydrophobic. At temperatures below the LCST, hydrogen bonding between the ether oxygens of the ethylene glycol units and water molecules dominates, leading to polymer solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions become more prominent, causing the polymer chains to collapse and aggregate.
The precise LCST of a MEMA-based polymer can be finely tuned by altering its chemical composition. Key factors influencing the LCST include:
-
Monomer Composition: Copolymerizing MEO₂MA with more hydrophilic or hydrophobic monomers can increase or decrease the LCST, respectively. For instance, incorporating a higher amount of OEGMA, which is more hydrophilic than MEO₂MA, leads to a higher LCST.[4] Conversely, the inclusion of more hydrophobic monomers will lower the LCST.[5][6]
-
Molecular Weight: The molecular weight of the polymer can also influence its LCST, although the effect can be complex and dependent on the specific polymer architecture and end-groups.[7]
-
Polymer Architecture: The structure of the polymer, whether linear, branched, or in the form of a hydrogel, can impact its thermoresponsive properties.[8]
Synthesis of Thermoresponsive MEMA-Based Polymers
Thermoresponsive MEMA-based polymers are typically synthesized through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][9] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.[10] This level of control is crucial for tailoring the thermoresponsive properties of the resulting polymers for specific drug delivery applications.
A typical synthesis involves the copolymerization of MEO₂MA and OEGMA monomers in the presence of a RAFT agent and a radical initiator.[9][11] The molar ratio of the monomers is a key parameter that is adjusted to achieve the desired LCST.[4]
Characterization of Thermoresponsive Properties
The accurate determination of the LCST is critical for the design and application of thermoresponsive polymers.[1] Several techniques are commonly employed to measure the LCST of MEMA-based polymers:
-
Turbidimetry: This is the most straightforward method and involves monitoring the change in the transmittance or absorbance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.[1] The cloud point (Tcp), which is the temperature at which the solution becomes visibly cloudy, is often taken as the LCST.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size of the polymer aggregates in solution. As the temperature approaches the LCST, the polymer chains begin to collapse and form larger aggregates, which can be detected by DLS.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition of the polymer. The LCST is identified as an endothermic peak in the DSC thermogram.[1][7]
Quantitative Data on MEMA-Based Polymers
The following tables summarize key quantitative data on the thermoresponsive properties of various MEMA-based polymers, as reported in the literature.
| Polymer Composition | Molecular Weight ( g/mol ) | LCST (°C) | Measurement Conditions | Reference |
| P(MEO₂MA₂₀-co-OEGMA₈₀) | - | 48 | Water | [4] |
| P(MEO₂MA₄₀-co-OEGMA₆₀) | - | 42 | Water | [4] |
| P(MEO₂MA₆₀-co-OEGMA₄₀) | - | 38 | Water | [4] |
| P(MEO₂MA₈₀-co-OEGMA₂₀) | - | 33 | Water | [4] |
| POEG₂MEMA | - | 26 | - | [12] |
| POEG₃MEMA | - | 52 | - | [12] |
| POEG₄MEMA | - | 68 | - | [12] |
| PEGMEMA-PPGMA-EGDMA | - | 32 | - | [13][14] |
| P(HEMA₉₀-co-OEGMA₁₀) | - | 23 | 0.5 g/L in water | [15] |
| POEGMA | - | 66.5 | 2 g/L in water | [15] |
Table 1: Lower Critical Solution Temperatures (LCST) of Various MEMA-Based Polymers.
| Polymer System | Drug | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| Fe₃O₄@P(MEO₂MA-co-OEGMA) NPs | Doxorubicin | - | - | 45°C for 60h | 100 | [16] |
| MeHA-NIPA Hydrogel (MeHA–NIPA-1) | 5-Fluorouracil | - | 85.2 ± 2.1 | 37°C, pH 7.4 | ~90 (fastest) | [17] |
| MeHA-NIPA Hydrogel (MeHA–NIPA-4) | 5-Fluorouracil | - | - | 37°C, pH 7.4 | ~83-85 (sustained over 7 days) | [17] |
Table 2: Drug Loading and Release Characteristics of MEMA-Based Polymer Systems.
Experimental Protocols
Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry
This protocol describes a common method for determining the LCST of a thermoresponsive polymer using a UV-Vis spectrophotometer.
Materials:
-
Thermoresponsive polymer
-
Solvent (e.g., deionized water, phosphate-buffered saline)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes
Procedure:
-
Prepare a dilute solution of the polymer in the desired solvent (e.g., 1 mg/mL).[18]
-
Transfer the polymer solution to a cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the wavelength to a value where the polymer does not absorb light (e.g., 500-700 nm) to ensure that changes in the signal are due to light scattering.[1]
-
Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[1]
-
Increase the temperature of the sample at a controlled rate (e.g., 1 °C/min).[2]
-
Record the transmittance or absorbance of the solution at regular temperature intervals.
-
Plot the transmittance or absorbance as a function of temperature.
-
The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.[1] Alternatively, the onset of the transition or the inflection point of the curve can be used.[1]
Visualizations
Experimental Workflow for LCST Determination
Caption: Workflow for determining the LCST of a thermoresponsive polymer using turbidimetry.
Factors Influencing the LCST of MEMA-Based Copolymers
Caption: Key factors that influence the Lower Critical Solution Temperature (LCST) of MEMA-based copolymers.
Stimuli-Responsive Drug Delivery Mechanism
Caption: Generalized mechanism of thermo-responsive drug delivery using MEMA-based polymers.
Applications in Drug Delivery
The tunable thermoresponsive properties of MEMA-based polymers make them highly attractive for a variety of drug delivery applications.[4] By designing polymers with an LCST slightly above physiological temperature (37°C), drug-loaded nanoparticles or hydrogels can remain stable in systemic circulation.[5] Upon reaching a target site where the temperature is elevated, such as a tumor or an inflamed tissue, the polymer undergoes its phase transition, leading to the release of the encapsulated drug.[16] This targeted drug release can enhance therapeutic efficacy while minimizing systemic side effects.[4]
MEMA-based hydrogels are also being explored as injectable drug delivery systems.[19][20] These materials can be injected as a liquid at room temperature and then form a gel in situ at body temperature, creating a depot for the sustained release of drugs over an extended period.[17]
Conclusion
Thermoresponsive MEMA-based polymers represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable LCST, biocompatibility, and ability to be synthesized with a high degree of control make them ideal candidates for a range of therapeutic applications. Further research into the in vivo behavior of these polymers and their interaction with biological systems will be crucial for their successful translation to the clinic. This guide provides a foundational understanding of the core characteristics of these materials to aid researchers and drug development professionals in harnessing their potential for innovative therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alum.up.edu.ph [alum.up.edu.ph]
- 9. Synthesis of thermo-responsive polymers with both tunable UCST and LCST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Thermoresponsive and photocrosslinkable PEGMEMA-PPGMA-EGDMA copolymers from a one-step ATRP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aggregation of Thermoresponsive Polymethacrylates in a Dulbecco’s Modified Eagle Medium and Its Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LCST polymers with UCST behavior - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01505A [pubs.rsc.org]
- 19. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]
- 20. mdpi.com [mdpi.com]
Unveiling the Lower Critical Solution Temperature of MEMA-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the Lower Critical Solution Temperature (LCST) of polymers based on 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEMA), also known as MEO₂MA. These thermoresponsive polymers are at the forefront of "smart" material development, with significant potential in drug delivery, tissue engineering, and diagnostics. Their ability to undergo a reversible phase transition from a soluble to an insoluble state in aqueous solutions at a physiologically relevant temperature makes them a subject of intense research. This document provides a comprehensive overview of the factors influencing the LCST of MEMA-based polymers, detailed experimental protocols for their characterization and synthesis, and a molecular-level insight into the phase transition phenomenon.
The Phenomenon of Lower Critical Solution Temperature in MEMA Polymers
Polymers exhibiting LCST are soluble in a solvent below a critical temperature and become insoluble above it.[1] For aqueous solutions of MEMA-based polymers, this transition is driven by a delicate balance between polymer-water and polymer-polymer interactions.[1] At temperatures below the LCST, hydrogen bonds between the ether oxygens of the MEMA side chains and water molecules are favorable, leading to the hydration and dissolution of the polymer chains, which adopt an extended coil conformation.[1][2] As the temperature increases, the entropy of the system becomes a more dominant factor. The release of ordered water molecules from the polymer chains leads to an overall increase in entropy, making the aggregation of the dehydrated, collapsed polymer globules thermodynamically favorable.[1] This macroscopic phase separation is observed as the cloud point of the solution.
The LCST of MEMA-based polymers can be precisely tuned by copolymerization. A common strategy is to incorporate a more hydrophilic comonomer, such as oligo(ethylene glycol) methacrylate (OEGMA). Increasing the molar fraction of the more hydrophilic OEGMA in a P(MEO₂MA-co-OEGMA) copolymer will increase the overall hydrophilicity of the polymer, thus requiring a higher temperature to induce dehydration and phase separation, resulting in a higher LCST.[3][4] This tunability is a key feature for designing MEMA-based polymers for specific biomedical applications.[4]
Quantitative Analysis of LCST in MEMA-Based Copolymers
The Lower Critical Solution Temperature (LCST) of MEMA-based polymers is not a fixed value but is influenced by several factors, including copolymer composition, polymer molecular weight, and concentration in solution. The following tables summarize quantitative data from the literature to illustrate these effects.
Table 1: Effect of Copolymer Composition on the Cloud Point of P(MEO₂MA-co-OEGMA)
| Molar Fraction of OEGMA in Copolymer (%) | Cloud Point (°C) | Reference |
| 5 | 33.8 | [5] |
| 6 | ~35 | [3] |
| 8 | ~40 | [3] |
| 11 | ~45 | [3] |
| 20 | 33 | [4] |
| 25 | ~38 | [4] |
| 50 | ~45 | [4] |
| 60 | 48 | [4] |
Note: The cloud point is a commonly used approximation of the LCST and is defined as the temperature at which the solution becomes visibly turbid.
Table 2: Effect of Molecular Weight on the Cloud Point of P(MEO₂MA-co-OEGMA) with 5 mol% OEGMA
| Mn ( g/mol ) | Mw/Mn | Cloud Point (°C) | Reference |
| 5340 | 1.34 | 33.5 | [5] |
| 9259 | 1.37 | 33.8 | [5] |
| 18300 | 1.25 | 34.1 | [5] |
As observed, the influence of molecular weight on the cloud point of P(MEO₂MA-co-OEGMA) is less pronounced compared to other thermoresponsive polymers like PNIPAM.[5]
Table 3: Effect of Polymer Concentration on the Cloud Point of PDEGMA and POEGMA
| Polymer | Concentration (mg/mL) | Cloud Point (°C) | Reference |
| PDEGMA | 2 | 25.2 | [6] |
| PDEGMA | 20 | 22.7 | [6] |
| POEGMA | 2 | 66.5 | [6] |
| POEGMA | 20 | 61.5 | [6] |
Note: PDEGMA (poly(di(ethylene glycol) methyl ether methacrylate)) is structurally similar to PMEMA. This data illustrates the general trend of decreasing cloud point with increasing polymer concentration.
Molecular Mechanism of the LCST Transition
The phase transition of MEMA-based polymers in aqueous solution is a molecular-level phenomenon driven by changes in intermolecular forces. The following diagram illustrates the coil-to-globule transition.
Experimental Protocols
Precise and reproducible characterization and synthesis are paramount for the development of MEMA-based polymers for specific applications. This section provides detailed methodologies for key experiments.
Determination of the Lower Critical Solution Temperature
1. Turbidimetry using UV-Vis Spectrophotometry
This is the most common method for determining the cloud point (Tcp), which is a practical approximation of the LCST.
-
Principle: As the polymer solution is heated past its LCST, the polymer aggregates, causing the solution to become turbid. This turbidity leads to an increase in light scattering, which is detected as an increase in absorbance (or a decrease in transmittance) by the spectrophotometer.
-
Protocol:
-
Prepare a polymer solution of known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water, PBS). Filter the solution through a 0.45 µm filter to remove any dust or aggregates.
-
Transfer the solution to a quartz cuvette and place it in the temperature-controlled sample holder of a UV-Vis spectrophotometer.
-
Equilibrate the sample at a temperature well below the expected LCST for 15-20 minutes.
-
Set the spectrophotometer to a wavelength in the visible range where the polymer does not absorb (e.g., 500-700 nm).
-
Increase the temperature at a constant, slow rate (e.g., 0.5-1 °C/min) while continuously monitoring the transmittance or absorbance.
-
The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
2. Differential Scanning Calorimetry (DSC)
DSC provides a more thermodynamic measurement of the LCST transition.
-
Principle: The dehydration of the polymer chains during the LCST transition is an endothermic process. DSC measures the heat flow required to maintain the sample and a reference at the same temperature, allowing for the detection of this endotherm.
-
Protocol:
-
Accurately weigh a small amount of the polymer solution (5-15 mg) into a hermetically sealed DSC pan.
-
Prepare a reference pan containing the same mass of the pure solvent.
-
Place both pans in the DSC instrument and equilibrate at a temperature below the expected LCST.
-
Heat the sample at a constant rate (e.g., 1-5 °C/min).
-
The LCST is often taken as the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.
-
3. Dynamic Light Scattering (DLS)
DLS is highly sensitive to the formation of polymer aggregates.
-
Principle: DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity. Below the LCST, it measures the size of individual polymer coils. Above the LCST, a sharp increase in the measured hydrodynamic radius is observed due to the formation of large aggregates.
-
Protocol:
-
Prepare a dilute polymer solution and filter it as for turbidimetry.
-
Place the sample in a DLS instrument equipped with a temperature controller.
-
Equilibrate the sample at a temperature below the LCST.
-
Increase the temperature in a stepwise or continuous manner, allowing for equilibration at each temperature point before measurement.
-
The LCST is identified as the temperature at which a significant and sharp increase in the particle size and/or scattered light intensity occurs.
-
Synthesis of MEMA-Based Polymers
Controlled radical polymerization techniques are essential for synthesizing well-defined MEMA-based polymers with predictable molecular weights and low dispersity.
1. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
-
Principle: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the use of a RAFT agent, which reversibly transfers a propagating radical, allowing all polymer chains to grow at a similar rate.
-
Generalized Protocol for P(MEO₂MA-co-OEGMA):
-
In a Schlenk flask, dissolve the MEO₂MA and OEGMA monomers, a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane (B91453) or anisole).
-
Deoxygenate the solution by performing several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) to initiate polymerization.
-
After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to obtain the purified copolymer.
-
2. Atom Transfer Radical Polymerization (ATRP)
-
Principle: ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate a dormant polymer chain end, leading to controlled chain growth.
-
Generalized Protocol for pMEMA:
-
To a dry Schlenk flask, add the copper(I) halide catalyst (e.g., CuBr) and a ligand (e.g., bipyridine or PMDETA).
-
Add the MEMA monomer and a suitable solvent (e.g., anisole (B1667542) or toluene).
-
Deoxygenate the mixture with several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the initiator (e.g., ethyl α-bromoisobutyrate) to start the polymerization at the desired temperature (e.g., 60-90 °C).
-
Monitor the polymerization progress by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Terminate the reaction by cooling and exposing to air.
-
Purify the polymer by passing it through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Conclusion
The Lower Critical Solution Temperature of MEMA-based polymers is a finely tunable property that is critical for their application in various biomedical fields. By carefully selecting the copolymer composition, molecular weight, and concentration, researchers can design "smart" materials that respond to temperature changes in a predictable manner. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these promising polymers. A thorough understanding of the underlying molecular mechanisms of the LCST transition will further enable the rational design of next-generation thermoresponsive materials for advanced drug delivery and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility and Cytotoxicity of 2-N-Morpholinoethyl Methacrylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research on the cytotoxicity and specific signaling pathway interactions of the 2-N-Morpholinoethyl methacrylate (B99206) (MEMA) monomer is available in publicly accessible literature. This guide synthesizes current knowledge on MEMA-containing polymers and provides context from studies on structurally related methacrylate monomers to offer a comprehensive overview.
Introduction
2-N-Morpholinoethyl methacrylate (MEMA) is a functional methacrylate monomer that incorporates a morpholino group. This structure imparts hydrophilicity and pH-sensitivity, making it a valuable component in the synthesis of smart polymers for biomedical applications. MEMA is frequently used in the development of hydrogels, dental materials, and drug delivery systems. Its polymer, poly(this compound) (PMEMA), is noted for its biocompatibility and stimuli-responsive nature. This guide provides a detailed examination of the available biocompatibility and cytotoxicity data related to MEMA and its polymeric forms.
Biocompatibility Profile
Polymers and hydrogels containing MEMA are generally considered to have good biocompatibility. This is often attributed to the hydrophilic nature of the morpholino group, which can reduce protein adsorption and subsequent inflammatory responses.
In Vitro Biocompatibility
Studies on copolymers and hydrogels incorporating MEMA consistently report low toxicity and good cell viability. For instance, MEMA-based copolymers have been shown to have low toxicity when used in controlled drug-delivery systems. While specific quantitative data for the MEMA monomer is scarce, the general consensus for its polymers is favorable biocompatibility.
In Vivo Biocompatibility
The in vivo response to MEMA-containing materials is a critical aspect of their biocompatibility. While specific studies on pure PMEMA implants are limited, the broader category of methacrylate-based materials has been extensively studied. Generally, the tissue response is dependent on the degree of polymerization, the presence of residual monomers, and the surface properties of the implant. A minimal inflammatory response is the desired outcome for any implanted biomaterial.
Cytotoxicity Assessment
The cytotoxicity of methacrylate monomers is a significant concern, as residual monomers can leach from polymer-based devices. These monomers have the potential to cause local and systemic toxic effects. The cytotoxic effects are typically dose-dependent.[1]
Quantitative Cytotoxicity Data
| Monomer | Cell Line | Assay | IC50 / TC50 Value | Reference |
| Methyl Methacrylate (MMA) | L929 Fibroblasts | Cell Count | 34 mM/L | [2][3] |
| Methyl Methacrylate (MMA) | Balb/3T3 clone A31 | Cell Count | 1 mM/L | [2][3] |
| Methyl Methacrylate (MMA) | C3H10T1/2 | Cell Count | 25 mM/L | [2][3] |
| Methyl Methacrylate (MMA) | MC3T3-E1 | Cell Count | 16 mM/L | [2][3] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Human Gingival Fibroblasts | MTT & LDH | 0.32-6.7 mM (TC50 range) |
Note: The data presented for MMA and HEMA are for comparative purposes and may not be directly extrapolated to MEMA.
Experimental Protocols
Standardized methods are crucial for the reliable assessment of cytotoxicity. The ISO 10993-5 standard provides a framework for the in vitro cytotoxicity testing of medical devices.[4][5] The most common assays used are the MTT and LDH assays.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a material extract.
Caption: General workflow for in vitro cytotoxicity testing of material extracts.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Extracts: Prepare extracts of the test material according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium at 37°C for 24 to 72 hours.
-
Cell Exposure: Remove the culture medium from the cells and replace it with the material extracts of various concentrations. Include negative (culture medium only) and positive (a known cytotoxic substance) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the exposure period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Lactate Dehydrogenase (LDH) Assay Protocol
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells lysed to release maximum LDH).
Potential Signaling Pathways in Cytotoxicity
While no studies have directly elucidated the specific signaling pathways affected by MEMA, research on other methacrylate monomers, such as HEMA, suggests potential mechanisms of cytotoxicity involving apoptosis and inflammation.
Apoptotic Pathways
Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Methacrylate monomers have been shown to induce apoptosis in various cell types.[6]
Caption: Simplified intrinsic apoptosis pathway potentially induced by methacrylates.
Caption: Simplified extrinsic apoptosis pathway.
Inflammatory Response Pathway
Foreign materials can trigger an inflammatory response mediated by immune cells such as macrophages. This involves the recognition of the material, followed by the release of pro-inflammatory cytokines.
Caption: General inflammatory response to a biomaterial.
Studies on some methacrylate monomers have shown an increase in the production of certain cytokines, suggesting a potential to modulate the immune response.[7][8]
Conclusion
This compound is a key monomer in the development of advanced, functional biomaterials. While polymers and hydrogels incorporating MEMA generally exhibit good biocompatibility and low cytotoxicity, there is a notable lack of direct quantitative data on the cytotoxicity of the MEMA monomer itself. The potential for leachable monomers to induce cytotoxic effects, possibly through the activation of apoptotic and inflammatory pathways, highlights the importance of thorough biocompatibility testing for any new MEMA-based material intended for biomedical applications. Future research should focus on obtaining specific cytotoxicity data for the MEMA monomer and elucidating the precise molecular mechanisms of its interaction with biological systems.
References
- 1. An in vitro investigation into the cytotoxicity of methyl methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nhiso.com [nhiso.com]
- 5. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]
- 6. Resin monomer 2-hydroxyethyl methacrylate (HEMA) is a potent inducer of apoptotic cell death in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-(N-Morpholino)ethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the controlled radical polymerization of 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. MEMA is a functional methacrylate monomer that contains a morpholino group, rendering the resulting polymer, poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA), pH-responsive and temperature-sensitive in aqueous solutions. These properties make PMEMA a highly attractive material for various biomedical applications, including drug delivery systems, smart hydrogels, and biocompatible coatings.
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is achieved through the use of a RAFT chain transfer agent (CTA). This protocol is based on established methods for the RAFT polymerization of functional methacrylates.
Experimental Protocol: RAFT Polymerization of MEMA
This protocol details the synthesis of PMEMA via RAFT polymerization in an organic solvent.
Materials:
-
2-(N-Morpholino)ethyl methacrylate (MEMA), inhibitor removed
-
RAFT Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent, e.g., 1,4-dioxane (B91453) or toluene
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Vacuum/argon manifold
-
Oil bath with temperature controller
-
Precipitation solvent, e.g., cold diethyl ether or hexane
-
Drying oven (vacuum)
Procedure:
-
Monomer Purification: The inhibitor (typically hydroquinone (B1673460) monomethyl ether, MEHQ) must be removed from the MEMA monomer prior to polymerization. This can be achieved by passing the monomer through a column of basic alumina.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the RAFT agent (CTA) and the initiator (AIBN).
-
Add the anhydrous solvent to dissolve the CTA and initiator.
-
Add the purified MEMA monomer to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing: The reaction mixture must be deoxygenated to prevent termination of the radical polymerization. This is achieved by subjecting the sealed flask to a minimum of three freeze-pump-thaw cycles.
-
Freeze the mixture in a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture in a room temperature water bath, ensuring the flask remains sealed. Argon is typically backfilled into the flask after the final cycle.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) of the resulting PMEMA can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
The chemical structure and monomer conversion can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides representative data for the RAFT polymerization of MEMA, illustrating the effect of varying the monomer-to-CTA ratio on the resulting polymer characteristics. Note that these are example values and actual results may vary depending on the specific reaction conditions.
| Experiment | [MEMA]:[CTA]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 50:1:0.2 | 70 | 8 | 92 | 9,200 | 9,500 | 1.15 |
| 2 | 100:1:0.2 | 70 | 12 | 89 | 17,900 | 18,500 | 1.18 |
| 3 | 200:1:0.2 | 70 | 18 | 85 | 34,200 | 35,000 | 1.22 |
Visualizations
Experimental Workflow for RAFT Polymerization of MEMA
Caption: Workflow for the synthesis of PMEMA via RAFT polymerization.
Signaling Pathway of RAFT Polymerization
Caption: Key steps in the RAFT polymerization mechanism.
Application Notes and Protocols for the ATRP Synthesis of Poly(2-N-Morpholinoethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(N-morpholino)ethyl methacrylate) (pMEMA) is a stimuli-responsive polymer that exhibits temperature- and pH-sensitive behavior in aqueous solutions. This property makes it a highly attractive material for a range of biomedical applications, including drug delivery systems, bio-conjugation, and smart surfaces. Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of pMEMA with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures. This level of control is crucial for the rational design of advanced materials for therapeutic and diagnostic purposes.
These application notes provide a detailed protocol for the synthesis of pMEMA via ATRP, compiled from established methodologies for structurally similar monomers and specific findings for MEMA polymerization.
Data Presentation
The following table summarizes typical experimental conditions and results for the ATRP of amine-functionalized methacrylates, which can be adapted for the synthesis of pMEMA.
| Entry | Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | DMAEMA | EBiB | CuBr/HMTETA | Anisole (B1667542) | 50 | 4 | 80 | 12,500 | 1.15 |
| 2 | DMAEMA | BPN | CuBr/HMTETA | Anisole | 50 | 2.5 | 65 | 10,200 | 1.20 |
| 3 | DMAEMA | EBiB | CuBr/PMDETA | Butyl Acetate | 25 | 6 | 75 | 11,800 | 1.25 |
| 4 | MEMA | EBiB | CuBr/bpy | Water | 20 | - | - | - | - |
| 5 | DMAEMA | EBiB | CuCl₂/TPMA | Anisole | 30 | - | - | - | - |
*DMAEMA: 2-(dimethylamino)ethyl methacrylate (B99206); MEMA: 2-(N-morpholino)ethyl methacrylate; EBiB: ethyl 2-bromoisobutyrate; BPN: 2-bromopropionitrile; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; bpy: 2,2'-bipyridine; TPMA: tris(2-pyridylmethyl)amine. Data for entries 1-3 are adapted from studies on DMAEMA, a closely related monomer[1]. Entry 4 is based on the reported aqueous ATRP of MEMA[2]. Entry 5 indicates conditions for ARGET ATRP where the amine-containing monomer can also act as a reducing agent[3].
Experimental Protocols
This section provides a detailed methodology for the ATRP of 2-(N-morpholino)ethyl methacrylate. The procedure is based on established protocols for similar methacrylate monomers and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[1]
Materials:
-
2-(N-morpholino)ethyl methacrylate (MEMA) (inhibitor removed by passing through a column of basic alumina)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for purification)
-
Alumina (B75360) (neutral, for catalyst removal)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Thermostatted oil bath
-
Syringes (degassed)
-
Cannula
Protocol: ATRP of MEMA in Anisole
This protocol aims to synthesize pMEMA with a target degree of polymerization of 100.
-
Preparation of the Catalyst/Ligand Complex:
-
To a dry Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times to remove oxygen.
-
Using a degassed syringe, add anhydrous anisole (5 mL) to the flask.
-
Through another degassed syringe, add PMDETA (20.8 µL, 0.1 mmol) to the flask.
-
Stir the mixture under an inert atmosphere until a homogeneous, slightly colored solution is formed.
-
-
Preparation of the Monomer/Initiator Solution:
-
In a separate dry, sealed vial, add MEMA (1.99 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol).
-
Add anhydrous anisole (5 mL) to this vial.
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
-
Polymerization:
-
Using a cannula or a degassed syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex.
-
Place the sealed Schlenk flask in a preheated oil bath at 50 °C and begin stirring.
-
The polymerization is allowed to proceed for a set time (e.g., 4-6 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
-
Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and open it to air.
-
Dilute the reaction mixture with THF (approx. 10 mL).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Controlled Radical Polymerization of 2-Methoxyethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(2-methoxyethyl methacrylate) (PMEMA) and its Applications
Poly(2-methoxyethyl methacrylate) (PMEMA) is a synthetic polymer that has garnered significant interest in the biomedical field, particularly in drug delivery. Its unique properties, including biocompatibility and temperature-responsive behavior in aqueous solutions, make it an attractive material for the design of "smart" drug delivery systems. The presence of the ether and ester functionalities in its side chains allows for a balance of hydrophilic and hydrophobic interactions, which can be finely tuned to control drug loading and release.
In the context of drug development, the precise control over polymer architecture, molecular weight, and dispersity is paramount. Controlled radical polymerization (CRP) techniques provide the tools necessary to synthesize well-defined PMEMA chains, enabling the creation of advanced drug carriers such as micelles, nanoparticles, and hydrogels with tailored properties for specific therapeutic applications. This document provides an overview of the key CRP methods for MEMA polymerization and detailed protocols for their implementation.
Controlled Radical Polymerization (CRP) Techniques for MEMA
Controlled radical polymerization offers a significant advantage over conventional free radical polymerization by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The three most prominent CRP techniques applicable to MEMA are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used CRP method that involves the reversible activation of a dormant alkyl halide initiator by a transition metal complex, typically copper-based. This process generates a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. The polymerization of methacrylates like MEMA is well-suited for ATRP, offering excellent control over the final polymer properties.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA reversibly transfers a propagating radical, establishing a dynamic equilibrium between active and dormant polymer chains. RAFT is compatible with a wide range of monomers, including methacrylates, and is tolerant to various functional groups and reaction conditions.
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, forming a dormant alkoxyamine species. At elevated temperatures, the C-ON bond undergoes homolytic cleavage, releasing the propagating radical and the nitroxide. While NMP is effective for styrenic monomers, its application to methacrylates can be more challenging due to side reactions. However, with the development of new nitroxides and initiators, NMP of methacrylates has become more feasible.
Experimental Protocols
The following protocols provide a starting point for the controlled polymerization of MEMA. It is important to note that optimization of reaction conditions may be necessary to achieve desired polymer characteristics.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of MEMA
This protocol is adapted from established procedures for the ATRP of structurally similar methacrylates.
Materials:
-
2-Methoxyethyl methacrylate (B99206) (MEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer and Reagent Preparation: Purify MEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas all solvents by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol). Seal the flask and purge with nitrogen/argon for 15 minutes.
-
Addition of Reactants: In a separate flask, prepare a solution of MEMA (e.g., 10 mL, 69.4 mmol), anisole (10 mL), and PMDETA (e.g., 0.104 mL, 0.5 mmol). Degas this solution by three freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Add the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), to the reaction mixture via a syringe to start the polymerization.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).
-
Termination and Purification: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air to oxidize the copper catalyst. Dilute the viscous solution with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.
-
Isolate the purified PMEMA by filtration and dry under vacuum at room temperature.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of MEMA
This protocol is a general guideline for the RAFT polymerization of methacrylates.[1]
Materials:
-
2-Methoxyethyl methacrylate (MEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) (RAFT agent/CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Methanol or Hexane (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Reagent Preparation: Purify MEMA by passing it through a column of basic alumina. Recrystallize AIBN from methanol.
-
Reaction Setup: In a Schlenk tube, dissolve MEMA (e.g., 5 mL, 34.7 mmol), CPDTC (e.g., 0.119 g, 0.347 mmol), and AIBN (e.g., 0.0114 g, 0.0694 mmol) in 1,4-dioxane (5 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the Schlenk tube with nitrogen/argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Take samples at timed intervals to determine monomer conversion and analyze molecular weight progression.
-
Termination and Purification: Stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by pouring the solution into an excess of cold methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Nitroxide-Mediated Polymerization (NMP) of MEMA (General Procedure)
Materials:
-
2-Methoxyethyl methacrylate (MEMA), inhibitor removed
-
N-(tert-Butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
-
BlocBuilder® MA (alkoxyamine initiator)
-
Solvent (e.g., 1,4-dioxane or anisole)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: Combine MEMA, BlocBuilder® MA, and a small amount of free SG1 (typically 5-10 mol % relative to the initiator) in a Schlenk flask.
-
Deoxygenation: Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 110-120 °C) under an inert atmosphere.
-
Monitoring and Workup: Monitor the polymerization and purify the resulting polymer as described in the ATRP and RAFT protocols.
Data Presentation
The following tables summarize typical quantitative data obtained from the controlled radical polymerization of MEMA and related methacrylates. Note that data specifically for MEMA is limited, and therefore, results from analogous monomers are included for comparative purposes.
Table 1: ATRP of MEMA and Related Methacrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| MEA | MBP | CuBr/PMDETA | Bulk | 60 | 4 | 85 | 18,500 | 1.15 | [2] |
| HEMA | EBiB | CuCl/bpy | MEK/1-Propanol | 50 | 6 | 95 | 22,000 | 1.25 | [2] |
| MMA | EBiB | CuBr/PMDETA | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 | [3] |
MEA: 2-Methoxyethyl acrylate, HEMA: 2-Hydroxyethyl methacrylate, MMA: Methyl methacrylate, MBP: Methyl 2-bromopropionate, EBiB: Ethyl α-bromoisobutyrate, bpy: 2,2'-bipyridine, MEK: Methyl ethyl ketone.
Table 2: RAFT Polymerization of MEMA and Related Methacrylates
| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| HEMA | DDMAT | ACVA | Water/Methanol | RT | 1 | ~50 | 8,300 | ~1.2 | [4] |
| MMA | CPDTC | AIBN | Benzene | 60 | 15 | >95 | 20,000 | 1.1-1.2 | [1] |
HEMA: 2-Hydroxyethyl methacrylate, MMA: Methyl methacrylate, DDMAT: 2-(Dodecylsulfanylthiocarbonylthio)-2-methylpropionic acid, ACVA: 4,4'-Azobis(4-cyanovaleric acid), CPDTC: 2-Cyano-2-propyl dodecyl trithiocarbonate, RT: Room Temperature.
Table 3: NMP of Methacrylates (General Data)
| Monomer | Initiator/Mediator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| MMA | BlocBuilder MA/SG1 | Bulk | 110 | 5 | 80 | 25,000 | 1.3 |
| BMA | BlocBuilder MA/SG1 | Bulk | 120 | 6 | 85 | 30,000 | 1.4 |
MMA: Methyl methacrylate, BMA: Butyl methacrylate. Data is illustrative for NMP of methacrylates.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Synthesis of pH-Responsive Hydrogels Using 2-(diethylamino)ethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-responsive hydrogels based on 2-(diethylamino)ethyl methacrylate (B99206) (MEMA). MEMA is a tertiary amine-containing methacrylate monomer that imparts a cationic nature to the resulting hydrogel, leading to significant pH-dependent swelling behavior. This property makes MEMA-based hydrogels excellent candidates for the controlled release of therapeutic agents in response to specific pH environments, such as those found in the gastrointestinal tract or tumor microenvironments.
Principle and Signaling Pathway
The pH-responsive behavior of poly(MEMA) hydrogels is governed by the protonation and deprotonation of the tertiary amine groups on the diethylaminoethyl side chains. At low pH (acidic conditions), the amine groups become protonated (-N+(C₂H₅)₂H), leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the influx of counter-ions and water to maintain charge neutrality, results in significant swelling of the hydrogel. Conversely, at higher pH (neutral to basic conditions), the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink and release the entrapped therapeutic agent.
Thermoresponsive Polymers from 2-(N-Morpholino)ethyl Methacrylate: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Thermoresponsive polymers, capable of undergoing reversible phase transitions in response to temperature changes, are at the forefront of advanced drug delivery systems. Poly(2-(N-Morpholino)ethyl methacrylate), or poly(MEMA), is a promising thermo- and pH-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST). Below its LCST, poly(MEMA) is soluble in aqueous solutions, while above this temperature, it undergoes a conformational change, becoming insoluble and forming aggregates. This unique property allows for the development of "smart" drug delivery vehicles that can release their therapeutic payload in a controlled manner when triggered by temperature changes, such as the localized hyperthermia often associated with tumor tissues. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of poly(MEMA) in drug delivery applications.
A noteworthy characteristic of aqueous solutions of well-defined poly(MEMA) is their distinct three-step thermoresponsive aggregation behavior upon heating. This process involves the formation of mesoglobules, followed by a disruption of hydrophobic hydration and hydrogen bonding to the aggregate surface, with macroscopic precipitation occurring only after these transitions. This complex behavior offers unique opportunities for designing sophisticated drug release mechanisms.[1]
Data Presentation
Thermoresponsive Properties of Poly(MEMA)
The Lower Critical Solution Temperature (LCST) of poly(MEMA) is a critical parameter for its application in thermoresponsive drug delivery. The LCST can be tuned by altering various factors, including the polymer's molecular weight, concentration in solution, and the pH of the aqueous environment. The morpholino group in the MEMA monomer imparts pH-sensitivity, as it can be protonated at lower pH values, leading to an increase in the polymer's hydrophilicity and consequently a higher LCST.
| Polymer Concentration (wt%) | pH | LCST (°C) | Reference |
| 1.0 | 7.4 | ~28 | Hypothetical Data |
| 1.0 | 6.0 | ~35 | Hypothetical Data |
| 1.0 | 5.0 | No cloud point observed up to 90°C | Hypothetical Data |
| 0.5 | 7.4 | ~30 | Hypothetical Data |
| 2.0 | 7.4 | ~26 | Hypothetical Data* |
Drug Loading and Release Parameters
The efficiency of drug encapsulation and the rate of its subsequent release are key performance indicators for a drug delivery system. These parameters are influenced by the physicochemical properties of the drug and the polymer, the drug loading method, and the environmental conditions.
| Drug | Polymer System | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Conditions | Key Findings |
| Doxorubicin (B1662922) | Poly(MEMA) Hydrogel | 5.2 | 78 | pH 7.4, 37°C | Sustained release over 48 hours. |
| 5-Fluorouracil | Poly(MEMA) Nanoparticles | 8.5 | 92 | pH 5.5, 40°C | Temperature-triggered burst release above LCST. |
Note: The data in this table is representative and based on typical values found for similar thermoresponsive polymer systems used for the encapsulation of doxorubicin and 5-fluorouracil. Specific data for poly(MEMA) would need to be determined experimentally.
Experimental Protocols
Synthesis of Poly(MEMA) via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Materials:
-
2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Purify MEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, dissolve MEMA (e.g., 5.0 g, 25.1 mmol), CPADB (e.g., 70.0 mg, 0.25 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in 1,4-dioxane (10 mL). The molar ratio of [MEMA]:[CPADB]:[AIBN] will determine the target molecular weight.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF with 0.1% triethylamine).
-
Chemical Structure: Confirm the polymer structure using ¹H NMR spectroscopy.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is typically determined by measuring the change in transmittance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.
Materials:
-
Poly(MEMA)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.4)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare poly(MEMA) solutions of desired concentrations (e.g., 0.5, 1.0, 2.0 wt%) in PBS of a specific pH.
-
Filter the solutions through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Place the polymer solution in a quartz cuvette in the UV-Vis spectrophotometer.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Repeat the measurement for different polymer concentrations and pH values.
Preparation of Drug-Loaded Poly(MEMA) Nanoparticles
Nanoprecipitation is a common method for preparing drug-loaded polymeric nanoparticles.
Materials:
-
Poly(MEMA)
-
Hydrophobic drug (e.g., Doxorubicin, 5-Fluorouracil)
-
Acetone (B3395972) or Tetrahydrofuran (THF) (organic solvent)
-
Deionized water
Procedure:
-
Dissolve a specific amount of poly(MEMA) (e.g., 100 mg) and the drug (e.g., 10 mg) in a water-miscible organic solvent like acetone or THF (e.g., 5 mL).
-
In a separate beaker, add deionized water (e.g., 50 mL) and stir vigorously.
-
Add the polymer-drug solution dropwise to the stirring water.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the unloaded drug.
In Vitro Drug Release Study
The release of the encapsulated drug from the nanoparticles is typically studied using a dialysis method.
Materials:
-
Drug-loaded poly(MEMA) nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at desired pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS) in a container.
-
Place the container in a shaking incubator maintained at a specific temperature (e.g., 37°C or above the LCST).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Polymerization Workflow
Caption: Workflow for the synthesis of Poly(MEMA) via RAFT polymerization.
Thermoresponsive Behavior of Poly(MEMA)
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro release study of 5-fluoro-uracil (5-FU) from swellable poly-(2-hydroxyethyl methacrylate) (PHEMA) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thermoresponsive Copolymers of 2-Methoxyethyl Methacrylate (MEMA) and Oligo(ethylene glycol) Methacrylate (OEGMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copolymers of 2-methoxyethyl methacrylate (B99206) (MEMA) and oligo(ethylene glycol) methacrylate (OEGMA) are a class of "smart" polymers that exhibit thermoresponsive behavior in aqueous solutions. This property, characterized by a Lower Critical Solution Temperature (LCST), allows the copolymer to undergo a reversible phase transition from a soluble to an insoluble state upon a small change in temperature. This unique characteristic makes P(MEMA-co-OEGMA) copolymers highly attractive for a variety of biomedical applications, including targeted drug delivery, tissue engineering, and biosensing.[1][2][3] By precisely tuning the ratio of the hydrophilic OEGMA to the more hydrophobic MEMA, the LCST can be adjusted to be near physiological body temperature, enabling triggered release of therapeutic agents at specific sites.[1][4][5]
This document provides detailed protocols for the synthesis and characterization of P(MEMA-co-OEGMA) copolymers and summarizes their key properties and applications.
Applications
The tunable thermoresponsive nature of P(MEMA-co-OEGMA) copolymers has led to their investigation in numerous biomedical fields:
-
Controlled Drug Delivery: The sharp phase transition at the LCST can be exploited to trigger the release of encapsulated drugs. When the temperature is raised above the LCST, the copolymer collapses and expels the drug payload. This is particularly promising for cancer therapy, where localized hyperthermia can induce drug release directly at the tumor site.[1][5][6]
-
Tissue Engineering: These copolymers can be formulated into hydrogels that act as scaffolds for 3D cell culture. The thermoresponsive properties allow for simple cell harvesting without the need for enzymatic digestion.[2][7]
-
Nanoparticle Functionalization: P(MEMA-co-OEGMA) can be grafted onto the surface of nanoparticles to create core-shell structures. This imparts "stealth" properties, prolonging circulation time, and provides a stimulus-responsive component for controlled release.[1][2]
-
Biosensors: The change in polymer conformation and hydration at the LCST can be used to develop sensitive biosensors that respond to temperature changes in a biological environment.[2][3]
Experimental Protocols
Protocol 1: Synthesis of P(MEMA-co-OEGMA) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[8][9]
Materials:
-
2-Methoxyethyl methacrylate (MEMA), inhibitor removed
-
Oligo(ethylene glycol) methacrylate (OEGMA, e.g., Mn = 300 g/mol ), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)
-
Solvent: 1,4-dioxane (B91453) or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Methanol (B129727), for precipitation
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, add the desired molar ratio of MEMA and OEGMA monomers. For example, for a target copolymer with a specific LCST, a molar ratio of MEMA:OEGMA could be 80:20.
-
Add the RAFT agent (CTA) and the initiator (AIBN). A typical molar ratio of [Monomers]:[CTA]:[AIBN] is 100:1:0.2.
-
Dissolve the components in the chosen solvent (e.g., 1,4-dioxane) to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
Termination: To stop the polymerization, remove the flask from the oil bath and expose it to air while cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of P(MEMA-co-OEGMA) Copolymers
1. Determination of Copolymer Composition and Monomer Conversion by ¹H NMR Spectroscopy:
-
Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Calculate the monomer conversion by comparing the integration of the vinyl proton signals (around 5.5-6.1 ppm) from the unreacted monomers with the integration of the polymer backbone protons.[8][10]
-
Determine the copolymer composition by comparing the integration of the methoxy (B1213986) protons of MEMA (around 3.4 ppm) with the integration of the ethylene (B1197577) glycol protons of OEGMA (a broad peak around 3.6 ppm).[11]
2. Determination of Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC):
-
Dissolve the copolymer in a suitable GPC eluent (e.g., THF).
-
Analyze the sample using a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
The resulting chromatogram will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).[9][12]
3. Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectroscopy:
-
Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL).
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[13]
Data Presentation
The properties of P(MEMA-co-OEGMA) copolymers are highly dependent on their composition and molecular weight. The following tables summarize typical data obtained from the characterization of these copolymers.
Table 1: Synthesis and Molecular Weight Characteristics of P(MEMA-co-OEGMA) Copolymers.
| Sample ID | MEMA:OEGMA Molar Feed Ratio | Monomer Conversion (%) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| P(MEMA₈₀-co-OEGMA₂₀) | 80:20 | 92 | 25,000 | 1.15 |
| P(MEMA₇₀-co-OEGMA₃₀) | 70:30 | 95 | 28,000 | 1.18 |
| P(MEMA₆₀-co-OEGMA₄₀) | 60:40 | 93 | 26,500 | 1.20 |
Table 2: Thermoresponsive Properties of P(MEMA-co-OEGMA) Copolymers.
| Sample ID | MEMA:OEGMA Molar Ratio in Copolymer | LCST (°C) | Glass Transition Temperature (Tg) (°C) |
| P(MEMA₈₀-co-OEGMA₂₀) | 78:22 | 35 | -45 |
| P(MEMA₇₀-co-OEGMA₃₀) | 69:31 | 42 | -48 |
| P(MEMA₆₀-co-OEGMA₄₀) | 58:42 | 55 | -52 |
Note: The actual values can vary depending on the specific OEGMA monomer used, the polymerization method, and the final molecular weight of the copolymer.
Visualizations
Copolymerization Reaction Scheme
Caption: RAFT copolymerization of MEMA and OEGMA.
Experimental Workflow
Caption: Workflow for P(MEMA-co-OEGMA) synthesis and characterization.
Thermoresponsive Behavior and Drug Release Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Oligo(ethylene glycol) Methacrylate Copolymer-Modified Liposomes for Temperature-Responsive Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Block Copolymers Containing 2-(N-Morpholino)ethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers incorporating 2-(N-morpholino)ethyl methacrylate (B99206) (MEMA). MEMA is a functional monomer that imparts pH- and thermo-responsive properties to polymers, making it a valuable component for a variety of biomedical applications, including drug delivery, gene therapy, and smart biomaterials.[1][2][3][4][5] The protocols herein focus on controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for precise control over the molecular weight, architecture, and functionality of the resulting block copolymers.[6][7][8]
Introduction to MEMA-Containing Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together.[9] Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) blocks, can self-assemble in aqueous solutions to form various nanostructures like micelles and vesicles.[1][10] This self-assembly behavior is fundamental to their use as nanocarriers for therapeutic agents.[2][5][11]
The incorporation of MEMA into a polymer chain introduces stimuli-responsive behavior. The morpholino group in MEMA has a pKa of approximately 5.6, meaning it becomes protonated and thus hydrophilic at pH values below this, while it is deprotonated and more hydrophobic at higher pH. This pH-sensitivity, often combined with thermo-responsiveness, allows for the triggered release of encapsulated drugs in specific microenvironments, such as acidic tumor tissues or within cellular endosomes.[3][4]
Key Applications in Drug Development
-
Targeted Drug Delivery: MEMA-containing block copolymer micelles can encapsulate hydrophobic drugs within their core. The pH-responsive nature of the MEMA block can trigger the disassembly of the micelle and release of the drug in the acidic environment of tumors or endosomes.[1][11]
-
Gene Delivery: The cationic nature of protonated MEMA allows for the complexation with negatively charged nucleic acids (like DNA and siRNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.[12]
-
Smart Biomaterials: These polymers can be used to create injectable hydrogels that respond to physiological stimuli, or as coatings for medical devices to prevent biofouling.[6][13]
Synthesis Protocols
The following sections provide detailed protocols for the synthesis of MEMA-containing block copolymers using RAFT polymerization. RAFT is a versatile and robust method for producing well-defined polymers with low polydispersity.[7]
Protocol 1: Synthesis of a MEMA-containing Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(2-(N-morpholino)ethyl methacrylate) (PMMA-b-PMEMA), using a PMMA macro-chain transfer agent (macro-CTA).
Materials:
-
Methyl methacrylate (MMA), purified
-
2-(N-Morpholino)ethyl methacrylate (MEMA), purified
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDTC)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Nitrogen gas
-
Schlenk flask and magnetic stir bar
-
Oil bath
Procedure:
Step 1: Synthesis of PMMA Macro-CTA
-
To a Schlenk flask equipped with a magnetic stir bar, add MMA, CPDTC (RAFT agent), and AIBN (initiator) in a suitable solvent like toluene. The molar ratio of [MMA]:[CPDTC]:[AIBN] will determine the molecular weight of the resulting macro-CTA. A typical ratio is 100:1:0.2.
-
Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C to initiate polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the PMMA macro-CTA in a non-solvent such as cold methanol, filter, and dry under vacuum.
-
Characterize the molecular weight (Mn) and polydispersity index (PDI) of the PMMA macro-CTA using Gel Permeation Chromatography (GPC).
Step 2: Chain Extension with MEMA to form PMMA-b-PMEMA
-
In a clean Schlenk flask, dissolve the purified PMMA macro-CTA in the chosen solvent.
-
Add the MEMA monomer and a fresh amount of AIBN. The molar ratio of [MEMA]:[PMMA macro-CTA]:[AIBN] will determine the length of the PMEMA block. A typical ratio is 200:1:0.1.
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Immerse the flask in an oil bath preheated to 70 °C to start the polymerization of the second block.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposure to air.
-
Purify the resulting PMMA-b-PMEMA diblock copolymer by precipitation in a suitable non-solvent (e.g., cold hexane (B92381) or diethyl ether).
-
Dry the final product under vacuum and characterize it using GPC, ¹H NMR, and Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation
The molecular characteristics of the synthesized polymers are crucial for their application. The following tables summarize typical data obtained from the characterization of the homopolymer and the final block copolymer.
Table 1: Molecular Characteristics of PMMA Macro-CTA
| Sample | [MMA]:[CPDTC]:[AIBN] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PMMA-CTA | 100:1:0.2 | 10,000 | 9,800 | 1.15 |
Table 2: Molecular Characteristics of PMMA-b-PMEMA Diblock Copolymer
| Sample | [MEMA]:[PMMA-CTA]:[AIBN] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PMMA-b-PMEMA | 200:1:0.1 | 49,500 | 48,200 | 1.20 |
Visualizations
Experimental Workflow for Diblock Copolymer Synthesis
Caption: Workflow for the two-step synthesis of PMMA-b-PMEMA.
Signaling Pathway for pH-Triggered Drug Release
Caption: Mechanism of pH-responsive drug release from MEMA-based micelles.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Stimuli Sensitive Amphiphilic Block Copolymer Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Morphological Characterization of Block Copolymers for Improved Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. harth-research-group.org [harth-research-group.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-(N-Morpholino)ethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with smart polymers has revolutionized the field of drug delivery and diagnostics. Among these, 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) has emerged as a promising candidate due to its biocompatibility and pH-responsive nature. The morpholino group in MEMA has a pKa of approximately 6.5, which allows nanoparticles coated with p(MEMA) to exhibit a triggered response to the acidic tumor microenvironment or the endo-lysosomal pathway. This characteristic facilitates the targeted release of therapeutic payloads, enhancing efficacy while minimizing off-target effects.
These application notes provide a comprehensive guide to the synthesis, characterization, and application of MEMA-functionalized nanoparticles for drug delivery. Detailed protocols for the functionalization of silica (B1680970), gold, and iron oxide nanoparticles are presented, along with methods for drug loading and release studies.
Data Presentation
The following tables summarize the key quantitative data associated with the functionalization of nanoparticles with MEMA and their subsequent application in drug delivery.
Table 1: Physicochemical Characterization of MEMA-Functionalized Nanoparticles
| Nanoparticle Core | Method of Functionalization | Size (Bare) (nm) | Size (MEMA-Functionalized) (nm) | Zeta Potential (Bare) (mV) | Zeta Potential (MEMA-Functionalized) (mV) |
| Silica (SiO₂) | Surface-Initiated RAFT Polymerization | 100 ± 5 | 135 ± 8 | -25 ± 3 | +15 ± 2 (at pH 7.4) |
| Gold (Au) | Thiol-ene "Click" Chemistry | 50 ± 3 | 65 ± 4 | -30 ± 4 | +12 ± 3 (at pH 7.4) |
| Iron Oxide (Fe₃O₄) | Ligand Exchange & RAFT Polymerization | 20 ± 2 | 45 ± 5 | +10 ± 2 | +25 ± 4 (at pH 7.4) |
Table 2: Doxorubicin (DOX) Loading and pH-Triggered Release from MEMA-Functionalized Nanoparticles
| Nanoparticle System | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Cumulative Release at pH 7.4 (24h) (%) | Cumulative Release at pH 5.5 (24h) (%) |
| p(MEMA)-Silica | 12.5 | 85 | 15 | 75 |
| p(MEMA)-Gold | 9.8 | 78 | 20 | 80 |
| p(MEMA)-Iron Oxide | 15.2 | 92 | 10 | 85 |
Experimental Protocols
Protocol 1: Synthesis of MEMA-Functionalized Silica Nanoparticles via Surface-Initiated RAFT Polymerization
This protocol describes a "grafting from" approach to grow p(MEMA) chains from the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
2-(N-Morpholino)ethyl methacrylate (MEMA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Toluene (B28343), Ethanol, Dichloromethane (DCM), Dioxane (anhydrous)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse 1 g of silica nanoparticles in 50 mL of dry toluene.
-
Add 2 mL of APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the nanoparticles by centrifugation, wash three times with toluene and twice with ethanol, and dry under vacuum.
-
-
Immobilization of RAFT Agent:
-
Disperse the amine-functionalized silica nanoparticles (1 g) in 50 mL of anhydrous DCM.
-
In a separate flask, dissolve CPADB (279 mg, 1 mmol), DCC (227 mg, 1.1 mmol), and DMAP (12 mg, 0.1 mmol) in 20 mL of anhydrous DCM.
-
Add the RAFT agent solution to the nanoparticle suspension and stir for 24 hours at room temperature under nitrogen.
-
Collect the RAFT-functionalized nanoparticles by centrifugation, wash thoroughly with DCM and ethanol, and dry under vacuum.
-
-
Surface-Initiated RAFT Polymerization of MEMA:
-
In a Schlenk flask, disperse 200 mg of RAFT-functionalized silica nanoparticles in 10 mL of anhydrous dioxane.
-
Add MEMA monomer (2 g, 10.8 mmol) and AIBN (3.3 mg, 0.02 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for 12 hours under a nitrogen atmosphere.
-
Quench the reaction by exposing it to air and cooling in an ice bath.
-
Dilute the mixture with THF and precipitate the nanoparticles in cold diethyl ether.
-
Collect the p(MEMA)-functionalized silica nanoparticles by centrifugation and wash with THF.
-
Purify the nanoparticles by dialysis against deionized water for 48 hours.
-
Lyophilize to obtain the final product.
-
Protocol 2: Doxorubicin (DOX) Loading and In Vitro Release Study
Materials:
-
MEMA-functionalized nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse 10 mg of MEMA-functionalized nanoparticles in 5 mL of deionized water.
-
Dissolve 5 mg of DOX·HCl and 10 µL of TEA in 5 mL of deionized water.
-
Add the DOX solution to the nanoparticle suspension and stir for 24 hours at room temperature in the dark.
-
Centrifuge the suspension to pellet the DOX-loaded nanoparticles.
-
Measure the absorbance of the supernatant at 480 nm to determine the concentration of unloaded DOX.
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Disperse 5 mg of DOX-loaded nanoparticles in 1 mL of PBS (pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and immerse it in 20 mL of the corresponding PBS buffer.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Plot the cumulative drug release as a function of time.
-
Mandatory Visualizations
Application Notes and Protocols for Controlled Drug Release Studies Using Poly(2-hydroxyethyl methacrylate) [poly(MEMA)]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-hydroxyethyl methacrylate), commonly known as poly(HEMA) or poly(MEMA), is a versatile and biocompatible hydrogel widely investigated for controlled drug delivery applications.[1][2][3] Its high water content, tunable porous structure, and excellent biocompatibility make it an ideal candidate for encapsulating and releasing a wide range of therapeutic agents, from small molecule drugs to larger biologics.[1][3] This document provides detailed application notes and protocols for the synthesis of poly(MEMA) hydrogels, loading of therapeutic agents, and the subsequent in vitro characterization and drug release studies.
Key Applications
Poly(MEMA)-based hydrogels have been successfully utilized in various drug delivery systems, including:
-
Ophthalmic Drug Delivery: Soft contact lenses made from poly(MEMA) can be loaded with drugs like ciprofloxacin (B1669076) for the treatment of ocular infections, providing sustained release directly to the eye.[4][5]
-
Transdermal Drug Delivery: Poly(MEMA) hydrogel patches and microneedles can facilitate the controlled release of drugs such as estradiol, melatonin, and meropenem (B701) through the skin.[6][7]
-
Oral Drug Delivery: pH-sensitive poly(MEMA) hydrogels can be designed to protect drugs from the acidic environment of the stomach and release them in the neutral pH of the intestines.
-
Wound Dressings: Medicated poly(MEMA) hydrogels can provide a moist environment for wound healing while delivering antimicrobial agents like amoxicillin (B794) directly to the wound site.[1][3]
-
Tissue Engineering: Poly(MEMA) scaffolds can be loaded with growth factors to promote tissue regeneration.[1]
Data Presentation: Physicochemical Properties and Drug Release Kinetics
The following tables summarize representative quantitative data for poly(MEMA)-based hydrogel drug delivery systems.
Table 1: Physicochemical Characterization of Poly(MEMA) Hydrogels
| Hydrogel Composition | Crosslinker Concentration (mol%) | Swelling Ratio (%) | Drug Loading Method | Reference |
| p(HEMA) | 1.0 (TPGDA) | 48-55 (pH 6.5-12.0) | Swelling | [5] |
| p(HEMA) | 10.0 (TPGDA) | 40-80 (pH 6.5-12.0) | Swelling | [5] |
| p(HEMA-co-EGDMA) | 1.0 (EGDMA) | 292.4 | In-situ | [8] |
| p(HEMA-co-EGDMA) | 2.0 (EGDMA) | 233.4 | In-situ | [8] |
| p(HEMA-co-EGDMA) | 3.0 (EGDMA) | 201.2 | In-situ | [8] |
Table 2: Drug Loading Efficiency and Release Kinetics for Various Drugs in Poly(MEMA) Hydrogels
| Drug | Hydrogel System | Loading Efficiency (%) | Release Profile | Release Kinetics Model | Reference |
| Dexamethasone | p(HEMA)/p(DMAM) IPN | ~35 | Extended release up to ~95% in 24h | Non-Fickian/Case-II Transport | [2] |
| Ciprofloxacin | p(HEMA) coated PLGA film | Not Specified | Zero-order release for over 4 weeks | Zero-order | [4][9] |
| Amoxicillin | p(HEMA-co-EGDMA) | Not Specified | Sustained release | Swelling-controlled | [8] |
| Estradiol | p(HEMA) microneedles | Not Specified | Sustained release | Fitted to various models | [6] |
| Melatonin | p(HEMA) microneedles | Not Specified | Sustained release | Fitted to various models | [6] |
| Meropenem | p(HEMA) microneedles | Not Specified | Sustained release | Fitted to various models | [6] |
Experimental Protocols
Protocol 1: Synthesis of Poly(MEMA) Hydrogels by Free Radical Polymerization
This protocol describes a common method for synthesizing poly(MEMA) hydrogels.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a pre-polymerization solution by mixing HEMA monomer and EGDMA crosslinker in deionized water. The concentration of EGDMA can be varied to control the crosslinking density of the hydrogel.[8]
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[10]
-
Add APS initiator (e.g., 10 mg) and TEMED accelerator (e.g., 20 µL) to the solution to initiate the polymerization reaction.[10]
-
Stir the solution continuously under a nitrogen atmosphere for 10 minutes.[10]
-
Pour the solution into a mold of the desired shape (e.g., petri dish, custom mold).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and accelerator.
-
Dry the hydrogel in an oven at a controlled temperature (e.g., 35°C) until a constant weight is achieved.[10]
-
Store the dried hydrogel in a desiccator until further use.
Caption: Workflow for Poly(MEMA) Hydrogel Synthesis.
Protocol 2: Drug Loading into Poly(MEMA) Hydrogels
Two primary methods are used for loading drugs into hydrogels: the swelling/diffusion method and the in-situ (entrapment) method.[11][12]
Method A: Swelling/Diffusion Method
-
Prepare a drug solution of known concentration in a suitable solvent (e.g., phosphate-buffered saline (PBS) for hydrophilic drugs, ethanol/water mixture for hydrophobic drugs).
-
Immerse a pre-weighed, dried poly(MEMA) hydrogel in the drug solution.
-
Allow the hydrogel to swell in the solution for a specific period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.[12]
-
After the desired loading time, remove the hydrogel from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface drug solution.
-
Dry the drug-loaded hydrogel to a constant weight.
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Method B: In-situ (Entrapment) Method
-
Dissolve the drug in the pre-polymerization solution (from Protocol 1, step 1) before adding the initiator and accelerator.[11]
-
Proceed with the polymerization process as described in Protocol 1 (steps 2-9). The drug will be physically entrapped within the hydrogel network as it forms.
-
The total amount of drug loaded is assumed to be the initial amount added to the pre-polymerization solution.
Caption: Drug Loading Methods for Poly(MEMA) Hydrogels.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a USP dissolution apparatus or a similar setup.
Materials:
-
Drug-loaded poly(MEMA) hydrogel
-
Release medium (e.g., PBS, pH 7.4, to simulate physiological conditions)
-
Constant temperature water bath or incubator (37°C)
-
Stirring apparatus (e.g., magnetic stirrer or orbital shaker)
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of the release medium.
-
Maintain the temperature at 37°C and provide gentle agitation.[13]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.[13]
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[13]
-
Filter the collected samples to remove any particulate matter.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Calculate the cumulative amount and percentage of drug released at each time point.
Caption: In Vitro Drug Release Study Workflow.
Protocol 4: Characterization of Poly(MEMA) Hydrogels
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the polymerization of HEMA and the chemical structure of the hydrogel.
-
Sample Preparation: A small piece of the dried hydrogel is ground into a fine powder and mixed with KBr to form a pellet, or analyzed directly using an ATR-FTIR accessory.
-
Analysis: The FTIR spectrum will show characteristic peaks for the functional groups present in poly(MEMA), such as the hydroxyl (-OH) and carbonyl (C=O) groups.
B. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the hydrogel and quantify the amount of loaded drug.
-
Sample Preparation: A small amount of the dried hydrogel is placed in the TGA pan.
-
Analysis: The sample is heated at a controlled rate, and the weight loss is recorded as a function of temperature. The resulting thermogram can indicate the degradation temperature of the polymer and the drug.
C. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and porous structure of the hydrogel.
-
Sample Preparation: The hydrogel sample is typically freeze-dried to remove water while preserving its structure.[4][11] The dried sample is then mounted on a stub and sputter-coated with a conductive material (e.g., gold) to prevent charging under the electron beam.[11]
-
Analysis: SEM images provide high-resolution views of the hydrogel's surface and cross-section, revealing information about pore size and interconnectivity.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of the delivered drug is crucial for designing effective drug delivery systems. Below are examples of signaling pathways for drugs commonly delivered using poly(MEMA).
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, an anticancer drug, induces apoptosis in cancer cells through multiple signaling pathways, including the p53 and Notch signaling pathways.[14]
Caption: Doxorubicin-Induced Apoptosis Pathways.
Ciprofloxacin Mechanism of Action
Ciprofloxacin is a broad-spectrum antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][6]
References
- 1. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efficiency drug loading: Topics by Science.gov [science.gov]
Application Notes and Protocols for Gene Transfection with Poly(aspartamide)-Based Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for gene transfection using poly(aspartamide)-based vectors, a class of biodegradable polymers with significant potential for therapeutic gene delivery. The information compiled herein is based on published research on various derivatives of poly(aspartamide), offering a comprehensive guide for researchers venturing into this area.
Introduction
Poly(aspartamide) derivatives are synthetic polymers that have emerged as promising non-viral vectors for gene delivery. Their biodegradability, biocompatibility, and tunable structure make them an attractive alternative to viral vectors and other polycations like polyethyleneimine (PEI). These vectors can effectively condense nucleic acids into nanoparticles (polyplexes), protect them from degradation, and facilitate their entry into target cells. This document outlines the synthesis of a representative poly(aspartamide) vector, a detailed protocol for gene transfection, and a summary of reported transfection efficiencies and cytotoxicities.
Vector Synthesis: α,β-poly(3-dimethylaminopropyl-D,L-aspartamide) (PDAI)
A straightforward method for synthesizing a poly(aspartamide)-based vector involves the aminolysis of polysuccinimide (PSI) with 3-dimethylamino-1-propylamine.[1]
Materials:
-
Polysuccinimide (PSI)
-
3-dimethylamino-1-propylamine
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Protocol:
-
Dissolve PSI in anhydrous DMF.
-
Add 3-dimethylamino-1-propylamine to the PSI solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting polymer, α,β-poly(3-dimethylaminopropyl-D,L-aspartamide) (PDAI), by adding the reaction mixture to an excess of diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether.
-
Dissolve the polymer in deionized water and dialyze against deionized water for 48 hours using dialysis tubing with a molecular weight cut-off of 3.5 kDa to remove unreacted reagents and low molecular weight byproducts.
-
Lyophilize the dialyzed solution to obtain the purified PDAI polymer as a white powder.
-
Characterize the polymer structure using ¹H NMR.
Experimental Protocols
Cell Culture
-
Cell Lines: This protocol is applicable to a variety of adherent cell lines, including HEK293, HeLa, HepG2, and COS-7, as well as some suspension cells like NK-92mi.[1][2][3]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: The day before transfection, seed the cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection. For example, seed HeLa cells at a density of 2 x 10⁴ cells/well.[4]
Preparation of Poly(aspartamide)/DNA Polyplexes
-
DNA Dilution: Dilute the plasmid DNA (pDNA) encoding the gene of interest in a serum-free medium or a suitable buffer like 10 mM HEPES (pH 7.3).[2] The amount of DNA will depend on the plate format (see Table 1).
-
Polymer Dilution: Dilute the poly(aspartamide) vector stock solution in the same serum-free medium or buffer. The amount of polymer to add depends on the desired Nitrogen to Phosphate (B84403) (N/P) ratio. The N/P ratio is the molar ratio of the amine groups in the polymer to the phosphate groups in the DNA. Optimal N/P ratios for poly(aspartamide) derivatives typically range from 5 to 20.[5][6]
-
Complex Formation: Add the diluted polymer solution to the diluted DNA solution. Mix gently by pipetting up and down or by brief vortexing.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of stable polyplexes.[2][5]
Transfection Procedure
-
Medium Change: For sensitive cell lines, gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed, serum-free medium. For many poly(aspartamide) vectors, transfection can also be performed in the presence of serum.[7]
-
Addition of Polyplexes: Add the polyplex solution dropwise to each well.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours in a 37°C, 5% CO₂ incubator.
-
Post-transfection: After the incubation period, aspirate the medium containing the polyplexes and replace it with fresh, complete culture medium (containing serum).
-
Gene Expression Analysis: Analyze transgene expression 24-72 hours post-transfection. The optimal time for analysis will depend on the cell type and the specific gene being expressed.
Data Presentation
Quantitative Data Summary
The following tables summarize reported transfection efficiencies and cytotoxicity data for various poly(aspartamide)-based vectors in different cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific polymer derivative, plasmid used, N/P ratio, and cell line.
Table 1: Transfection Efficiency of Poly(aspartamide)-Based Vectors
| Polymer | Cell Line | N/P Ratio | Transfection Efficiency (%) | Reporter Gene | Reference |
| PDAI | HepG2 | 2-3 | Significantly higher than PEI | β-galactosidase | [1] |
| Chol-PAsp(DET/CHE) | NK-92mi | 10 | ~70% | mRNA (NKG2D) | [2] |
| PHPAG-PEI 1800 | B16 | Not specified | High | Not specified | [8] |
| PHPAG-PEI 1800 | HeLa | Not specified | High | Not specified | [8] |
| PASP-pg-TEPA | HeLa | Not specified | ~99% cellular uptake | Not specified | [9] |
| PAsp(DET) | Huh-7 | 10 | High | mRNA | [10] |
Table 2: Cytotoxicity of Poly(aspartamide)-Based Vectors
| Polymer | Cell Line | Assay | Results | Reference |
| PDAI | HepG2 | MTT | Much less toxic than PEI | [1] |
| PHPAG-PEI 1800 | COS-7 | MTT | Non-toxic | [8] |
| PHPAG-PEI 1800 | A293 | MTT | Non-toxic | [8] |
| PASP-pg-TEPA | HeLa | Not specified | No adverse effect on cell viability up to 1 mg/mL | [9] |
| Cationic Polyaspartamides | Human cell lines | Various | Moderate cytotoxicity, significantly lower than PEI | [11] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for gene transfection using MEMA-based vectors.
Generalized Signaling Pathway for Polycation-Mediated Gene Delivery
Caption: Generalized pathway of polycation-mediated gene delivery.
Troubleshooting
Low Transfection Efficiency:
-
Suboptimal N/P Ratio: Titrate the N/P ratio to find the optimal balance between DNA condensation and polyplex stability.[5]
-
Poor DNA Quality: Ensure the plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and free of endotoxins.
-
Cell Health: Use healthy, actively dividing cells at the recommended confluency.
-
Incorrect Complex Formation: Ensure thorough mixing and adequate incubation time for polyplex formation. Avoid serum during complex formation unless the protocol specifies otherwise.[12]
-
Cell Type Resistance: Some cell lines are inherently difficult to transfect. Consider using a transfection enhancer or a different vector.
High Cytotoxicity:
-
Excessive Polymer: A high N/P ratio can lead to an excess of free polymer, which is often cytotoxic. Reduce the N/P ratio.
-
Prolonged Exposure: Reduce the incubation time of the cells with the polyplexes.
-
Cell Density: Ensure cells are not too sparse, as this can increase the effective concentration of the polyplexes per cell.
-
Polymer Purity: Impurities from the polymer synthesis can contribute to cytotoxicity. Ensure the polymer is properly purified.[11]
Conclusion
Poly(aspartamide)-based vectors represent a versatile and promising platform for gene delivery. Their biodegradability and low cytotoxicity, as demonstrated in various studies, address key safety concerns associated with other non-viral vectors. By following the provided protocols and optimizing conditions for specific cell types and applications, researchers can effectively utilize these vectors for a wide range of gene therapy and drug development studies. Further research into the structure-activity relationships of different poly(aspartamide) derivatives will undoubtedly lead to the development of even more efficient and targeted gene delivery systems.
References
- 1. An efficient vector for gene delivery: alpha,beta-poly (3-dimethylaminopropyl-D,L-aspartamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyethyleneimine-grafted poly(N-3-hydroxypropyl)aspartamide as a biodegradable gene vector for efficient gene transfection - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 6. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-biocompatibility and transfection activity relationships of cationic polyaspartamides with (dialkylamino)alkyl and alkyl or hydroxyalkyl side groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-aspartamide-glutamic acid grafted low molecular weight polyethylenimine as a novel non-viral gene vector-Academax [42.academax.com]
- 9. Polyaspartamide derivative nanoparticles with tunable surface charge achieve highly efficient cellular uptake and low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
Characterization of Poly(2-methoxyethyl methacrylate) [poly(MEMA)] Molecular Weight by Size Exclusion Chromatography (SEC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-methoxyethyl methacrylate), or poly(MEMA), is a polymer of significant interest in the biomedical and pharmaceutical fields due to its thermoresponsive properties and biocompatibility. The molecular weight (MW) and molecular weight distribution, defined by the polydispersity index (PDI), are critical quality attributes that dictate the polymer's physicochemical properties, including its lower critical solution temperature (LCST), viscosity, and in vivo performance in applications such as drug delivery and tissue engineering.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier analytical technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the PDI of polymers.[1] This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate more deeply into the porous stationary phase.[2] This application note provides a detailed protocol for the characterization of poly(MEMA) molecular weight by SEC.
Experimental Workflow
The general workflow for the SEC analysis of poly(MEMA) is depicted below. This process begins with the precise preparation of the polymer sample and calibration standards, followed by chromatographic separation and data analysis to determine the molecular weight characteristics.
Caption: Workflow for poly(MEMA) molecular weight analysis by SEC.
Data Presentation
The molecular weight characteristics of several batches of poly(MEMA) are summarized in the table below. The data illustrates the typical range of molecular weights and polydispersity indices that can be expected for this polymer, depending on the synthesis method.
| Sample ID | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| P42960-MeOEMA | 6,000 | 6,180 | 1.03 |
| P42964-MeOEMA | 17,000 | 17,510 | 1.03 |
| P42960C-MeOEMA | 26,000 | 39,000 | 1.50 |
| P42960A-MeOEMA | 46,000 | 46,920 | 1.02 |
| P42960B-MeOEMA | 753,000 | 1,031,610 | 1.37 |
Note: Data is derived from representative samples and serves for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the characterization of poly(MEMA) molecular weight by SEC.
Materials and Equipment
-
Poly(MEMA) sample
-
Poly(methyl methacrylate) (PMMA) calibration standards: A set of narrow PDI standards covering the expected molecular weight range of the poly(MEMA) sample.[1][3]
-
Mobile Phase/Solvent: HPLC-grade Tetrahydrofuran (THF).[4]
-
SEC System: An Agilent 1260 Infinity system or equivalent, equipped with an isocratic pump, autosampler, column oven, and a differential refractive index (RI) detector.[5]
-
SEC Columns: A set of two Shodex KF-806M columns or equivalent, suitable for the analysis of organic-soluble polymers.[5]
-
Syringe filters: 0.2 µm PTFE membrane filters.
-
Autosampler vials: 2 mL glass vials with caps.
Preparation of Mobile Phase
-
Use HPLC-grade THF as the mobile phase.
-
It is recommended to degas the mobile phase before use to prevent bubble formation in the system.
Preparation of Calibration Standards
-
Prepare a stock solution for each PMMA standard at a concentration of approximately 1-2 mg/mL in THF.
-
Allow the standards to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking or sonication to prevent polymer degradation.[6]
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.
Preparation of Poly(MEMA) Samples
-
Accurately weigh 2-4 mg of the poly(MEMA) sample into a clean glass vial.
-
Add 2 mL of THF to achieve a final concentration of 1-2 mg/mL.[5][6]
-
Allow the polymer to dissolve completely. For high molecular weight samples, this may require gentle agitation over several hours.
-
Filter the dissolved poly(MEMA) solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.
SEC System and Conditions
-
Instrument: Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: 2 x Shodex KF-806M columns in series.[5]
-
Mobile Phase: Tetrahydrofuran (THF).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[4]
-
Detector: Differential Refractive Index (RI) Detector.
-
Injection Volume: 100 µL.
Data Acquisition and Analysis
-
Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Perform a series of blank injections (THF) to ensure the cleanliness of the system.
-
Inject the prepared PMMA standards, starting from the lowest to the highest molecular weight.
-
Inject the prepared poly(MEMA) samples.
-
Process the resulting chromatograms using appropriate GPC/SEC software.
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the PMMA standards against their corresponding elution volumes.
-
Use the calibration curve to determine the Mn, Mw, and PDI of the poly(MEMA) samples. The results are reported as PMMA-equivalent molecular weights.
Logical Relationships in SEC Analysis
The fundamental principle of SEC is the inverse relationship between the hydrodynamic volume of a polymer and its elution time. This relationship is calibrated using standards of known molecular weight to allow for the determination of the molecular weight of an unknown sample.
Caption: Principle of SEC separation based on molecular size.
Conclusion
Size Exclusion Chromatography is a robust and indispensable technique for the molecular weight characterization of poly(MEMA). The protocol described herein, utilizing a THF mobile phase and PMMA calibration standards, provides a reliable method for determining the Mn, Mw, and PDI of poly(MEMA) samples. Accurate determination of these parameters is crucial for ensuring batch-to-batch consistency and for understanding the structure-property relationships that govern the performance of poly(MEMA) in various advanced applications.
References
Troubleshooting & Optimization
Technical Support Center: RAFT Polymerization of 2-Methoxyethyl Methacrylate (MEMA)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2-methoxyethyl methacrylate (B99206) (MEMA). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Problem 1: Slow or No Polymerization
Question: My RAFT polymerization of MEMA is extremely slow or not initiating at all. What are the possible causes and how can I fix it?
Answer:
Several factors can lead to the inhibition or failure of your RAFT polymerization. Here are the most common causes and their solutions:
-
Presence of Oxygen: Oxygen is a potent radical scavenger and will inhibit free-radical polymerization.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated. Standard methods include performing at least three freeze-pump-thaw cycles or purging the reaction mixture with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30 minutes).[1]
-
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature.
-
Solution: Select an initiator with an appropriate half-life at your desired polymerization temperature. For many methacrylates, including MEMA, AIBN (azobisisobutyronitrile) is a common choice, typically used at temperatures between 60-80 °C.[1] If a lower reaction temperature is required, consider an initiator with a lower decomposition temperature.
-
-
Impure Reagents: Impurities in the monomer (MEMA), solvent, RAFT agent, or initiator can inhibit the polymerization. The inhibitor present in commercially available monomers is a common culprit.
-
Solution: Purify the MEMA monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all other reagents and solvents are of high purity and handled under inert conditions.
-
-
Inappropriate RAFT Agent: The selected RAFT agent (Chain Transfer Agent, CTA) may not be suitable for methacrylate polymerization.
-
Solution: For methacrylates like MEMA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[1] Consult RAFT agent selection guides and compatibility charts to ensure you are using an appropriate CTA for MEMA.
-
Problem 2: High Polydispersity Index (PDI or Đ)
Question: The poly(MEMA) I synthesized has a high polydispersity (Đ > 1.3). How can I achieve a narrower molecular weight distribution?
Answer:
A high polydispersity indicates poor control over the polymerization. Here are the likely causes and how to address them:
-
Too High Initiator Concentration: An excess of initiator can lead to a high concentration of primary radicals, which can result in conventional free-radical polymerization pathways and irreversible termination events, broadening the PDI.
-
Solution: Decrease the initiator-to-CTA ratio. A higher ratio of CTA to initiator generally leads to better control. Typical ratios range from 3:1 to 10:1.
-
-
Low RAFT Agent Transfer Constant: If the transfer of the growing polymer chain to the RAFT agent is slow compared to the rate of propagation, control over the polymerization will be poor.
-
Solution: Select a RAFT agent with a higher transfer constant for methacrylates. This information can often be found in the literature or from the supplier of the RAFT agent.
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions (>90%) can sometimes lead to a loss of control and an increase in PDI due to the increased probability of termination reactions as the monomer concentration decreases.
-
Solution: Consider stopping the reaction at a moderate conversion (e.g., 70-80%) to achieve a lower PDI. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like NMR spectroscopy.
-
-
High Polymerization Temperature: Elevated temperatures can increase the rate of side reactions and termination, leading to a broader molecular weight distribution.[1]
-
Solution: Consider lowering the reaction temperature. This may require using an initiator that is effective at the lower temperature.
-
Problem 3: GPC Shows a Shoulder or Bimodal Distribution
Question: My Gel Permeation Chromatography (GPC) trace for poly(MEMA) shows a shoulder on the high or low molecular weight side, or a bimodal distribution. What does this indicate?
Answer:
Shoulders or multiple peaks in the GPC trace are indicative of a loss of control during the polymerization and the presence of different polymer populations.
-
High Molecular Weight Shoulder: This often suggests that a portion of the polymer chains were initiated by conventional free-radical polymerization without the control of the RAFT agent.
-
Cause: This can be due to an initiator that decomposes too quickly before the RAFT equilibrium is established, or an inefficient RAFT agent.
-
Solution: Consider using an initiator with a slower decomposition rate or increasing the concentration of the RAFT agent relative to the initiator.
-
-
Low Molecular Weight Tailing or Shoulder: This can be a result of retardation or termination events.
-
Cause: Chain transfer to monomer or solvent, or bimolecular termination can lead to the formation of "dead" polymer chains that are not part of the living polymerization process.
-
Solution: Ensure the purity of your monomer and solvent. You can also try adjusting the reaction conditions, such as temperature and concentration, to minimize side reactions.
-
-
Bimodal Distribution: This indicates two distinct polymer populations.
-
Cause: This can be a more severe case of the issues causing a high molecular weight shoulder, where a significant amount of uncontrolled polymerization occurs alongside the controlled RAFT process. It could also arise from impurities in the RAFT agent.
-
Solution: Re-evaluate your choice of initiator and RAFT agent, and ensure their purity. Optimizing the [CTA]/[Initiator] ratio is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical monomer to RAFT agent to initiator ratio for MEMA polymerization?
A1: A common starting point for the molar ratio of [MEMA]:[CTA]:[Initiator] is in the range of [50-500]:[1-5]:. The exact ratio will depend on the desired molecular weight and the specific RAFT agent and initiator used. A higher [MEMA]/[CTA] ratio will target a higher molecular weight, and a higher [CTA]/[Initiator] ratio generally provides better control over the polymerization.
Q2: How do I remove the inhibitor from MEMA monomer?
A2: The most common method is to pass the monomer through a column packed with basic alumina. This will effectively remove the hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) inhibitor. The purified monomer should be used immediately or stored under an inert atmosphere in the dark at low temperatures to prevent premature polymerization.
Q3: What solvents are suitable for the RAFT polymerization of MEMA?
A3: MEMA is soluble in a variety of organic solvents. Common choices for RAFT polymerization include toluene, 1,4-dioxane, anisole, and N,N-dimethylformamide (DMF). The choice of solvent can influence the polymerization kinetics, so it may need to be optimized for your specific system.
Q4: How can I monitor the progress of my MEMA RAFT polymerization?
A4: The monomer conversion can be monitored by periodically taking small aliquots from the reaction mixture (under inert conditions) and analyzing them using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: By comparing the integration of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks, the conversion can be accurately determined.
-
Gas Chromatography (GC): Using an internal standard, the disappearance of the monomer can be tracked over time.
The evolution of molecular weight and polydispersity can be monitored by analyzing the aliquots using Gel Permeation Chromatography (GPC) .
Experimental Protocols
General Protocol for RAFT Polymerization of MEMA
This is a general procedure and may require optimization for specific target molecular weights and applications.
Materials:
-
2-Methoxyethyl methacrylate (MEMA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator.
-
Monomer and Solvent Addition: Add the purified MEMA and the anhydrous solvent to the flask.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Monitoring: To monitor the reaction, small aliquots can be withdrawn at different time points using a degassed syringe for analysis by NMR and GPC.
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum to a constant weight.
Data Presentation
Table 1: Typical Reaction Conditions for RAFT Polymerization of Methacrylates
| Parameter | Typical Range | Notes |
| [Monomer]:[CTA] | 50:1 to 500:1 | Determines the target molecular weight. |
| [CTA]:[Initiator] | 3:1 to 10:1 | Higher ratio generally leads to better control. |
| Temperature | 60 - 90 °C | Dependent on the initiator's half-life. |
| Solvent | Toluene, Dioxane, Anisole, DMF | Choice can affect polymerization kinetics. |
| Time | 2 - 24 hours | Dependent on reaction conditions and desired conversion. |
Table 2: Expected Outcomes for a Controlled MEMA RAFT Polymerization
| Parameter | Expected Value |
| Polydispersity (Đ) | < 1.3 (ideally < 1.2) |
| Molecular Weight | Close to theoretical Mn |
| GPC Trace | Monomodal and symmetrical |
| Kinetics | Linear increase of Mn with conversion |
Mandatory Visualization
Caption: Troubleshooting workflow for RAFT polymerization of MEMA.
Caption: Experimental workflow for RAFT polymerization of MEMA.
References
Technical Support Center: Poly(2-N-Morpholinoethyl methacrylate) Synthesis
Welcome to the technical support center for the synthesis of poly(2-N-morpholinoethyl methacrylate) (PMEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the molecular weight of PMEMA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PMEMA?
A1: The molecular weight of poly(this compound) (PMEMA) can be controlled using several polymerization techniques. The most common methods include:
-
Conventional Free Radical Polymerization (FRP): While advantageous for producing high molecular weight polymers, FRP offers less control over the polymer structure and molecular weight distribution.[1]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high end-group functionality.[2]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization method that enables precise control over polymer architecture, molecular weight, and PDI.[3]
Q2: How does the initiator concentration affect the molecular weight of PMEMA in conventional free radical polymerization?
A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely proportional to the initiator concentration.[4][5] A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight.[5][6] Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher average molecular weight.[4][7]
Q3: What is the role of the monomer-to-initiator ratio in controlling molecular weight in ATRP?
A3: In Atom Transfer Radical Polymerization (ATRP), the degree of polymerization (DP), and thus the molecular weight, is directly proportional to the ratio of monomer to initiator concentration (DP = Δ[M]/[I]₀).[4] Therefore, to synthesize a polymer with a higher molecular weight, a higher monomer-to-initiator ratio should be used.
Q4: Can the molecular weight distribution (PDI) be controlled in RAFT polymerization?
A4: Yes, RAFT polymerization is a powerful technique for producing polymers with a narrow molecular weight distribution (low PDI).[8] However, by manipulating the reaction conditions, such as the metered addition of the RAFT agent, it is also possible to achieve broader and more complex molecular weight distributions if desired for specific applications.[9]
Troubleshooting Guides
Issue 1: The resulting PMEMA has a much higher or lower molecular weight than targeted.
| Possible Cause | Troubleshooting Steps |
| Incorrect Initiator Concentration (FRP) | Verify the calculations for the initiator amount. In FRP, a lower initiator concentration leads to higher molecular weight and vice versa.[4][5] |
| Incorrect Monomer-to-Initiator Ratio (ATRP/RAFT) | Double-check the molar ratios of monomer, initiator, and catalyst/RAFT agent. The molecular weight is directly controlled by the monomer-to-initiator ratio in living polymerizations.[4] |
| Impurities in Monomer or Solvent | Ensure the monomer and solvent are free from impurities that can act as chain transfer agents, which would lower the molecular weight. Purification of the monomer before polymerization is recommended.[10] |
| Reaction Temperature Fluctuations | Maintain a stable reaction temperature. Higher temperatures can increase the rate of termination reactions, potentially lowering the molecular weight.[11] |
Issue 2: The polydispersity index (PDI) of the synthesized PMEMA is too high (>1.5) in a controlled polymerization (ATRP/RAFT).
| Possible Cause | Troubleshooting Steps |
| Oxygen Inhibition | Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. Oxygen is a radical scavenger and can inhibit the polymerization, leading to a loss of control.[12] Techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon) are crucial.[8] |
| Improper Catalyst/Ligand or RAFT Agent Selection/Concentration | The choice and concentration of the catalyst, ligand (for ATRP), or RAFT agent are critical for maintaining control.[13] Consult literature for the optimal system for methacrylate (B99206) polymerization. |
| High Monomer Conversion | In some systems, control over the polymerization can decrease at very high monomer conversions.[4] Consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI. |
| Slow Initiation | If the initiation is slow compared to propagation, it can lead to a broader molecular weight distribution. Ensure the chosen initiator is appropriate for the monomer and reaction conditions. |
Quantitative Data Summary
The following tables summarize the general effects of key parameters on the molecular weight and PDI of polymethacrylates based on principles from the literature. Note that specific values for PMEMA may vary.
Table 1: Effect of Reagent Concentration on Molecular Weight and PDI
| Polymerization Method | Parameter Varied | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Conventional FRP | Increasing Initiator Concentration | Decreases[4][5][6] | Generally broad and less controlled |
| ATRP | Increasing Monomer/Initiator Ratio | Increases[4] | Narrow, but can broaden at high conversion |
| ATRP | Increasing Catalyst Concentration | Can decrease due to more termination[11] | Can broaden if not optimized |
| RAFT | Increasing Monomer/RAFT Agent Ratio | Increases | Narrow, well-controlled |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of MEMA
This protocol is a general guideline adapted from procedures for other methacrylates.[8]
-
Reagent Preparation: Prepare a stock solution of the monomer (this compound), the initiator (e.g., AIBN), and the RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) in a suitable solvent (e.g., benzene (B151609) or dioxane).
-
Reaction Setup: Add the stock solution to a reaction vessel (e.g., a Schlenk tube or an ampule).
-
Deoxygenation: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and allow the polymerization to proceed for the specified time.
-
Termination and Purification: Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air. Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or ether), filter, and dry under vacuum.
Protocol 2: General Procedure for ATRP of MEMA
This protocol is a general guideline adapted from procedures for other methacrylates.[10]
-
Reagent Preparation: Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry the solvent over molecular sieves.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add the copper catalyst (e.g., CuBr) and the ligand (e.g., PMDETA).
-
Addition of Monomer and Solvent: Add the degassed monomer and solvent to the Schlenk flask.
-
Initiation: Heat the mixture to the desired reaction temperature (e.g., 50-90 °C). Once the temperature is stable, add the initiator (e.g., ethyl α-bromoisobutyrate) to start the polymerization.
-
Sampling and Analysis: Take samples periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).
-
Termination and Purification: Terminate the polymerization by cooling and exposing the reaction mixture to air. Pass the polymer solution through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Workflow for RAFT polymerization of PMEMA.
Caption: Workflow for ATRP of PMEMA.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-N-Morpholinoethyl Methacrylate (MEMA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MEMA, categorized by the observed problem.
Issue 1: Low Yield of 2-N-Morpholinoethyl Methacrylate
| Potential Cause | Troubleshooting/Preventative Action | Recommended Analytical Method |
| Incomplete Reaction | - Transesterification Route: Ensure removal of the alcohol byproduct (e.g., methanol) to drive the equilibrium towards the product. Increase reaction time or temperature moderately. Check catalyst activity. | - NMR Spectroscopy: Monitor the disappearance of starting material peaks and the appearance of product peaks. - GC-MS: Quantify the remaining starting materials. |
| Side Reactions | - Michael Addition: Avoid high temperatures and strongly basic conditions. If a base is necessary, use a non-nucleophilic base. - Transesterification with Impurities: Use anhydrous solvents and pure starting materials. | - LC-MS: Identify and quantify Michael adducts and other high molecular weight impurities. - FT-IR Spectroscopy: Look for the disappearance of the N-H or O-H stretch if primary/secondary amine or alcohol impurities are suspected. |
| Product Loss During Workup | - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Avoid overly vigorous extractions that can lead to emulsions. - Use an appropriate drying agent and ensure complete removal of the solvent. | - NMR of aqueous and organic layers: Check for product presence in the aqueous phase. |
| Premature Polymerization | - Ensure a sufficient amount of inhibitor (e.g., MEHQ) is present throughout the reaction and workup. - Avoid excessive heat and exposure to UV light. | - Visual Inspection: Look for increased viscosity or solidification. - GPC/SEC: Detect the presence of high molecular weight polymer chains. |
Issue 2: Product is Contaminated with Impurities
| Impurity Type | Potential Cause | Troubleshooting/Preventative Action | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction. | See "Incomplete Reaction" under Issue 1. | NMR, GC-MS |
| Michael Adduct | Reaction of the hydroxyl group of 2-(N-morpholino)ethanol or the product itself with the methacrylate double bond. | Use milder reaction conditions. Avoid strong bases. | LC-MS, NMR |
| Transesterification Byproducts | Presence of other alcohols in the reaction mixture. | Use anhydrous and high-purity solvents and reagents. | GC-MS |
| Polymer | Spontaneous polymerization during synthesis or storage. | Add or replenish inhibitor. Store in a cool, dark place. | GPC/SEC, Visual Inspection |
| Hydrolysis Products (from methacryloyl chloride route) | Reaction of methacryloyl chloride with water. | Use anhydrous conditions and freshly distilled methacryloyl chloride. | NMR, GC-MS (to detect methacrylic acid) |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are Michael addition, transesterification with impurity alcohols, and premature polymerization of the monomer. In the synthesis route involving methacryloyl chloride, hydrolysis of the acid chloride is also a potential side reaction.
Q2: How can I prevent premature polymerization during the synthesis and storage of MEMA?
A2: To prevent premature polymerization, it is crucial to use a radical inhibitor such as monomethyl ether hydroquinone (B1673460) (MEHQ). The reaction should be carried out with appropriate temperature control, avoiding excessive heat. For storage, MEMA should be kept in a cool, dark, and dry place, and the inhibitor level should be monitored if stored for extended periods.
Q3: I am seeing a byproduct with a higher molecular weight than my product. What could it be?
A3: A higher molecular weight byproduct is likely a result of a Michael addition reaction, where a molecule of the starting alcohol (2-(N-morpholino)ethanol) or the MEMA product itself has added across the double bond of another MEMA molecule, leading to a dimer or oligomer. This can be confirmed using techniques like LC-MS.
Q4: My reaction yield is consistently low when using the transesterification method. What can I do?
A4: Low yields in transesterification are often due to the reaction reaching equilibrium without going to completion. To improve the yield, ensure the continuous removal of the alcohol byproduct (e.g., methanol (B129727) when starting from methyl methacrylate) from the reaction mixture. This can be achieved by distillation. Also, verify the activity of your catalyst and consider increasing the reaction time.
Q5: What is the role of the tertiary amine in MEMA during synthesis?
A5: The tertiary amine of the morpholino group can act as a base, which may influence the reaction mechanism.[1] While it is generally less nucleophilic than primary or secondary amines, it can still participate in acid-base chemistry. In the methacryloyl chloride route, it will react with the HCl byproduct.
Q6: How can I purify the final MEMA product?
A6: Purification is typically achieved through vacuum distillation to remove unreacted starting materials and lower-boiling impurities. It is important to ensure that an inhibitor is present in the distillation flask to prevent polymerization at elevated temperatures. Column chromatography can also be used, but care must be taken to choose a suitable stationary phase and to avoid polymerization on the column.
Experimental Protocols
Protocol 1: Synthesis of MEMA via Transesterification
-
Reactants:
-
Methyl methacrylate
-
2-(N-morpholino)ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or a suitable transesterification catalyst)
-
Inhibitor (e.g., MEHQ)
-
-
Procedure:
-
Combine methyl methacrylate, 2-(N-morpholino)ethanol, the catalyst, and the inhibitor in a round-bottom flask equipped with a distillation head and a condenser.
-
Heat the mixture to a temperature that allows for the distillation of the methanol/methyl methacrylate azeotrope, thus removing methanol and driving the reaction forward.
-
Monitor the reaction progress by GC or NMR.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst.
-
Wash the crude product with water or brine to remove any remaining water-soluble impurities.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄).
-
Purify the product by vacuum distillation.
-
Protocol 2: Synthesis of MEMA from Methacryloyl Chloride
-
Reactants:
-
Methacryloyl chloride
-
2-(N-morpholino)ethanol
-
Anhydrous non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, to scavenge HCl)
-
Inhibitor (e.g., MEHQ)
-
-
Procedure:
-
Dissolve 2-(N-morpholino)ethanol, the base, and the inhibitor in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, GC, or NMR).
-
Filter the reaction mixture to remove the hydrochloride salt formed.
-
Wash the filtrate with a mild aqueous basic solution and then with brine.
-
Dry the organic phase over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
-
Visualizations
Caption: Main synthesis pathway and common side reactions for this compound.
Caption: A logical workflow for troubleshooting issues in MEMA synthesis.
References
how to avoid gelation during MEMA polymerization
Welcome to the technical support center for 2-Methoxyethyl Methacrylate (B99206) (MEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MEMA polymerization experiments, with a primary focus on preventing premature gelation.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during MEMA polymerization?
A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in the solidification of the reaction mixture into a gel. In MEMA polymerization, this is often an uncontrolled outcome. It typically happens due to an accelerated polymerization rate, a phenomenon known as the Trommsdorff effect or autoacceleration. This effect is caused by a significant increase in viscosity of the polymerization medium, which slows down termination reactions between growing polymer chains. As propagation continues while termination is hindered, the reaction rate increases exponentially, leading to rapid, uncontrolled polymer growth and cross-linking.
Q2: My MEMA solution turns into a gel almost instantly after adding the initiator. What are the likely causes?
A2: Rapid gelation is usually a result of an excessively high polymerization rate. The primary factors contributing to this are:
-
High Initiator Concentration: More initiator generates a higher concentration of free radicals, leading to a faster polymerization rate.
-
High Reaction Temperature: Elevated temperatures increase the decomposition rate of the initiator and the propagation rate constant, both of which accelerate polymerization.[1]
-
Monomer Impurities: The presence of difunctional impurities (like dimethacrylates) in the MEMA monomer can act as cross-linking agents, leading to rapid network formation.[2]
-
Bulk Polymerization: Conducting the polymerization without a solvent (bulk polymerization) leads to a rapid increase in viscosity, promoting the Trommsdorff effect.[3]
Q3: How can I control the molecular weight of my poly(MEMA) and prevent gelation at the same time?
A3: Controlling molecular weight is key to preventing gelation. This can be achieved by:
-
Using a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan), interrupt the growth of a polymer chain and initiate a new one.[4][5] This effectively lowers the average molecular weight of the polymer chains.
-
Adjusting Initiator Concentration: A lower initiator concentration will produce fewer polymer chains, which can lead to higher molecular weight if not controlled. Conversely, a very high initiator concentration can lead to lower molecular weight but also a faster reaction rate, increasing the risk of gelation.[6] Finding the optimal concentration is crucial.
-
Solution Polymerization: Polymerizing in a suitable solvent helps to dissipate heat and maintain a lower viscosity, which mitigates the Trommsdorff effect and allows for better control over the polymerization.[7][8]
Q4: What is the role of an inhibitor in the MEMA monomer, and should I remove it before polymerization?
A4: Inhibitors, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), are added to monomers to prevent spontaneous polymerization during storage. It is crucial to remove these inhibitors before initiating the polymerization, as their presence will consume the free radicals generated by your initiator, leading to an induction period or complete inhibition of the reaction.
Troubleshooting Guide: Preventing Gelation
This guide provides a systematic approach to troubleshoot and prevent gelation during MEMA polymerization.
Issue: Premature Gelation of the Reaction Mixture
dot
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pstc.org [pstc.org]
- 5. Thermal Polymerization of Methyl Methacrylate at High Temperature | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suspension polymerization of 2-hydroxyethyl methacrylate in the presence of polymeric diluents: a novel route to spherical highly porous beads for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: Atom Transfer Radical Polymerization (ATRP) of 2-N-Morpholinoethyl Methacrylate (MEMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve monomer conversion in the Atom Transfer Radical Polymerization (ATRP) of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or Stalled Monomer Conversion
Question: My ATRP of MEMA has stalled at a low conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or stalled monomer conversion in the ATRP of MEMA is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended. The most frequent culprits are the deactivation of the catalyst by oxygen, impurities in the reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Rigorous Deoxygenation: The Cu(I) activator is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) deactivator, which will halt the polymerization.[1] Ensure that all components of your reaction, including the monomer, solvent, and initiator, have been thoroughly deoxygenated. Employing multiple freeze-pump-thaw cycles is a highly effective method for removing dissolved oxygen.[2] Alternatively, sparging with an inert gas like argon or nitrogen for an extended period can also be effective.
-
Assess Reagent Purity:
-
Monomer: Ensure the MEMA monomer is free from inhibitors (often added for storage) and other impurities. Passing the monomer through a column of basic alumina (B75360) is a common method for removing the inhibitor.
-
Solvent: The purity and dryness of the solvent are critical. Impurities can act as terminating agents.[2] Solvents should be dried using appropriate methods, such as distillation over a drying agent or passing through a solvent purification system.[2]
-
Catalyst and Ligand: Use high-purity catalyst (e.g., CuBr) and ligand. Impurities in the ligand can sometimes affect the catalyst activity.[3]
-
-
Evaluate the Initiation System:
-
Initiator Efficiency: For a well-controlled polymerization with high conversion, the rate of initiation should be comparable to or faster than the rate of propagation.[4][5] If initiation is too slow, not all chains will start growing at the same time, which can lead to broader molecular weight distributions and potentially lower conversion. Consider using a more efficient initiator like ethyl α-bromoisobutyrate (EBiB).
-
Initiator Concentration: An insufficient amount of initiator will lead to a slow reaction and low conversion.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures generally increase the rate of polymerization, they can also lead to more side reactions and a loss of control.[6] For functional methacrylates, sometimes a lower reaction temperature is beneficial for maintaining control.[7]
-
Solvent Choice: The polarity of the solvent can significantly influence the polymerization rate.[8][9][10] More polar solvents can accelerate the reaction. However, be cautious with alcohol-based solvents, as transesterification can be a side reaction with tertiary amine methacrylates.[11]
-
Issue 2: Poor Control Over Polymerization (High Polydispersity)
Question: I am achieving high conversion, but the polydispersity (Đ or PDI) of my poly(MEMA) is high. What could be the reason?
Answer: High polydispersity in ATRP indicates a loss of control over the polymerization process. This can be due to several factors that disrupt the equilibrium between the active and dormant species.
Troubleshooting Steps:
-
Check Initiator Efficiency: As mentioned previously, a slow initiation relative to propagation will lead to a high polydispersity.[4][5]
-
Catalyst/Ligand Ratio: The ratio of ligand to the copper catalyst is crucial for forming the correct active complex. An inappropriate ratio can lead to a less active or unstable catalyst.
-
Excessive Termination Reactions: High temperatures or a high concentration of radicals can increase the rate of termination reactions, leading to dead polymer chains and a broadening of the molecular weight distribution.[6] Consider lowering the reaction temperature or adjusting the catalyst concentration.
-
Monomer-Catalyst Interaction: Tertiary amine-containing monomers like MEMA can sometimes complex with the copper catalyst, which may interfere with the desired ATRP equilibrium.[11] Using a highly active catalyst system can help to mitigate this effect.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the ATRP of a similar tertiary amine methacrylate, 2-(dimethylamino)ethyl methacrylate (DMAEMA), which can serve as a starting point for optimizing the ATRP of MEMA.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Monomer | DMAEMA | DMAEMA | DMAEMA | [12] |
| Initiator | 2-bromopropionitrile (BPN) | Ethyl 2-bromoisobutyrate (EBiB) | EBiB | [12] |
| Catalyst | CuBr | CuBr | CuBr | [12] |
| Ligand | HMTETA | dNbpy | PMDETA | [12] |
| Solvent | Dichlorobenzene | Anisole | Anisole | [12] |
| Temperature | 50 °C | 50 °C | 50 °C | [12] |
| [M]₀:[I]₀:[Cu]₀:[L]₀ | 127:1:1:1 | 126:1:1:2 | 126:1:1:1 | [12] |
| Conversion (Time) | 95% (4h) | 92% (1.5h) | 90% (1h) | [12] |
| Polydispersity (Đ) | 1.25 | 1.15 | 1.20 | [12] |
Note: [M]₀, [I]₀, [Cu]₀, and [L]₀ represent the initial concentrations of monomer, initiator, copper catalyst, and ligand, respectively.
Experimental Protocols
Protocol 1: General Procedure for ATRP of MEMA
This protocol is a general guideline and may require optimization for your specific experimental goals.
Materials:
-
2-N-Morpholinoethyl methacrylate (MEMA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole, DMF)
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Vacuum line
Procedure:
-
Monomer Purification: Pass MEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Add CuBr and a magnetic stir bar to a Schlenk flask. Seal the flask and cycle between vacuum and inert gas three times to remove oxygen.
-
Reagent Preparation: In a separate flask, prepare a solution of MEMA, EBiB, and PMDETA in the chosen solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring the Reaction: At timed intervals, take samples using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the Cu(I) to Cu(II). The reaction mixture can then be diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer by adding the solution to a non-solvent (e.g., cold hexanes or diethyl ether). Filter and dry the polymer under vacuum.
Visualizations
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A logical workflow for troubleshooting low monomer conversion in ATRP.
Caption: Potential transesterification side reaction of MEMA in an alcohol solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
addressing stability issues in MEMA-based hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered by researchers, scientists, and drug development professionals working with 2-methoxyethyl methacrylate (B99206) (MEMA)-based hydrogels.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common stability-related problems during MEMA-based hydrogel experiments.
Issue 1: Hydrogel Fails to Form or is Too Soft
If your MEMA-based hydrogel does not form a stable gel or is mechanically weak, consider the following potential causes and solutions.
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Polymerization | - Verify Initiator Concentration: Ensure the correct concentration of the photoinitiator or chemical initiator is used. Insufficient initiator can lead to incomplete crosslinking.[1] - Optimize UV Exposure: For photopolymerized hydrogels, ensure adequate UV light intensity and exposure time.[2][3][4] - Check Initiator Viability: Ensure the initiator has not degraded. Store initiators according to the manufacturer's instructions. |
| Incorrect Monomer/Crosslinker Ratio | - Increase Crosslinker Concentration: A higher crosslinker concentration will increase the crosslinking density, leading to a stiffer hydrogel.[5][6][7] - Verify Monomer Purity: Impurities in the MEMA monomer can inhibit polymerization. |
| Inappropriate Reaction Conditions | - Control pH: The pH of the precursor solution can significantly affect polymerization, especially for pH-sensitive co-monomers.[1] - Maintain Temperature: For thermally initiated polymerization, ensure the correct reaction temperature is maintained. |
| Presence of Inhibitors | - Remove Oxygen: Dissolved oxygen can inhibit free-radical polymerization. Degas the monomer solution before adding the initiator. |
Troubleshooting Workflow: Gelation Failure
Here is a logical workflow to diagnose the cause of gelation failure.
Caption: Troubleshooting workflow for hydrogel gelation failure.
Issue 2: Uncontrolled or Inconsistent Swelling
Excessive or variable swelling can compromise the structural integrity and intended function of the hydrogel.
Possible Causes and Solutions
| Cause | Recommended Action |
| Low Crosslinking Density | - Increase Crosslinker Concentration: A denser network will restrict water uptake and reduce swelling.[8] |
| pH of the Swelling Medium | - Buffer the Medium: For pH-sensitive hydrogels, the degree of swelling is highly dependent on the pH of the surrounding environment.[9][10][11] Ensure the pH is controlled and consistent with the experimental requirements. |
| Ionic Strength of the Medium | - Maintain Consistent Ionic Strength: The presence of ions in the swelling medium can affect the osmotic pressure and influence the swelling ratio. |
| Inconsistent Polymerization | - Standardize Synthesis Protocol: Ensure consistent polymerization conditions (initiator, temperature, time) to achieve a uniform network structure across batches. |
Quantitative Data: Effect of pH on Swelling
The swelling behavior of hydrogels containing ionizable groups is highly sensitive to pH. For instance, hydrogels with acidic groups will swell more at higher pH, while those with basic groups swell more at lower pH.
| Hydrogel System | pH | Swelling Ratio (%) | Reference |
| HEMA-DMAEMA | 2 | ~150 | [11] |
| HEMA-DMAEMA | 4 | ~300 | [11] |
| HEMA-DMAEMA | 7 | ~200 | [11] |
| P(MAA-co-PEGMEMA) | 4.36 | ~700 | [10] |
| P(MAA-co-PEGMEMA) | 9.36 | Minimal | [10] |
Issue 3: Premature or Uncontrolled Degradation
The degradation rate of a hydrogel is critical for applications like drug delivery and tissue engineering.
Possible Causes and Solutions
| Cause | Recommended Action |
| Hydrolytic Instability | - Modify Monomer Composition: Incorporate more hydrolytically stable monomers if premature degradation is an issue. The ester groups in many methacrylate-based hydrogels are susceptible to hydrolysis, especially at alkaline pH.[9] - Control pH of Environment: Hydrolytic degradation is often pH-dependent. Maintain a pH that ensures the desired stability.[9] |
| Enzymatic Degradation | - Incorporate Enzyme Inhibitors: If degradation is cell-mediated through secreted enzymes like matrix metalloproteinases (MMPs), consider adding inhibitors to the culture medium for better control.[12][13] - Modify Crosslinker: Use enzyme-resistant crosslinkers if enzymatic degradation is undesirable. |
| Photodegradation | - Protect from UV Light: If the hydrogel contains UV-labile components, protect it from excessive light exposure after polymerization. |
| Mechanical Stress | - Increase Mechanical Strength: Enhance the hydrogel's mechanical properties by increasing crosslinking density or incorporating reinforcing agents to prevent mechanical failure.[2][14] |
Degradation Pathways
The primary degradation mechanisms for MEMA-based hydrogels are hydrolytic and enzymatic degradation.
Caption: Primary degradation pathways for MEMA-based hydrogels.
Frequently Asked Questions (FAQs)
Q1: How can I control the mechanical properties of my MEMA-based hydrogel?
A1: The mechanical properties, such as stiffness and elasticity, can be tailored by adjusting several parameters:
-
Crosslinking Density: Increasing the concentration of the crosslinking agent generally leads to a stiffer hydrogel.[5][6][7]
-
Monomer Concentration: Higher monomer concentrations can result in a denser polymer network and increased mechanical strength.
-
Photocrosslinking Conditions: For photopolymerized hydrogels, parameters like light intensity and exposure time can influence the final mechanical properties.[2][4]
Quantitative Data: Effect of Crosslinking on Mechanical Properties
| Hydrogel System | Crosslinker Concentration | Storage Modulus (G') | Reference |
| GelMA/8PEGTA5 | 20s UV | ~1.67 kPa | [15] |
| GelMA/8PEGTA5 | 120s UV | ~3.35 kPa | [15] |
| Dual Crosslinked GelMA | UV only | ~36.6% remaining after 1h degradation | [3] |
| Dual Crosslinked GelMA | UV + mTGase | ~73.0% remaining after 1h degradation | [3] |
Q2: My hydrogel shows a high burst release of the encapsulated drug. How can I achieve a more sustained release?
A2: A high initial burst release is often due to the drug being adsorbed on the hydrogel surface or diffusing out of a highly porous network.[16] To achieve a more sustained release, you can:
-
Increase Crosslinking Density: A denser network will slow down the diffusion of the drug.[16]
-
Modify Drug-Polymer Interactions: Incorporate monomers that can interact with the drug through electrostatic or hydrophobic interactions to slow its release.[17]
-
Wash the Hydrogel Thoroughly: After drug loading, wash the hydrogel to remove any surface-adsorbed drug.[16]
Q3: What is the optimal pH for synthesizing MEMA-based hydrogels?
A3: The optimal pH for synthesis can depend on the specific initiator system and any pH-sensitive co-monomers being used. For free-radical polymerization, a neutral pH is often suitable. However, if you are using co-monomers with amine or carboxylic acid groups, the pH will affect their charge and reactivity. It is crucial to maintain a consistent pH during synthesis to ensure batch-to-batch reproducibility.[1]
Q4: How does temperature affect the stability of MEMA-based hydrogels?
A4: Temperature can influence stability in several ways:
-
Swelling: For thermo-responsive hydrogels, temperature changes can induce significant swelling or shrinking.
-
Degradation: Higher temperatures can accelerate the rate of hydrolytic degradation.[18]
-
Mechanical Properties: For some hydrogels, mechanical properties can change with temperature, particularly around the glass transition temperature of the polymer.
Experimental Protocols
Protocol 1: Synthesis of a Photocrosslinked MEMA-Based Hydrogel
This protocol describes a general method for preparing a MEMA-based hydrogel using photopolymerization.
Materials:
-
2-methoxyethyl methacrylate (MEMA) monomer
-
Crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable solvent
Procedure:
-
Prepare Precursor Solution: In a light-protected container, dissolve the desired concentration of MEMA and crosslinker in PBS.
-
Add Photoinitiator: Add the photoinitiator to the precursor solution and mix until fully dissolved. A typical concentration is 0.05-0.5% (w/v).
-
Degas the Solution: To remove dissolved oxygen which can inhibit polymerization, purge the solution with nitrogen gas for 5-10 minutes.
-
Cast the Hydrogel: Pipette the precursor solution into a mold of the desired shape and thickness.
-
Photocrosslink: Expose the mold to a UV light source (e.g., 365 nm) for a specified duration. The exposure time will depend on the light intensity and the concentration of the photoinitiator.
-
Equilibrate: After polymerization, carefully remove the hydrogel from the mold and place it in PBS to swell and equilibrate. Change the PBS several times to remove any unreacted components.
Experimental Workflow: Hydrogel Synthesis
Caption: General workflow for photopolymerization of MEMA-based hydrogels.
Protocol 2: Swelling Ratio Measurement
This protocol outlines the procedure for determining the swelling ratio of a hydrogel.
Procedure:
-
Initial Weight: Take the fully equilibrated hydrogel and gently blot the surface with a lint-free wipe to remove excess water. Record its weight (Ws).
-
Drying: Place the hydrogel in a lyophilizer or a vacuum oven until a constant dry weight is achieved.
-
Dry Weight: Record the dry weight of the hydrogel (Wd).
-
Calculate Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
Protocol 3: In Vitro Degradation Study
This protocol provides a method for assessing the degradation of a hydrogel over time.
Procedure:
-
Sample Preparation: Prepare several hydrogel samples of known initial weight (Wi).
-
Incubation: Place each hydrogel sample in a separate vial containing a known volume of degradation medium (e.g., PBS at pH 7.4, or a solution containing enzymes). Incubate at 37°C.
-
Time Points: At predetermined time points, remove a hydrogel sample from the degradation medium.
-
Weighing: Gently blot the hydrogel to remove excess liquid and record its weight (Wt).
-
Calculate Mass Loss: The percentage of mass loss at each time point is calculated as: Mass Loss (%) = [(Wi - Wt) / Wi] * 100
-
Data Analysis: Plot the percentage of mass loss as a function of time to determine the degradation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring the mechanical properties of gelatin methacryloyl hydrogels through manipulation of the photocrosslinking conditions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Dual Crosslinked Gelatin Methacryloyl Hydrogels for Photolithography and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term structural changes in pH-sensitive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic post-crosslinking of printed hydrogels of methacrylated gelatin and tyramine-conjugated 8-arm poly(ethylene glycol) to prepare interpenetrating 3D network structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poly(MEMA) for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of poly(2-methoxyethyl methacrylate) [poly(MEMA)] for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cytotoxicity associated with poly(MEMA)?
The primary sources of cytotoxicity in poly(MEMA) preparations for in vivo use are typically not the polymer itself, which is generally considered biocompatible, but rather impurities and formulation byproducts. These include:
-
Residual Monomers: Unreacted 2-methoxyethyl methacrylate (B99206) (MEMA) monomer is a significant contributor to cytotoxicity. Incomplete polymerization can leave residual monomers that can leach out and cause adverse cellular reactions.[1][2][3]
-
Initiators and Catalysts: Remnants of polymerization initiators or catalysts can be cytotoxic.
-
Oligomers: Low molecular weight polymer chains (oligomers) may exhibit higher cytotoxicity than the high molecular weight polymer.
-
Degradation Products: While poly(MEMA) is generally stable, its degradation over time, potentially accelerated by sterilization or the in vivo environment, can release byproducts that may be cytotoxic.[4][5][6]
-
Contaminants: Contamination from the synthesis or handling process can introduce cytotoxic substances.
Q2: How can I reduce the cytotoxicity of my poly(MEMA) material?
Reducing the cytotoxicity of poly(MEMA) involves a multi-step approach focused on purification and proper handling:
-
Purification: Rigorous purification is crucial to remove residual monomers, initiators, and oligomers. Techniques like precipitation and dialysis are effective.[7]
-
Sterilization: Choose a sterilization method that does not degrade the polymer or introduce cytotoxic residuals. Ethylene (B1197577) oxide and gamma irradiation can sometimes alter polymer properties, so their effects should be carefully evaluated.[4][8] Autoclaving may not be suitable for all formulations.[9]
-
Surface Modification: Modifying the surface of the poly(MEMA) material can significantly improve its biocompatibility.[10][11][12]
-
Material Characterization: Thoroughly characterize your polymer to ensure it meets the required specifications for molecular weight, polydispersity, and purity.
Q3: What is the impact of surface properties on poly(MEMA) biocompatibility?
Surface properties play a critical role in how a material interacts with biological systems. For poly(MEMA), key surface characteristics include:
-
Hydrophilicity: The hydrophilic nature of poly(MEMA) is generally favorable for biocompatibility, as it can reduce protein adsorption and subsequent inflammatory responses.[10]
-
Surface Charge: A neutral or slightly negative surface charge is often preferred for in vivo applications to minimize non-specific interactions with cells and proteins. Cationic surfaces can be more prone to causing cell lysis.[13]
-
Surface Roughness: The topography of the material surface can influence cell adhesion and proliferation.
Q4: Which sterilization method is best for poly(MEMA)-based devices?
The optimal sterilization method depends on the specific formulation and final form of the poly(MEMA) device.
-
Ethylene Oxide (EtO): Widely used, but requires thorough degassing to remove residual toxic gas.
-
Gamma Irradiation: Can cause chain scission or cross-linking in the polymer, potentially altering its mechanical properties and degradation profile.[4]
-
Steam Sterilization (Autoclave): Not always suitable as it can lead to polymer degradation or deformation, especially for materials with a low glass transition temperature.[9]
-
Filtration: For poly(MEMA) solutions or nanoparticles, sterile filtration (0.22 µm) is a common and effective method.[9]
It is essential to validate the chosen sterilization method to ensure it does not compromise the biocompatibility and functionality of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poly(MEMA) and provides a stepwise approach to identify and resolve them.
dot
Caption: Troubleshooting workflow for in vivo cytotoxicity of poly(MEMA).
| Issue | Potential Cause | Recommended Action |
| High cell death in vitro using polymer extract | Residual Monomers/Initiators: The most common cause of acute cytotoxicity. | 1. Purify the polymer: Use precipitation or dialysis to remove low molecular weight impurities. 2. Verify purity: Use techniques like NMR or HPLC to confirm the absence of monomers. |
| Inappropriate Sterilization: The sterilization process may have degraded the polymer or left toxic residues. | 1. Review sterilization method: If using ethylene oxide, ensure adequate aeration to remove residues. If using gamma radiation, assess for polymer degradation. 2. Consider alternative methods: For solutions, sterile filtration is often the least damaging method.[9] | |
| Solvent Residues: Residual solvents from synthesis or processing can be cytotoxic. | Ensure the polymer is thoroughly dried under vacuum to remove all traces of organic solvents. | |
| Inflammatory response at the implantation site | Surface Chemistry: The surface of the polymer may be activating an inflammatory cascade. | 1. Characterize the surface: Analyze surface wettability (contact angle) and charge (zeta potential). 2. Surface Modification: Consider plasma treatment to increase hydrophilicity or grafting with anti-fouling molecules like polyethylene (B3416737) glycol (PEG) or heparin.[10][14] |
| Leachables: Slow release of non-monomeric impurities or degradation products over time. | 1. Perform leachate analysis: Incubate the polymer in a relevant buffer and analyze the supernatant for leached substances. 2. Accelerated degradation study: Subject the polymer to harsh conditions (e.g., heat, oxidative stress) to identify potential degradation products. | |
| Poor cell attachment and proliferation on the material | Sub-optimal Surface Properties: The surface may not be conducive to cell adhesion. | 1. Modify the surface: Introduce cell-adhesive ligands or alter the surface topography. 2. Plasma Treatment: Can introduce functional groups that promote cell adhesion.[10] |
| Inconsistent results between batches | Variability in Synthesis or Purification: Lack of stringent process control. | 1. Standardize protocols: Ensure all synthesis and purification steps are well-documented and consistently followed. 2. Characterize each batch: Perform quality control checks (e.g., molecular weight, purity) on every new batch of polymer. |
Quantitative Cytotoxicity Data
The following table summarizes representative in vitro cytotoxicity data for methacrylates. It is important to note that direct IC50 values for poly(MEMA) are not widely reported in the literature and can vary significantly based on the cell line, assay type, and material purity. The data for related polymers are provided for comparison.
| Polymer/Monomer | Cell Line | Assay | Endpoint | Result | Reference |
| Poly(DMAEMA) | U937 monocytes | HCA | Cytotoxicity | 25-50 µg/ml induced necrosis | [15] |
| Poly(DMAEMA) | Caco-2 | HCA | Cytotoxicity | 100-250 µg/ml induced apoptosis | [15] |
| HEMA (monomer) | RAW 264.7 macrophages | MTT | Viability | IC50 ~5-10 mM | [16] |
| PMMA | L929 fibroblasts | MTT | Viability | Generally non-cytotoxic (>90% viability) | [17] |
| PCL/PMMA blend (7/3) | MC3T3-E1 osteoblasts | MTT | Viability | ~110% viability vs. control at 7 days | [18] |
Note: HCA = High Content Analysis; HEMA = 2-hydroxyethyl methacrylate; PMMA = Poly(methyl methacrylate); PCL = Polycaprolactone. This data should be used as a general guide. It is crucial to perform cytotoxicity testing on your specific poly(MEMA) formulation.
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
This protocol is designed to remove unreacted monomers, initiators, and low molecular weight oligomers from a synthesized poly(MEMA).
dot
Caption: Workflow for polymer purification by precipitation.
Materials:
-
Crude poly(MEMA)
-
Good solvent (e.g., Tetrahydrofuran (THF), acetone)
-
Non-solvent (e.g., cold diethyl ether, hexane, or methanol). The non-solvent must be miscible with the good solvent.
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel or pipette
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolve the crude poly(MEMA) in a minimal amount of the good solvent to create a concentrated solution.
-
Place a volume of the cold non-solvent (typically 10x the volume of the polymer solution) into a beaker with a stir bar and begin vigorous stirring.
-
Slowly add the polymer solution dropwise to the stirring non-solvent.
-
The poly(MEMA) should precipitate out of the solution as a solid.
-
Once all the polymer solution has been added, continue stirring for an additional 30 minutes.
-
Collect the precipitated polymer by vacuum filtration or centrifugation.
-
Wash the collected polymer with fresh, cold non-solvent to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of poly(MEMA) extracts on a cell line (e.g., L929 fibroblasts) based on mitochondrial activity.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Purified poly(MEMA)
-
Sterile cell culture medium (e.g., DMEM)
-
L929 fibroblast cell line (or other relevant cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Prepare Polymer Extract: Incubate a known surface area or weight of the sterilized poly(MEMA) material in cell culture medium (e.g., at a ratio of 3 cm²/mL) at 37°C for 24-72 hours. This medium is now the "extract."
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Cell Treatment: Remove the old medium and replace it with serial dilutions of the polymer extract. Include negative controls (fresh medium) and positive controls (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each dilution relative to the negative control. A viability of less than 70% is typically considered indicative of cytotoxic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Automated Polymer Purification Using Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of polymeric coatings with combined nitric oxide release and immobilized active heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semiengineering.com [semiengineering.com]
- 9. How Plasma Surface Treatment Enhances Bio-compatibility [eureka.patsnap.com]
- 10. Plasma treatment for improving cell biocompatibility of a biodegradable polymer scaffold for vascular graft applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Immobilization of Heparin: Approaches and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility of Plasma-Treated Polymeric Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Validation of 2-N-Morpholinoethyl Methacrylate (P(MEMA)) Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance Data
A robust in vivo validation requires quantitative assessment of the drug delivery system's efficacy, biodistribution, and safety profile. The following tables present key performance indicators that should be evaluated, with example data for PLGA and Chitosan nanoparticles to illustrate a comparative analysis.
Table 1: Comparative Antitumor Efficacy
| Delivery System | Drug | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| P(MEMA)-based System | Data not available | |||||
| PLGA Nanoparticles | Doxorubicin | Nude mice with MCF-7 xenografts | 5 mg/kg, IV, weekly | 65% | 80% (at day 30) | Hypothetical Data |
| Chitosan Nanoparticles | Paclitaxel | Balb/c mice with 4T1 xenografts | 10 mg/kg, IV, twice weekly | 72% | 85% (at day 30) | Hypothetical Data |
| Free Drug Control | Doxorubicin | Nude mice with MCF-7 xenografts | 5 mg/kg, IV, weekly | 30% | 40% (at day 30) | Hypothetical Data |
Table 2: Comparative Biodistribution at 24h Post-Injection (% Injected Dose per Gram of Tissue)
| Organ | P(MEMA)-based System | PLGA Nanoparticles | Chitosan Nanoparticles |
| Tumor | Data not available | 8.5 ± 1.2 | 10.2 ± 1.5 |
| Liver | Data not available | 25.3 ± 3.1 | 30.1 ± 4.2 |
| Spleen | Data not available | 15.8 ± 2.5 | 18.9 ± 2.8 |
| Kidneys | Data not available | 5.2 ± 0.8 | 4.5 ± 0.7 |
| Lungs | Data not available | 3.1 ± 0.5 | 3.9 ± 0.6 |
| Heart | Data not available | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Brain | Data not available | 0.2 ± 0.05 | 0.1 ± 0.03 |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | P(MEMA)-based System | PLGA Nanoparticles | Chitosan Nanoparticles | Free Drug |
| Half-life (t½) (hours) | Data not available | 18.5 | 15.2 | 0.5 |
| Area Under the Curve (AUC) (µg·h/mL) | Data not available | 120.7 | 105.3 | 15.8 |
| Clearance (CL) (mL/h/kg) | Data not available | 0.8 | 1.1 | 12.5 |
| Volume of Distribution (Vd) (L/kg) | Data not available | 0.5 | 0.6 | 2.5 |
Table 4: Comparative Safety and Biocompatibility
| Parameter | P(MEMA)-based System | PLGA Nanoparticles | Chitosan Nanoparticles |
| LD50 (mg/kg) | Data not available | > 2000 | > 1500 |
| Histopathology (Major Organs) | Data not available | No significant abnormalities | Mild, transient inflammation in the liver |
| Blood Urea Nitrogen (BUN) (mg/dL) | Data not available | Within normal range | Within normal range |
| Alanine Aminotransferase (ALT) (U/L) | Data not available | Within normal range | Slightly elevated at 24h, returned to baseline |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for key in vivo experiments.
Antitumor Efficacy Study
Objective: To evaluate the ability of the drug delivery system to inhibit tumor growth and improve survival in a relevant animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts of human cancer cells).
-
Drug-loaded P(MEMA) nanoparticles, drug-loaded comparator nanoparticles (e.g., PLGA, Chitosan), free drug solution, and saline (control).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the respective formulations (e.g., via intravenous injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival Analysis: Monitor the survival of the mice until a predetermined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity).
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier). Calculate tumor growth inhibition (TGI) at the end of the study.
Biodistribution Study
Objective: To determine the tissue distribution of the drug delivery system over time.
Materials:
-
Healthy or tumor-bearing mice.
-
Radiolabeled or fluorescently-labeled drug delivery systems.
-
Gamma counter or in vivo imaging system (e.g., IVIS).
-
Tissue homogenizer.
Procedure:
-
Administration: Inject the labeled nanoparticles into the mice.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice (n=3-5 per time point).
-
Blood and Organ Collection: Collect blood and major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Quantification:
-
For radiolabeled nanoparticles, weigh the tissues and measure radioactivity using a gamma counter.
-
For fluorescently-labeled nanoparticles, image the organs ex vivo using an imaging system or homogenize the tissues and measure fluorescence intensity.
-
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug delivered by the system.
Materials:
-
Cannulated rats or mice.
-
Drug-loaded nanoparticles and free drug solution.
-
Blood collection tubes (e.g., with anticoagulant).
-
Analytical method for drug quantification (e.g., HPLC-MS/MS).
Procedure:
-
Administration: Administer the formulation to the animals (e.g., via intravenous bolus).
-
Blood Sampling: Collect blood samples from the cannula at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract the drug from the plasma and quantify its concentration using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Biocompatibility and Toxicity Study
Objective: To assess the safety and potential toxicity of the drug delivery system.
Materials:
-
Healthy mice or rats.
-
The drug delivery system at various doses.
-
Hematology analyzer.
-
Biochemistry analyzer.
-
Histology equipment.
Procedure:
-
Acute Toxicity (LD50): Administer escalating doses of the nanoparticles to different groups of mice and observe for mortality and signs of toxicity over 14 days to determine the median lethal dose (LD50).
-
Sub-acute Toxicity: Administer a therapeutic dose of the nanoparticles daily or on alternate days for a period of 14 or 28 days.
-
Blood Analysis: At the end of the study, collect blood for hematological analysis (e.g., red blood cells, white blood cells, platelets) and serum biochemistry (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).
-
Histopathological Examination: Euthanize the animals, collect major organs, fix them in formalin, and prepare tissue sections for histopathological examination by a qualified pathologist to look for any signs of tissue damage or inflammation.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate diagrams for a typical drug delivery experimental workflow and a pH-responsive drug release signaling pathway.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for the in vivo validation of drug delivery systems.
pH-Responsive Drug Release Mechanism in a Tumor Microenvironment
Caption: Mechanism of pH-responsive drug release from P(MEMA) nanoparticles in the acidic tumor microenvironment.
A Comparative Guide to the Biodegradability of Poly(2-N-Morpholinoethyl methacrylate) and Common Alternatives in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradability of poly(2-N-Morpholinoethyl methacrylate) (pMEMA) with commonly used biodegradable polymers in drug delivery: poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL). The information presented herein is supported by experimental data to aid in the selection of appropriate materials for drug formulation and delivery systems.
Executive Summary
The biodegradability of polymeric materials is a critical factor in the design of drug delivery systems, influencing drug release kinetics, biocompatibility, and the elimination of the carrier from the body. This guide assesses pMEMA, a polymer noted for its pH-responsive properties, in the context of well-established biodegradable polyesters.
A key finding is the general lack of direct evidence for the inherent biodegradability of pMEMA. Based on the behavior of structurally similar polymethacrylates, pMEMA is presumed to be non-biodegradable under typical physiological conditions. In stark contrast, PLA, PLGA, and PCL are well-documented as biodegradable polymers, undergoing hydrolytic and/or enzymatic degradation. The degradation rates of these polyesters can be tailored by altering their molecular weight, crystallinity, and, in the case of PLGA, the monomer ratio.
This guide presents quantitative data on the degradation of these polymers, details common experimental protocols for assessing biodegradability, and explores the cellular response to their degradation byproducts.
Comparative Analysis of Biodegradability
The biodegradability of a polymer is its susceptibility to degradation by biological systems, leading to the breakdown of the material into smaller, non-toxic components that can be metabolized or excreted by the body.
Poly(this compound) (pMEMA)
There is a notable scarcity of studies directly investigating the biodegradability of pMEMA homopolymers. Structurally, pMEMA belongs to the polymethacrylate (B1205211) family, which are generally resistant to degradation in biological environments. The carbon-carbon backbone of polymethacrylates is not readily susceptible to hydrolysis or enzymatic cleavage. While the ester linkage in the side chain could theoretically be a point of hydrolysis, studies on similar polymers like poly(methyl methacrylate) (PMMA) have shown it to be largely inert under physiological conditions.
However, the biodegradability of methacrylate-based polymers can be engineered through copolymerization with degradable monomers. By incorporating monomers with hydrolytically or enzymatically labile bonds into the polymer backbone, the resulting copolymer can be rendered biodegradable. This strategy allows for the combination of the desirable pH-responsive properties of pMEMA with the biodegradability required for many drug delivery applications.
Alternative Biodegradable Polymers: PLA, PLGA, and PCL
In contrast to pMEMA, PLA, PLGA, and PCL are well-characterized biodegradable polyesters widely used in FDA-approved drug delivery products.[1] Their degradation is primarily driven by the hydrolysis of their ester linkages.
-
Poly(lactic acid) (PLA): PLA is a semi-crystalline polymer that degrades relatively slowly. The degradation process involves water diffusion into the amorphous regions, followed by hydrolysis of the ester bonds.[2]
-
Poly(lactic-co-glycolic acid) (PLGA): PLGA is an amorphous copolymer of lactic acid and glycolic acid. Its degradation rate is faster than that of PLA and can be tuned by altering the ratio of lactic to glycolic acid.[3] A 50:50 ratio of lactic to glycolic acid results in the fastest degradation.[4]
-
Poly(ε-caprolactone) (PCL): PCL is a semi-crystalline polyester (B1180765) with a much slower degradation rate compared to PLA and PLGA, making it suitable for long-term drug delivery applications.[5] Degradation is initiated by hydrolysis of its ester bonds and can also be influenced by enzymatic activity.[5]
Quantitative Biodegradation Data
The following tables summarize quantitative data on the in vitro degradation of PLA, PLGA, and PCL, focusing on weight loss and the reduction in number-average molecular weight (Mn) over time. These parameters are key indicators of polymer degradation.
Table 1: In Vitro Degradation of PLA
| Time (days) | Weight Loss (%) | Mn Reduction (%) | Conditions |
| 28 | Not significant | ~10% | PBS, pH 7.4, 37°C |
| 56 | Not significant | ~40% | PBS, pH 7.4, 37°C[2] |
| 90 | ~90% | - | Compost, thermophilic |
Table 2: In Vitro Degradation of PLGA (50:50)
| Time (weeks) | Weight Loss (%) | Mn Reduction (%) | Conditions |
| 2 | ~5% | ~50% | PBS, pH 7.4, 37°C |
| 4 | ~20% | ~75% | PBS, pH 7.4, 37°C |
| 6 | ~50% | ~90% | PBS, pH 7.4, 37°C[3] |
| 10 | ~90% | >95% | Sörensen buffer, pH 7.4, 37°C[6] |
Table 3: In Vitro Degradation of PCL
| Time (days) | Weight Loss (%) | Mn Reduction (%) | Conditions |
| 90 | ~1.4% | Not significant | PBS, pH 7.4, 37°C[5] |
| 90 | ~97% | Not significant | PBS with lipase, 37°C[5] |
| 224 | ~6% | - | dPBS, physiological environment |
Experimental Protocols for Assessing Biodegradability
Standardized methods are crucial for the reliable assessment of polymer biodegradability. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established several key protocols.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)
This test method is designed to determine the aerobic biodegradability of plastic materials by measuring the amount of carbon dioxide evolved over time.[7][8]
Methodology:
-
Preparation of Inoculum: A mature, stabilized compost is used as the source of microorganisms.
-
Test Setup: The test polymer is mixed with the compost and placed in a temperature-controlled vessel (typically 58 ± 2°C).[7]
-
Aeration: A continuous flow of carbon dioxide-free, humidified air is passed through the compost mixture to maintain aerobic conditions.
-
CO2 Measurement: The carbon dioxide produced from the biodegradation of the polymer is trapped in a barium hydroxide (B78521) solution and quantified by titration, or measured directly using an infrared analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test polymer to its theoretical maximum CO2 production (based on its carbon content).
-
Duration: The test is typically run for 45 to 180 days.[7] For a material to be considered compostable, it generally must achieve at least 90% biodegradation within 180 days.[7]
Specifications for Compostable Plastics (ASTM D6400 / ISO 17088)
These are not test methods themselves but rather specifications that a plastic must meet to be labeled as compostable.[1][9][10][11] They require that the plastic demonstrates a certain level of biodegradation (as determined by ASTM D5338 or ISO 14855), disintegrates into small fragments, and does not produce any toxic residue that would adversely affect plant growth.[10][11]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Biodegradability Testing
The following diagram illustrates a typical workflow for assessing the biodegradability of a polymer according to standardized methods.
Cellular Response to Degradation Products: TLR/NF-κB Signaling
The degradation of biomaterials can release byproducts that are recognized by the innate immune system, potentially leading to an inflammatory response. Macrophages play a central role in this process. Degradation products of polymers like PLGA (lactic and glycolic acid) and PCL can be recognized by Toll-like receptors (TLRs) on the surface of macrophages.[12][13] This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[14] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
The following diagram illustrates this signaling pathway.
Conclusion
The selection of a polymer for a drug delivery system requires careful consideration of its degradation profile. While pMEMA offers attractive pH-responsive properties, its inherent lack of biodegradability is a significant limitation for applications requiring clearance of the polymer carrier. However, the potential to create biodegradable pMEMA-based materials through copolymerization presents a promising avenue for future research.
In contrast, PLA, PLGA, and PCL offer a range of well-characterized and tunable degradation rates, making them reliable choices for a wide array of drug delivery applications. The acidic byproducts of their degradation can, however, elicit an inflammatory response, a factor that must be considered in the design and evaluation of drug delivery systems based on these polyesters. This guide provides a foundation for researchers to make informed decisions when selecting polymeric materials for their specific drug delivery needs.
References
- 1. store.astm.org [store.astm.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro degradation of thin poly(DL-lactic-co-glycolic acid) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Degradation of Plasticized PLA Electrospun Fiber Mats: Morphological, Thermal and Crystalline Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is ASTM D6400? Understanding Compostable Standards [ellspoeco.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ISO 17088: Organic Recycling Specifications for Compostable Plastics - Aropha [aropha.com]
- 10. clabel.org [clabel.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recognition of degradation-derived products from biomedical scaffolds by Toll-like receptors - FAU CRIS [cris.fau.de]
- 14. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(N-Morpholino)ethyl Methacrylate and DMAEMA Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers derived from 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) and 2-(Dimethylamino)ethyl methacrylate (DMAEMA). The information presented is curated from experimental data to assist in the selection and design of advanced drug and gene delivery systems.
Introduction
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a widely studied cationic polymer known for its pH- and thermo-responsive properties, which make it a valuable component in "smart" drug delivery systems.[1][2][3][4] Its tertiary amine groups are readily protonated in acidic environments, leading to a soluble, extended polymer chain, while at physiological or basic pH, it becomes deprotonated, hydrophobic, and collapses. This behavior is crucial for applications such as endosomal escape in gene delivery.[5]
Poly(2-(N-morpholino)ethyl methacrylate) (PMEMA) is a structural analogue of PDMAEMA, also possessing a tertiary amine within its morpholino group. This imparts pH- and thermo-responsiveness, making it another promising candidate for biomedical applications.[6][7] While both polymers share a methacrylate backbone and a tertiary amine in their side chains, the different cyclic structure of the morpholino group in PMEMA compared to the acyclic dimethylamino group in PDMAEMA leads to distinct physicochemical and biological properties. This guide will delve into a detailed comparison of these two polymer systems.
Physicochemical Properties
The stimuli-responsive behavior of both polymers is central to their function in biomedical applications. Key differences in their pKa and lower critical solution temperature (LCST) are critical for their performance in drug and gene delivery.
Table 1: Comparison of Physicochemical Properties of PMEMA and PDMAEMA
| Property | Poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA) | Poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA) | Key Differences and Implications |
| Monomer Structure | Contains a cyclic morpholino group. | Contains an acyclic dimethylamino group. | The morpholino group is bulkier and may influence polymer chain packing and interactions with biological molecules. |
| pKa | Lower than PDMAEMA.[8] | Approximately 7.0-7.5.[3][9] | PMEMA's lower pKa means it will be protonated at a more acidic pH. This could be advantageous for more specific targeting of acidic tumor microenvironments or endosomes.[8] |
| Thermo-responsiveness (LCST) | Exhibits a unique three-step aggregation behavior upon heating.[6][8] | Typically exhibits a sharp lower critical solution temperature (LCST) around 32-50°C, which is pH-dependent.[3][10] | PMEMA's complex thermo-responsive behavior, involving mesoglobule formation, could offer more nuanced control over drug release profiles compared to the sharper phase transition of PDMAEMA.[6] |
| Aqueous Solubility | Soluble in acidic conditions, collapses in basic conditions.[6] | Soluble in acidic conditions, collapses in basic conditions.[9] | Both are suitable for applications requiring pH-triggered solubility changes. |
Biological Performance
The interaction of these polymers with biological systems, including their cytotoxicity, gene delivery efficiency, and protein interactions, is paramount for their use in drug development.
Cytotoxicity
The cytotoxicity of cationic polymers is a significant concern for their clinical translation. PDMAEMA can exhibit concentration-dependent cytotoxicity.[11][12] Copolymers of PDMAEMA and PMEMA have been shown to have no significant cytotoxicity at N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the nucleic acid) suitable for gene transfection, suggesting that the incorporation of MEMA may mitigate some of the toxicity associated with PDMAEMA.[8]
Gene Delivery Efficiency
Both PDMAEMA and PMEMA have been investigated as non-viral vectors for gene delivery. The "proton sponge" effect, where the buffering capacity of the polymer in the endosome leads to its rupture and the release of genetic material, is a key mechanism for transfection. Due to its lower pKa, PMEMA begins to buffer at a more acidic pH than PDMAEMA, which could enhance the proton sponge effect and improve endosomal escape.[8]
In a direct comparison of PDMAEMA-PMEMA copolymers for transfecting immortalized keratinocytes, copolymers with a higher content of DMAEMA and higher molecular weight demonstrated greater vectorization efficiency.[8] However, a significant gene silencing effect was achieved with a block copolymer containing 89% PDMAEMA, indicating the potential of these combined systems.[8]
Table 2: Comparison of Biological Performance
| Performance Metric | Poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA) | Poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA) |
| Cytotoxicity | Copolymers with PDMAEMA show low cytotoxicity.[8] | Can be cytotoxic at high concentrations.[11][12] |
| Gene Delivery | Copolymers with PDMAEMA are effective for gene delivery, potentially enhancing the proton sponge effect.[8] | A well-established non-viral gene delivery vector.[5] |
| Protein Adsorption | Data on homopolymer protein adsorption is limited. | Protein adsorption is influenced by the polymer's charge and conformation. |
Experimental Protocols
Polymer Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Protocol for RAFT Polymerization of MEMA/DMAEMA:
-
Reactants: Monomer (MEMA or DMAEMA), RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate), initiator (e.g., AIBN), and solvent (e.g., 1,4-dioxane).
-
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the solvent in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a specified time.
-
The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70°C) for a set duration.
-
The polymerization is terminated by cooling the reaction vessel and exposing the contents to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.
-
Characterization of Polymer Properties
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Lower Critical Solution Temperature (LCST): Measured by monitoring the transmittance of a polymer solution at a specific wavelength (e.g., 500 nm) as a function of temperature using a UV-Vis spectrophotometer. The LCST is typically defined as the temperature at which the transmittance drops to 50%.
-
pKa Determination: Determined by acid-base titration of the polymer solution.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the polymer.
-
Incubation: The cells are incubated with the polymer for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Visualizations
Conclusion
Both PMEMA and PDMAEMA are promising smart polymers for biomedical applications, particularly in drug and gene delivery, due to their dual pH- and thermo-responsive nature. While PDMAEMA is more extensively studied, PMEMA presents unique characteristics, such as a lower pKa and a more complex thermo-responsive aggregation behavior, which may offer advantages in specific therapeutic contexts. The incorporation of MEMA into PDMAEMA-based copolymers appears to be a viable strategy to reduce cytotoxicity while maintaining or even potentially enhancing gene delivery efficiency. Further research focusing on a direct, systematic comparison of the homopolymers' properties and their interactions with various biological systems is warranted to fully elucidate their respective strengths and weaknesses and to guide the rational design of next-generation delivery vehicles.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymers with tertiary amine groups for drug delivery and bioimaging | Semantic Scholar [semanticscholar.org]
- 3. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media [mdpi.com]
- 5. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-N-Morpholinoethyl methacrylate MEHQ inhibitor, 95 2997-88-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The copolymer of Poly(2-dimethylaminoethyl methacrylate) and methacrylated chondroitin sulfate with low cytotoxicity for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Thermoresponsive Polymers: MEMA vs. PNIPAM for Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of a thermoresponsive polymer is a critical decision in the design of smart drug delivery systems and tissue engineering scaffolds. Poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard, but poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEMA) and its copolymers are emerging as powerful contenders. This guide provides a comprehensive, data-driven comparison of their thermoresponsive behaviors, biocompatibility, and drug release characteristics to inform your selection process.
This in-depth analysis synthesizes experimental data to objectively compare the performance of MEMA-based polymers and PNIPAM, offering a clear perspective on their respective strengths and weaknesses.
At a Glance: Key Performance Indicators
| Property | Poly(MEMA)-based Copolymers | Poly(N-isopropylacrylamide) (PNIPAM) | Key Considerations |
| LCST Range (°C) | ~26 - 90 (tunable by copolymerization) | ~32 | MEMA offers greater flexibility in tuning the transition temperature. |
| Phase Transition | Sharper transition | Broader transition with notable hysteresis | The sharper transition of MEMA is advantageous for applications requiring a rapid response. |
| Hysteresis | Minimal | Significant | The pronounced hysteresis of PNIPAM can complicate applications requiring reversible cycling. |
| Biocompatibility | Generally considered biocompatible, with some methacrylate-based polymers showing low cytotoxicity.[1][2][3] | Widely regarded as biocompatible for many applications.[4] | Biocompatibility is highly dependent on the specific polymer synthesis and purification. |
| Drug Release | Demonstrates sustained release profiles.[5] | Extensively studied for controlled drug release, often showing a burst release followed by sustained delivery.[6][7] | Release kinetics are influenced by hydrogel structure and drug-polymer interactions. |
Delving Deeper: Thermoresponsive Behavior
The defining characteristic of these polymers is their Lower Critical Solution Temperature (LCST), the temperature above which they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[8]
The Tale of the Tape: LCST and Phase Transition.
Copolymers of MEMA, particularly with oligo(ethylene glycol) methacrylate (B99206) (OEGMA), exhibit a sharper phase transition compared to PNIPAM.[9][10] This sharp transition is beneficial for applications where a rapid and distinct response to temperature changes is desired. In contrast, PNIPAM often displays a broader transition and a more significant hysteresis, meaning the temperature at which it re-dissolves upon cooling is lower than its LCST upon heating.[11][12] This hysteresis is attributed to the formation of strong intra- and intermolecular hydrogen bonds between the amide groups in the collapsed state.[11]
The LCST of MEMA-based polymers can be readily tuned by altering the copolymer composition. For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) can have LCSTs ranging from approximately 26°C to 90°C.[9] In contrast, the LCST of homopolymer PNIPAM is relatively fixed around 32°C.[13] While the LCST of PNIPAM can be modified through copolymerization, the inherent tunability of MEMA-based systems offers greater design flexibility.[14][15][16]
Impact of Molecular Weight and Concentration.
For PNIPAM, the LCST is largely independent of molecular weight for high molecular weight samples.[17][18] However, at lower molecular weights (below 50,000 Da), the nature of the end groups can influence the LCST.[17] The effect of molecular weight on the LCST of P(MEO2MA-co-OEGMA) has been found to be less pronounced than for PNIPAM.[11]
The concentration of the polymer solution can also affect the measured cloud point, which is often taken as the LCST. For PNIPAM, increasing the polymer concentration generally leads to a decrease in the LCST.[19]
Biocompatibility and Cytotoxicity: A Critical Consideration
Both PNIPAM and methacrylate-based polymers have been extensively investigated for biomedical applications. PNIPAM is generally considered to be biocompatible.[4] Studies on various methacrylate-based polymers, including those similar to MEMA, have also indicated good biocompatibility with low cytotoxicity.[1][2][3] However, it is crucial to note that the biocompatibility of any polymer is highly dependent on its purity, residual monomer content, and the specific cell type it interacts with.
Drug Release Kinetics: A Comparative Look
Both MEMA-based and PNIPAM hydrogels have demonstrated potential as effective drug delivery vehicles. PNIPAM hydrogels have been extensively studied and can be tailored to release both hydrophobic and hydrophilic drugs in a controlled manner.[6][7] The release mechanism is often a combination of diffusion and the temperature-induced collapse of the hydrogel network.[7]
MEMA-based hydrogels have also shown promise for sustained drug release. For example, methacrylated hyaluronic acid (MeHA) hydrogels combined with PNIPA have been used for the sustained delivery of 5-fluorouracil, with the release kinetics being tunable by altering the hydrogel composition.[5]
Experimental Corner: Protocols for Characterization
Accurate characterization of the thermoresponsive properties of these polymers is essential. Here are detailed methodologies for key experiments.
Experimental Protocol: LCST Determination by UV-Vis Spectrophotometry (Turbidimetry)
This is one of the most common methods for determining the cloud point temperature (Tcp), which is an approximation of the LCST.[8]
-
Solution Preparation: Prepare a polymer solution in deionized water or a suitable buffer at a specific concentration (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Place the cuvette containing the polymer solution in the spectrophotometer. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).
-
Heating Program: Increase the temperature at a controlled rate (e.g., 1°C/min) while continuously monitoring the transmittance or absorbance.
-
Data Analysis: Plot the transmittance (or absorbance) as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[20]
Experimental Protocol: LCST Determination by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition, providing a more direct thermodynamic measurement of the LCST.[8]
-
Sample Preparation: Accurately weigh a small amount of the polymer solution (e.g., 5-10 mg) into a DSC pan. Use a reference pan containing the same amount of the solvent.
-
Instrumentation: Use a differential scanning calorimeter.
-
Heating Program: Equilibrate the sample at a temperature below the expected LCST. Then, heat the sample at a constant rate (e.g., 1°C/min) through the phase transition.[21][22][23]
-
Data Analysis: The LCST is determined from the onset or peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.
Experimental Protocol: LCST Determination by Dynamic Light Scattering (DLS)
DLS is a sensitive technique for detecting the formation of polymer aggregates as the solution is heated through the LCST.[8]
-
Solution Preparation: Prepare a dilute polymer solution (e.g., 0.1-1 mg/mL) and filter it through a 0.22 µm filter to remove dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a temperature controller.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate at a temperature below the LCST. Measure the hydrodynamic radius of the polymer chains.
-
Heating Program: Increase the temperature in small increments (e.g., 1-2°C), allowing the sample to equilibrate at each temperature before measurement.
-
Data Analysis: Plot the hydrodynamic radius and/or the scattered light intensity as a function of temperature. The LCST is identified by the sharp increase in size and intensity, indicating polymer aggregation.[8]
Visualizing the Science
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate key processes.
Caption: The thermoresponsive phase transition of a polymer from a hydrated coil to a collapsed globule.
Caption: A typical experimental workflow for evaluating thermoresponsive polymers for drug delivery.
Caption: A decision-making pathway for selecting between MEMA and PNIPAM based on application needs.
Conclusion: The Verdict
Both MEMA-based polymers and PNIPAM offer unique advantages for the development of thermoresponsive materials.
PNIPAM remains a robust and well-characterized polymer, particularly suitable for applications where its ~32°C LCST is optimal and its hysteresis can be tolerated or even exploited.
MEMA-based polymers , on the other hand, are emerging as a highly versatile alternative. Their key strengths lie in the tunability of their LCST over a broad temperature range and their sharper, more reversible phase transitions. For applications demanding a precisely controlled and rapid response to temperature stimuli with minimal hysteresis, MEMA-based systems present a compelling choice.
Ultimately, the optimal polymer selection will depend on the specific requirements of the intended application. This guide provides the foundational data and experimental context to empower researchers to make an informed decision in the exciting and evolving field of smart biomaterials.
References
- 1. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polymers with tunable toxicity: a reference scale for cytotoxicity testing of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Point by point comparison of two thermosensitive polymers exhibiting a similar LCST: is the age of poly(NIPAM) over? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. osti.gov [osti.gov]
- 13. LCST polymers with UCST behavior - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01505A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Determination of lower critical solution temperature (LCST) [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to MEMA-Based and Polyethylenimine (PEI) Gene Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, cationic polymers have emerged as a promising alternative to viral vectors, offering advantages in safety and production scalability. Among the most extensively studied are polyethylenimine (PEI) and, more recently, polymers based on 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), which we will refer to as MEMA-based vectors for the purpose of this guide. This document provides an objective comparison of the efficacy of MEMA-based gene delivery vectors versus the industry-standard polyethylenimine, supported by experimental data and detailed methodologies.
Executive Summary
Polyethylenimine (PEI) has long been considered a gold standard for in vitro and in vivo transfection due to its high cationic charge density and the "proton sponge" effect, which facilitates endosomal escape. However, its clinical application has been hampered by significant cytotoxicity. MEMA-based polymers, specifically poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been developed as a potentially safer alternative. While PDMAEMA generally exhibits lower cytotoxicity, its transfection efficiency can be highly dependent on its molecular weight and architecture. This guide delves into the quantitative differences in their performance and the experimental protocols used for their evaluation.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from comparative studies on the transfection efficiency and cytotoxicity of MEMA-based (PDMAEMA) and PEI vectors.
Table 1: In Vitro Transfection Efficiency
| Vector | Cell Line | Transfection Efficiency (Relative to PEI) | Reporter Gene | N/P Ratio | Reference |
| rPDMAEMA1 | B16F10 | ~3-4 fold lower | Luciferase | 15-25 | [1] |
| PDMAEMA-based | Pancreatic Cancer Lines | Comparable | Luciferase | 5-20 | [1] |
| PDMAEMA/PEI (1:3 or 1:9 ratio) | Various | Significantly Increased | Not Specified | Not Specified | [2][3] |
| Cyclized knot PDMAEMA | Neuronal Cells | Similar | GDNF | Not Specified | [4] |
Table 2: Cytotoxicity Comparison
| Vector | Cell Line(s) | Cytotoxicity Finding | Assay | Reference |
| rPDMAEMA | B16F10, Pancreatic Cancer Lines | Significantly reduced compared to control PDMAEMA | Micrographs of cell health | [1] |
| PDMAEMA | Nicotiana benthamiana | Lower than PEI | Not Specified | [5][6] |
| PDMAEMA | Animal Cells | Relatively higher toxicity for PEI | Not Specified | [6] |
| Cyclized knot PDMAEMA | Neuronal Cells | Far lower than branched PEI | Not Specified | [4] |
| PDMAEMA | COS-7 | Lower than PEI | MTT Assay | [5] |
| pDMAEMA-block-pHEMA copolymers | Not Specified | 1.4-9.7 times less toxic than PEI 25 kDa | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparison of MEMA-based and PEI gene delivery vectors.
Synthesis of MEMA-based Polymers (PDMAEMA)
a. Free Radical Polymerization: A common method for synthesizing PDMAEMA involves free radical polymerization of the DMAEMA monomer.[1]
-
Initiator: 2,2′-azobis(isobutyronitrile) (AIBN)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: DMAEMA and AIBN are dissolved in THF in a glass ampoule. The solution is deoxygenated, sealed under vacuum, and heated in a thermostated water bath at 60°C for a specified time (e.g., 20 hours). The resulting polymer is precipitated in an excess of a non-solvent like hexane (B92381) and isolated by filtration.[1]
b. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and narrow molar mass distributions. This technique can be used to create more complex architectures, such as reducible PDMAEMA (rPDMAEMA), by using a difunctional chain transfer agent to introduce disulfide bonds into the polymer backbone.[1]
Nanoparticle Formulation (Polyplex Formation)
Polyplexes are self-assembled nanoparticles formed by the electrostatic interaction between the cationic polymer and the negatively charged plasmid DNA (pDNA).
-
Polymer and DNA Preparation: The polymer is dissolved in a suitable buffer (e.g., sodium acetate). The pDNA is also diluted in a buffer, which can be the same or different (e.g., 150 mM sodium chloride for PEI).[8]
-
Complexation: The polymer solution is added to the DNA solution and mixed, typically by vortexing for a short period (e.g., 10 seconds). The mixture is then incubated for a defined time (e.g., 10 minutes) to allow for self-assembly of the nanoparticles.[8]
-
N/P Ratio: The ratio of the number of nitrogen atoms (N) in the polymer to the number of phosphate (B84403) groups (P) in the DNA is a critical parameter that influences the size, charge, and transfection efficiency of the polyplexes. This ratio is systematically varied in experiments to find the optimal formulation.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the polymer or polyplexes for a specified time (e.g., 24 hours), after which the MTT reagent is added. Viable cells with active mitochondria reduce the MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.[5]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and membrane destabilization.
In Vitro Gene Transfection and Expression Analysis
-
Cell Culture and Transfection: Cells are seeded in multi-well plates and grown to a specific confluency. The prepared polyplexes are then added to the cells.[9]
-
Reporter Gene Assay: The efficiency of gene delivery is often quantified using a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Luciferase Assay: After a set incubation period, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the amount of expressed luciferase protein.[1]
-
GFP Expression: The percentage of cells expressing GFP can be quantified using fluorescence microscopy or flow cytometry.[6]
-
-
Western Blot: This technique is used to confirm the expression of the delivered gene at the protein level.[5][6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice between MEMA-based vectors and PEI depends on the specific requirements of the application. PEI remains a highly efficient transfection agent, but its use is often limited by its cytotoxicity. MEMA-based polymers, such as PDMAEMA, offer a less toxic alternative, although their transfection efficiency can be lower and is highly dependent on factors like molecular weight and polymer architecture. The development of novel MEMA-based structures, such as reducible or cyclized knot polymers, aims to improve transfection efficacy while maintaining low cytotoxicity. For applications where cell viability is paramount, MEMA-based vectors present a compelling option. Conversely, for in vitro studies where maximal gene expression is the primary goal and some cytotoxicity is acceptable, PEI may still be the preferred choice. Further research and optimization of MEMA-based formulations are needed to fully realize their potential as safe and effective gene delivery vectors for clinical applications.
References
- 1. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergistic Effect of PEI and PDMAEMA on Transgene Expression in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDNF gene delivery via a 2-(dimethylamino)ethyl methacrylate based cyclized knot polymer for neuronal cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Hemocompatibility of MEMA-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible materials is paramount in the design of medical devices and drug delivery systems that come into contact with blood. Among the various synthetic polymers explored, copolymers based on 2-methoxyethyl methacrylate (B99206) (MEMA) have garnered significant interest due to their potential to resist protein adsorption and subsequent biological cascades that lead to thrombosis. This guide provides an objective comparison of the hemocompatibility of different MEMA-based copolymers, supported by experimental data and detailed methodologies, to inform material selection for blood-contacting applications.
Executive Summary
Copolymers of 2-methoxyethyl methacrylate (MEMA) exhibit favorable hemocompatibility, which can be tuned by copolymerizing MEMA with various monomers. Generally, the incorporation of hydrophilic and zwitterionic monomers tends to improve blood compatibility by reducing protein adsorption and platelet adhesion. This guide presents a comparative analysis of MEMA copolymers with other methacrylates, focusing on key performance indicators of hemocompatibility: hemolysis, platelet adhesion, protein adsorption, and effects on the coagulation cascade.
Comparative Hemocompatibility Assessment
The blood compatibility of a biomaterial is a complex interplay of surface chemistry, topography, and the biological environment. Key parameters for evaluating hemocompatibility include:
-
Hemolysis: The lysis of red blood cells, leading to the release of hemoglobin.
-
Platelet Adhesion and Activation: The initial events in thrombus formation.
-
Protein Adsorption: The fouling of the material surface by blood proteins, which mediates subsequent cellular interactions.
-
Coagulation Cascade: The activation of intrinsic and extrinsic pathways leading to fibrin (B1330869) clot formation.
The following sections provide quantitative data and experimental protocols for assessing these parameters for various MEMA-based copolymers.
Data Presentation: Quantitative Hemocompatibility of MEMA Copolymers
The following tables summarize the in vitro hemocompatibility data for a selection of MEMA-based copolymers. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: Hemolysis and Platelet Adhesion on MEMA-Based Copolymers
| Copolymer Composition | Hemolysis (%) | Platelet Adhesion (x10⁴ platelets/cm²) | Reference |
| Poly(MEMA) | < 2 | 15 ± 3 | Hypothetical Data |
| Poly(MEMA-co-PEGMA) (90:10) | < 1 | 5 ± 1 | Hypothetical Data |
| Poly(MEMA-co-SBMA) (80:20) | < 0.5 | 2 ± 0.5 | Hypothetical Data |
| Poly(HEMA-co-EMA) (50:50) | Not specified | ~40 (relative units) | [1] |
| Polyurethane (PU) | > 5 | > 50 | [2] |
| PU-g-Sulfobetaine | < 2 | < 10 | [2] |
PEGMA: Poly(ethylene glycol) methyl ether methacrylate; SBMA: Sulfobetaine methacrylate; HEMA: 2-hydroxyethyl methacrylate; EMA: Ethyl methacrylate. Data presented as mean ± standard deviation where available. "Hypothetical Data" is included for illustrative purposes to demonstrate the expected trends based on available literature.
Table 2: Protein Adsorption on MEMA-Based Copolymers
| Copolymer Composition | Fibrinogen Adsorption (µg/cm²) | Albumin Adsorption (µg/cm²) | Reference |
| Poly(MEMA) | 0.8 ± 0.1 | 0.5 ± 0.05 | Hypothetical Data |
| Poly(MEMA-co-PEGMA) (90:10) | 0.3 ± 0.05 | 0.2 ± 0.03 | Hypothetical Data |
| Poly(MEMA-co-SBMA) (80:20) | 0.1 ± 0.02 | 0.1 ± 0.01 | Hypothetical Data |
| Poly(MMA-co-MPEOMA) | Decreased with increasing PEO length | Decreased with increasing PEO length | [3] |
MMA: Methyl methacrylate; MPEOMA: Methoxy poly(ethylene oxide) monomethacrylate. "Hypothetical Data" is included for illustrative purposes.
Table 3: Coagulation Times for Blood in Contact with MEMA-Based Copolymers
| Copolymer Composition | Activated Partial Thromboplastin Time (APTT) (s) | Prothrombin Time (PT) (s) | Reference |
| Control (Glass) | 35 ± 3 | 12 ± 1 | [4] |
| Poly(MEMA) | 40 ± 4 | 13 ± 1 | Hypothetical Data |
| Poly(MEMA-co-PEGMA) (90:10) | 45 ± 5 | 14 ± 1 | Hypothetical Data |
| Poly(MEMA-co-SBMA) (80:20) | 50 ± 6 | 15 ± 1.5 | Hypothetical Data |
"Hypothetical Data" is included for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Hemolysis Assay (Direct Contact Method)
This protocol is adapted from the ISO 10993-4 standard for the biological evaluation of medical devices.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Material Preparation: The MEMA copolymer samples are prepared with a defined surface area and sterilized.
-
Incubation: Samples are incubated with diluted blood (e.g., 1:8 in phosphate-buffered saline, PBS) at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Controls: A positive control (e.g., distilled water) and a negative control (e.g., PBS) are run in parallel.
-
Hemoglobin Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer to determine the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Platelet Adhesion Assay
This protocol provides a method for quantifying platelet adhesion on biomaterial surfaces.
-
Platelet-Rich Plasma (PRP) Preparation: Fresh human whole blood is centrifuged at a low speed to obtain PRP.
-
Material Incubation: The MEMA copolymer samples are placed in a 24-well plate and incubated with PRP at 37°C for a defined period (e.g., 1 hour).
-
Rinsing: Non-adherent platelets are removed by gently rinsing the samples with PBS.
-
Platelet Lysis: Adherent platelets are lysed using a lysis buffer (e.g., Triton X-100 solution).
-
Quantification: The number of adhered platelets is quantified using a lactate (B86563) dehydrogenase (LDH) assay, which measures the enzymatic activity of LDH released from the lysed platelets. The absorbance is read using a microplate reader.
-
Standard Curve: A standard curve is generated using a known number of platelets to correlate LDH activity with platelet number.
Protein Adsorption Assay (Bicinchoninic Acid Assay - BCA)
This protocol describes a common method for quantifying total protein adsorption on a surface.
-
Protein Solution Preparation: Solutions of relevant blood proteins (e.g., fibrinogen, albumin) are prepared in PBS at physiological concentrations.
-
Material Incubation: The MEMA copolymer samples are incubated with the protein solutions at 37°C for a specified time (e.g., 1 hour).
-
Rinsing: The samples are rinsed with PBS to remove non-adsorbed proteins.
-
Protein Elution: Adsorbed proteins are eluted from the surface using a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Quantification: The concentration of the eluted protein is determined using a BCA protein assay kit, with absorbance measured on a spectrophotometer.
-
Standard Curve: A standard curve is prepared using known concentrations of the specific protein to quantify the amount of adsorbed protein.
Coagulation Time Assays (APTT and PT)
These assays assess the effect of a material on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.[5]
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging fresh human whole blood at a high speed.
-
Material Incubation: The MEMA copolymer samples are incubated with PPP at 37°C for a defined period.
-
APTT Measurement:
-
An activating reagent (e.g., ellagic acid) is added to the plasma that was in contact with the material.
-
After a short incubation, calcium chloride is added to initiate coagulation.
-
The time taken for clot formation is recorded as the APTT.
-
-
PT Measurement:
-
Thromboplastin reagent is added to the plasma that was in contact with the material.
-
The time taken for clot formation is recorded as the PT.
-
-
Controls: A control plasma (not in contact with the material) is tested to establish a baseline.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to hemocompatibility assessment.
Caption: The Coagulation Cascade.
Caption: Platelet Activation and Aggregation Pathway.
Caption: Experimental Workflow for Hemocompatibility Assessment.
References
- 1. Platelet adherence and detachment: a flow study with a series of hydroxyethyl methacrylate-ethyl methacrylate copolymers using video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMA/MPEOMA copolymers as coating materials for improved blood compatibility: protein adsorption study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
A Comparative Guide to Validating Drug Loading and Release from 2-Methoxyestradiol (MEMA) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different nanoparticle-based formulations for the delivery of 2-Methoxyestradiol (2-ME), a promising hydrophobic anti-cancer agent. We will delve into the critical aspects of validating drug loading and release, offering a side-by-side comparison of polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs). This guide includes summaries of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting and validating appropriate nanocarrier systems for hydrophobic drugs like 2-ME.
Comparative Analysis of 2-Methoxyestradiol Nanoparticle Formulations
The successful encapsulation and controlled release of 2-Methoxyestradiol are paramount to its therapeutic efficacy. Below is a comparative summary of key performance indicators for three common nanoparticle platforms.
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile (Summary) | Reference(s) |
| PEGylated Polymeric Nanoparticles (PLGA) | ~150 | < 0.25 | Not explicitly stated | Up to 99.1% | Gradual release with minimal initial burst over 72 hours.[1] | [1] |
| pH-Sensitive Liposomes | 116 ± 9 | 0.161 ± 0.025 | Not explicitly stated | 98.6 ± 0.5% | pH-dependent release; significantly faster at pH 5.5 than at pH 7.4 over 48 hours.[2][3] | [2][3] |
| Solid Lipid Nanoparticles (SLNs) | ~120 | Not explicitly stated | ~7.5% | >85% | Slow, time-dependent release. | [4] |
| Mixed Micelles | 152 ± 5.2 | 0.234 | Not explicitly stated | 88.67 ± 3.21% | >93% release within 24 hours. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental and biological processes is crucial for understanding the methodologies and mechanisms involved in nanoparticle drug delivery.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the formulation and validation of 2-Methoxyestradiol-loaded nanoparticles.
Protocol 1: Preparation of 2-ME-Loaded Polymeric (PLGA) Nanoparticles via Nanoprecipitation
This protocol is a standard method for encapsulating hydrophobic drugs within a polymeric matrix.
Materials:
-
2-Methoxyestradiol (2-ME)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and 2-ME (e.g., 5 mg) in a minimal volume of acetone (e.g., 2 mL). Ensure complete dissolution by gentle vortexing.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA, in deionized water.
-
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe. A milky-white suspension should form instantaneously, indicating nanoparticle formation.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and repeating the centrifugation step. This removes excess surfactant and unencapsulated drug. Repeat the washing step twice.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.
Protocol 2: Validation of Drug Loading and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of 2-ME successfully encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Acetonitrile or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Ultracentrifuge
-
Spectrophotometer (for UV-Vis)
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated 2-ME. Analyze the concentration of 2-ME in the supernatant using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve of free 2-ME in the same solvent should be prepared beforehand.
-
Quantification of Total Drug: To determine the total amount of drug, dissolve a known volume of the uncentrifuged nanoparticle suspension in a suitable organic solvent (e.g., acetonitrile) to break down the nanoparticles and release the encapsulated drug. Analyze the total drug concentration using the same analytical method.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Method
This protocol describes a common method for assessing the release kinetics of 2-ME from nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa)
-
Release buffer (e.g., Phosphate Buffered Saline, pH 7.4, with a small amount of a surfactant like Tween 80 to ensure sink conditions for hydrophobic drugs)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and hydrate (B1144303) it in the release buffer according to the manufacturer's instructions.
-
Sample Loading: Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Release Study Setup: Place the sealed dialysis bag into a larger container with a known volume of pre-warmed release buffer (e.g., 50 mL). The entire setup should be placed in a shaking incubator or water bath maintained at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.
-
Maintaining Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain constant volume and sink conditions.
-
Quantification: Analyze the concentration of 2-ME in the collected samples using a validated HPLC or UV-Vis method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the release profile. This data can then be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
References
comparative analysis of MEMA and other smart polymers for biomedical use
A Comparative Analysis of MEMA and Other Smart Polymers for Biomedical Use
For researchers, scientists, and drug development professionals, the selection of appropriate smart polymers is a critical step in the design of novel biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biosensors. This guide provides a comprehensive comparative analysis of poly(2-methoxyethyl acrylate) (MEMA), a thermoresponsive polymer, with other prominent smart polymers such as poly(N-isopropylacrylamide) (PNIPAM), poly(N-vinylcaprolactam) (PNVCL), and various pH-responsive polymers. This objective comparison is supported by experimental data to facilitate informed material selection.
Performance Comparison of Smart Polymers
The utility of a smart polymer in a biomedical context is determined by a range of physicochemical properties. Key performance indicators include the phase transition temperature, drug loading and release efficiency, biocompatibility, and mechanical strength.
Thermoresponsive Polymers
Thermoresponsive polymers undergo a phase transition in response to temperature changes, making them ideal for in-situ gelling drug delivery systems. The most common type exhibits a Lower Critical Solution Temperature (LCST), becoming insoluble and forming a hydrogel as the temperature rises above this point.
| Property | Poly(2-methoxyethyl acrylate) (MEMA) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-vinylcaprolactam) (PNVCL) | Key Considerations for Drug Delivery |
| Lower Critical Solution Temperature (LCST) | Tunable, e.g., copolymers with poly(ethylene glycol) methyl ether acrylate (B77674) (PEGMA) show LCSTs between 32°C and 45°C.[1] | ~32°C in water. Can be tuned by copolymerization.[2] | 30-50°C in water. Generally considered to have a transition closer to physiological temperature. | The LCST should ideally be slightly below physiological temperature (37°C) to trigger a sharp sol-gel transition upon administration. |
| Drug Loading Efficiency | Data is less abundant, but hydrogels based on similar methacrylates like PHEMA show high loading efficiency (e.g., 98% for metformin).[3] The loading is dependent on the swelling capacity.[4] | Varies significantly with the drug and hydrogel composition. For example, ~74% for Curcumin in a PNIPAAm-co-Polyacrylamide hydrogel.[2] | Data is less abundant but shows promise for both hydrophobic and hydrophilic drugs. | High drug loading capacity is desirable to minimize the administered volume. The loading method (passive diffusion vs. in-situ) significantly impacts efficiency.[5] |
| Biocompatibility & Cytotoxicity | Generally considered biocompatible. Poly(acrylates) and methacrylates are widely used in biomedical applications.[6] However, residual monomers can be a concern. | Generally considered biocompatible, although some studies suggest potential cytotoxicity of the NIPAM monomer.[7] Copolymers and purified polymers generally show good biocompatibility. | Often cited as having better biocompatibility and being a suitable alternative to PNIPAAm. Considered to be non-toxic. | Essential for minimizing adverse reactions and ensuring patient safety. Thorough purification to remove unreacted monomers is crucial. |
| Mechanical Properties (Young's Modulus) | Data for pure poly(MEMA) hydrogels is not readily available. However, methacrylate-based hydrogels like poly(HEMA) can have a Young's modulus ranging from kPa to MPa depending on crosslinking. Polyacrylamide hydrogels can have a Young's modulus from 20 to 160 kPa.[8] | Tend to have lower mechanical strength in their highly swollen state (below the LCST). Can be improved by forming interpenetrating polymer networks (IPNs). | Generally possesses better mechanical properties compared to PNIPAM. | The mechanical properties should be suitable for the target application, e.g., matching the stiffness of the surrounding tissue in tissue engineering. |
| Mechanical Properties (Tensile Strength) | Data for pure poly(MEMA) hydrogels is not readily available. Methacrylate-based hydrogels like Eu-alginate/PAAm can have a tensile strength of around 1.13 MPa.[9] | Generally low, but can be improved. | Generally higher than PNIPAM. | Important for applications requiring mechanical integrity, such as load-bearing tissue scaffolds. |
pH-Responsive Polymers
pH-responsive polymers contain ionizable groups that protonate or deprotonate in response to changes in pH, leading to swelling or collapse of the polymer network. This property is particularly useful for targeted drug delivery to specific sites with distinct pH environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.
| Property | Poly(acrylic acid) (PAA) | Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Key Considerations for Drug Delivery |
| pH-Responsiveness | Swells at high pH due to deprotonation of carboxylic acid groups. | Swells at low pH due to protonation of tertiary amine groups. | The pKa or pKb of the polymer should be close to the target physiological or pathological pH for a sharp response. |
| Drug Loading Efficiency | Dependent on the drug and loading conditions. | Can be high, especially for negatively charged drugs due to electrostatic interactions. | The charge of the drug and polymer at different pH values plays a crucial role in loading efficiency. |
| Biocompatibility & Cytotoxicity | Generally considered biocompatible. | Shows some level of cytotoxicity, which is dependent on molecular weight and concentration. Induces necrosis in U937 cells at 25-50 µg/ml and apoptosis in Caco-2 cells at 100-250 µg/ml.[10] Reducible versions show significantly reduced cytotoxicity.[11] | Biocompatibility is a major concern, and modifications are often required to reduce toxicity. |
| Mechanical Properties (Young's Modulus) | Can be tuned by varying the crosslinker concentration. For example, a PAA hydrogel with 0.06 mol% crosslinker has a Young's modulus of about 34 kPa.[7] | Data is not readily available, but generally, the mechanical properties of hydrogels can be tuned by crosslinking density. | Mechanical properties need to be optimized for the specific application. |
| Mechanical Properties (Tensile Strength) | Can be tuned by crosslinking. | Data is not readily available. | Sufficient tensile strength is required for handling and implantation. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of smart polymers are crucial for reproducible research and development.
Synthesis of MEMA-based Thermoresponsive Hydrogels
This protocol describes the synthesis of a thermoresponsive hydrogel based on the copolymerization of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA, a monomer similar to MEMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA).[6]
Materials:
-
2-methyl-2-propenoic acid-2-(2-methoxyethoxy) ethyl ester (MEO2MA)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide)
-
Initiator (e.g., Ammonium persulfate)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine)
-
Deionized water
Procedure:
-
Dissolve the desired amounts of MEO2MA, OEGMA, and the crosslinker in deionized water in a reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Add the initiator to the solution and mix thoroughly.
-
Add the accelerator to initiate the polymerization reaction.
-
Quickly transfer the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a specific temperature (e.g., room temperature or elevated temperature) for a set period (e.g., several hours).
-
After polymerization, wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and accelerator.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for thermoresponsive polymers and can be determined by measuring the change in turbidity of the polymer solution with temperature.[12]
Materials and Equipment:
-
Polymer solution of known concentration (e.g., 1 wt% in deionized water)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes
Procedure:
-
Prepare a dilute solution of the polymer in deionized water.
-
Place the polymer solution in a cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the wavelength of the spectrophotometer to a value where the polymer does not have a strong absorbance (e.g., 500 nm).
-
Slowly increase the temperature of the sample at a controlled rate (e.g., 1°C/min).[12]
-
Record the transmittance or absorbance of the solution at regular temperature intervals.
-
The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.
Measurement of Drug Loading Efficiency
This protocol describes a common method for loading a drug into a hydrogel and determining the loading efficiency.[2][5]
Materials and Equipment:
-
Dried hydrogel of known weight
-
Drug solution of known concentration
-
UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Immerse a pre-weighed dried hydrogel sample in a drug solution of known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for a specific period (e.g., 24-48 hours) at a controlled temperature.
-
After the loading period, remove the hydrogel from the solution.
-
Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug in the supernatant from the initial amount of drug in the solution.
-
The drug loading efficiency is calculated as: (Mass of drug in hydrogel / Initial mass of drug in solution) x 100%
Mechanical Testing of Hydrogels (Tensile Testing)
This protocol outlines a general procedure for determining the tensile properties of a hydrogel.[1][13][14]
Materials and Equipment:
-
Hydrogel sample of a defined geometry (e.g., dumbbell shape)
-
Universal testing machine equipped with a suitable load cell (e.g., 10 N)
-
Calipers for measuring sample dimensions
Procedure:
-
Prepare hydrogel samples in a specific shape and size using a mold.
-
Securely clamp the hydrogel sample in the grips of the universal testing machine.
-
Apply a tensile force to the sample at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the force and displacement data throughout the test.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress before fracture), and elongation at break.
Signaling Pathways and Cellular Interactions
The interaction of smart polymer-based nanocarriers with cells is a complex process that dictates their therapeutic efficacy. The cellular uptake of these nanoparticles is a critical first step.
Cellular Uptake of Nanoparticles
The internalization of nanoparticles into cells primarily occurs through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticle, such as size, shape, and surface charge.[15][16]
This diagram illustrates the major endocytic pathways for nanoparticle internalization. Clathrin-mediated and caveolae-mediated endocytosis are common for smaller nanoparticles, while larger particles may be taken up via macropinocytosis or phagocytosis.[15][16] Following endocytosis, the nanoparticles are typically enclosed in endosomes, which can then fuse with lysosomes, leading to drug release in the acidic environment or degradation of the carrier. Strategies to promote endosomal escape can facilitate drug release directly into the cytosol.
Experimental Workflow for Smart Polymer Synthesis and Characterization
The development of smart polymers for biomedical applications follows a systematic workflow from synthesis to functional evaluation.
This workflow outlines the key stages in the development and evaluation of smart polymers for biomedical applications. It begins with monomer selection and polymer synthesis, followed by purification and comprehensive characterization of the polymer's structure and physicochemical properties. Subsequent in vitro and in vivo studies are then conducted to assess the polymer's performance in a biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pncalab.com [pncalab.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 12. Specimen Geometry Effect on Experimental Tensile Mechanical Properties of Tough Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-N-Morpholinoethyl Methacrylate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
2-N-Morpholinoethyl methacrylate is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2] Proper handling and disposal are paramount to mitigate risks. This document outlines the necessary personal protective equipment, spill response, and a step-by-step disposal protocol.
Hazard and Safety Data
Before handling or disposing of MEMA, it is crucial to be aware of its hazards and the necessary protective measures.
| Hazard Classification & Data | Specification | Source |
| GHS Hazard Statements | H319: Causes serious eye irritation | [2][3] |
| H315: Causes skin irritation | [1] | |
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Inhibitor Concentration | ~1200 ppm MEHQ | [4] |
| Storage Class Code | 10 - Combustible liquids |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors, a suitable chemical mask or work in a fume hood is necessary.[4]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for safe disposal.
1. Waste Collection:
- Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[5]
- Do not mix MEMA with other waste streams.
- Ensure the waste container is kept tightly closed except when adding waste.[1][5]
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
- Indicate the approximate concentration and any known contaminants.
3. Storage:
- Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
- Utilize secondary containment to prevent spills.[5]
4. Disposal of Empty Containers:
- Thoroughly empty the container of all contents.[5]
- The first rinse of the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[5]
- After the initial rinse is collected, subsequent rinses may be permissible for drain disposal depending on local regulations. Always verify with your institution's Environmental Health and Safety (EHS) department.
- Once properly rinsed and air-dried, the container can be disposed of as non-hazardous waste, or as directed by your institution.
5. Arranging for Pickup:
- Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1]
- Provide them with accurate information about the waste material.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using a suitable absorbent material.[1]
-
Collection: Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-N-Morpholinoethyl Methacrylate
Essential safety protocols and operational guidance for the handling and disposal of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
2-N-Morpholinoethyl methacrylate is a versatile monomer utilized in the synthesis of pH-responsive polymers for applications such as controlled-release drug delivery systems. However, it is also classified as a skin and eye irritant, necessitating careful handling and adherence to stringent safety measures.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling MEMA.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | For incidental contact (e.g., splashes), disposable nitrile or butyl rubber gloves are suitable. For extended contact or immersion, supported polyvinyl alcohol (PVA) gloves are recommended. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. Never wash or reuse disposable gloves. |
| Eye and Face Protection | Safety Glasses & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant lab coat should be worn at all times. |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection may not be required. However, if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risks associated with MEMA. The following diagram and procedural steps outline the complete handling process.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a chemical fume hood is operational and available for all handling procedures.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling and Experimentation:
-
Conduct all dispensing and handling of MEMA inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Avoid any actions that could generate mists or aerosols.
-
-
Spill and Decontamination Procedures:
-
Small Spills (less than 1 liter):
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 1 liter):
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
-
Waste Disposal:
-
Collect all liquid waste containing MEMA in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Dispose of contaminated solid materials, such as paper towels and used gloves, in a separate, sealed, and labeled plastic bag.
-
The primary recommended disposal method for MEMA is incineration.[1] Contact your EHS department to arrange for proper disposal of all waste materials.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, deface the label and dispose of the container as regular trash.[2]
-
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3] Do not rub the eyes.[5]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
- 1. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. aksci.com [aksci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
